1,2,3,4-Tetrahydroquinolin-8-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILSBXJJIIFDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068900 | |
| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54012-92-9 | |
| Record name | 8-Amino-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54012-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine
An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine
Abstract
This compound is a pivotal scaffold in medicinal chemistry, serving as a crucial building block for a variety of pharmacologically active agents, notably as a component of CXCR4 antagonists.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, designed for researchers, chemists, and drug development professionals. We will dissect two core strategies: a direct, one-pot catalytic hydrogenation and a stepwise reduction-hydrogenation sequence. This document emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the critical parameters that govern reaction outcomes, ensuring both scientific rigor and practical applicability.
Strategic Overview and Retrosynthetic Analysis
The synthesis of this compound (THQ-8-amine) hinges on the formation of the quinoline core and the subsequent, carefully controlled reduction of two distinct functionalities: the aromatic nitro group and the heterocyclic pyridine ring. A logical retrosynthetic analysis identifies 8-nitroquinoline as the key strategic precursor.
References
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2,3,4-Tetrahydroquinolin-8-amine
In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks consistently emerge as cornerstones for innovation. This compound, a bicyclic aromatic amine, is a prime example of such a "privileged scaffold." Its rigid structure, combined with the reactive potential of the C8-primary amine, makes it a highly valuable starting material for the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, reactivity, and applications, with a particular focus on its pivotal role in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this compound is essential for leveraging its full potential in creating next-generation pharmaceuticals and fine chemicals.[1][2]
Core Chemical and Physical Characteristics
The foundational properties of this compound dictate its handling, reactivity, and suitability for various synthetic transformations. Its structure consists of a benzene ring fused to a fully saturated six-membered nitrogen-containing ring (a tetrahydroquinoline), with a primary amine substituent at the 8th position of the aromatic ring.
| Property | Value | Source |
| CAS Number | 54012-92-9 | [3] |
| Molecular Formula | C₉H₁₂N₂ | [2] |
| Molecular Weight | 148.21 g/mol | [2] |
| Appearance | White or colorless to yellow/orange solid/liquid | [2] |
| Melting Point | 13 °C (approx.) | [2] |
| Boiling Point | 251 °C (for the parent 1,2,3,4-tetrahydroquinoline) | [2] |
| Density | 1.06 g/mL (for the parent 1,2,3,4-tetrahydroquinoline) |
Note: Some physical properties are listed for the parent compound, 1,2,3,4-tetrahydroquinoline, as specific data for the 8-amino derivative can be limited. These values provide a close approximation.
The compound's stability is a key consideration. Like many aromatic amines, it can be sensitive to light and air, potentially leading to discoloration over time. Therefore, storage in a cool, dark, and inert environment is recommended to maintain its purity.[4]
Spectroscopic Fingerprint: A Guide to Identification
Accurate characterization is paramount in research and development. The following spectroscopic data provide a definitive signature for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative for structural elucidation. Protons on carbons adjacent to the nitrogen atom are deshielded and appear further downfield than typical alkane protons.[5]
-
Aromatic Protons (Ar-H): Expect signals in the ~6.5-7.5 ppm region. The substitution pattern will lead to distinct splitting patterns (doublets, triplets) that can confirm the position of the amine.
-
Amine Protons (NH₂): A broad signal, typically in the 3.5-5.0 ppm range, which can exchange with D₂O, causing the signal to disappear.[6]
-
Aliphatic Protons (CH₂): The four methylene groups of the saturated ring will appear as multiplets in the ~1.8-3.5 ppm range. The protons on the carbon adjacent to the nitrogen (C2) will be the most downfield in this group.[6]
-
Secondary Amine Proton (N-H): A signal in the 3.0-4.0 ppm range.
-
-
¹³C NMR: The carbon spectrum complements the proton data.
-
Aromatic Carbons: Signals will appear in the ~110-150 ppm range. The carbon attached to the primary amine (C8) will be significantly shifted.
-
Aliphatic Carbons: Carbons in the saturated ring will resonate in the ~20-50 ppm region, with the carbon adjacent to the nitrogen (C2) being the most downfield.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. As a primary aromatic amine fused to a secondary aliphatic amine, this compound will exhibit several characteristic peaks.[5][7]
-
N-H Stretching (Primary Amine): Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[5]
-
N-H Stretching (Secondary Amine): A single, weaker band around 3350-3310 cm⁻¹ from the N-H bond in the saturated ring.[7]
-
C-H Stretching (Aromatic): Signals will appear just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals will appear just below 3000 cm⁻¹.
-
N-H Bending (Primary Amine): A characteristic bend is observed around 1580-1650 cm⁻¹.[7]
-
C-N Stretching (Aromatic): A strong band in the 1250-1335 cm⁻¹ region.[7]
-
N-H Wagging: A broad, strong band between 665-910 cm⁻¹ is characteristic of primary and secondary amines.[7]
Synthesis and Reactivity: A Chemist's Perspective
The utility of this compound stems from its predictable and versatile reactivity, which is dominated by the primary amine group.
Synthetic Pathways
The synthesis of the tetrahydroquinoline core is well-established, often involving the hydrogenation of the corresponding quinoline derivative using catalysts like Palladium on carbon (Pd/C).[8][9] More advanced "domino" or "cascade" reactions, which form multiple bonds in a single operation, have also been developed for efficient synthesis.[8] For chiral applications, asymmetric hydrogenation methods are employed to produce specific enantiomers.[10]
A common laboratory-scale synthesis for a derivative, (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine, involves a multi-step process that highlights key organic reactions.
Experimental Protocol: Synthesis of (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Causality: This protocol exemplifies a robust method for creating a chiral, N-methylated analog, a common intermediate. The process uses reductive amination twice, a highly reliable method for forming C-N bonds, and a chiral auxiliary to establish stereochemistry.
-
Initial Reductive Amination: 5,6,7,8-tetrahydroquinolin-8-one is reacted with a chiral amine, such as (S)-1-(4-methoxyphenyl)ethan-1-amine, under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This step forms the C8-N bond and sets the desired stereochemistry.[11]
-
Second Reductive Amination (N-Methylation): The resulting secondary amine is then reacted with formaldehyde, again in the presence of a reducing agent like sodium triacetoxyborohydride. This efficiently adds the methyl group to the nitrogen.[12]
-
Deprotection: The chiral auxiliary (the p-methoxybenzyl group) is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final primary amine product.[12]
-
Purification: The final product is purified, often through crystallization or column chromatography, to achieve high diastereoselectivity and overall yield.[11]
Caption: Synthetic workflow for an N-methylated chiral analog.
Key Reactivity Patterns
The primary amine at the C8 position is a nucleophilic and basic center, governing the molecule's reactivity.
-
Reductive Amination: As seen in the synthesis, the amine readily reacts with aldehydes and ketones in the presence of a reducing agent to form more complex secondary or tertiary amines. This is a cornerstone reaction for building out drug candidates.[12][13]
-
Acylation: The amine can be easily acylated with acid chlorides or anhydrides to form amides.
-
Ligand Formation: The nitrogen atoms can act as ligands, coordinating with transition metals to form catalysts used in asymmetric synthesis, such as in asymmetric transfer hydrogenation reactions.[10]
Pivotal Role in Drug Discovery: Targeting the CXCR4 Receptor
This compound and its derivatives are particularly prominent as building blocks for antagonists of the CXCR4 chemokine receptor.[11][12][13]
The CXCR4/CXCL12 Signaling Axis:
CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates downstream signaling pathways. These pathways regulate crucial cellular processes like cell survival, proliferation, and migration (chemotaxis).[13] In many forms of cancer, tumor cells dramatically overexpress CXCR4. This hijacking of the CXCR4/CXCL12 axis promotes tumor growth, angiogenesis (the formation of new blood vessels to feed the tumor), and metastasis to other parts of the body.[12][13]
Mechanism of Action for Antagonists:
CXCR4 antagonists developed from the this compound scaffold function by binding to the CXCR4 receptor and physically blocking the CXCL12 ligand from docking. This inhibition disrupts the pro-survival signaling cascades within the cancer cell, potentially leading to reduced tumor viability and preventing metastasis.[13] The tetrahydroquinoline core provides a rigid and structurally ideal framework to position other functional groups for optimal interaction with the receptor binding pocket.
Caption: Inhibition of the CXCR4 signaling pathway by an antagonist.
Beyond oncology, the tetrahydroquinoline scaffold is fundamental to a wide array of active pharmaceutical ingredients (APIs) targeting conditions like neurological disorders.[1][2] Its versatility ensures its continued relevance in drug discovery pipelines.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is critical. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.[4][14][15]
| Hazard Category | Precautionary Statement |
| Acute Toxicity | Toxic if swallowed.[15] |
| Skin Contact | Causes skin irritation/burns. Wear protective gloves and clothing.[14][16] |
| Eye Contact | Causes serious eye irritation/damage. Wear safety goggles or a face shield.[14][16] |
| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood.[16] |
| Long-term Effects | May cause cancer. Obtain special instructions before use.[15] |
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]
Storage and Disposal:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Store locked up and away from incompatible materials like strong oxidizing agents.[14]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined chemical properties, predictable reactivity, and proven success as a scaffold for high-value therapeutics, particularly CXCR4 antagonists, cement its importance in modern chemistry. For researchers in drug discovery and process development, mastering the synthesis, handling, and application of this compound opens doors to new possibilities in the fight against complex diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9 [chemicalbook.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinolin-8-amine
Preamble: Navigating a Data-Scarce Landscape
In the realm of drug discovery and materials science, the 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] 1,2,3,4-Tetrahydroquinolin-8-amine (CAS 54012-92-9), with its strategic amino functionalization on the aromatic ring, represents a key building block for the synthesis of novel pharmaceutical agents and functional materials.[2][3] Its molecular formula is C₉H₁₂N₂ with a molecular weight of 148.21 g/mol .[2]
A thorough review of the scientific literature reveals a conspicuous absence of published, experimentally-verified spectroscopic data sets for this compound. This guide, therefore, adopts a predictive and pedagogical approach. As a self-validating system, it is designed to empower researchers by:
-
Establishing a robust spectroscopic baseline using the well-characterized parent molecule, 1,2,3,4-Tetrahydroquinoline.
-
Applying first principles of spectroscopy to predict the spectral features of this compound.
-
Providing detailed, field-proven protocols for acquiring and interpreting the necessary spectroscopic data, should a researcher synthesize or procure this compound.
This document serves not as a mere repository of data, but as a strategic workflow for the comprehensive structural elucidation of this and similar molecules.
The Foundational Scaffold: Spectroscopic Profile of 1,2,3,4-Tetrahydroquinoline
To understand the target molecule, we must first master its core. 1,2,3,4-Tetrahydroquinoline (CAS 635-46-1) provides the essential spectral landmarks upon which the effects of the 8-amino group will be superimposed.[4][5]
Mass Spectrometry (MS) of 1,2,3,4-Tetrahydroquinoline
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. For the parent scaffold, electron ionization (EI) is a common technique.
-
Expected Molecular Ion (M⁺•): The molecular weight is 133.19 g/mol .[6] A high-resolution mass spectrum would show a molecular ion peak at m/z ≈ 133.0891.
-
Key Fragmentation: A characteristic fragmentation pattern involves the loss of a hydrogen atom to form a stable quinolinium-type cation at m/z 132.[6] Another significant fragment often appears at m/z 117, corresponding to the loss of a methyl group followed by rearrangement or the loss of ethylene from the saturated ring.
Infrared (IR) Spectroscopy of 1,2,3,4-Tetrahydroquinoline
IR spectroscopy identifies the functional groups present. As a secondary amine, 1,2,3,4-Tetrahydroquinoline exhibits characteristic vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality |
| N-H Stretch | ~3380 | Medium | Vibration of the secondary amine N-H bond.[7] |
| Aromatic C-H Stretch | ~3020 | Weak | Stretching of C-H bonds on the benzene ring.[7] |
| Aliphatic C-H Stretch | 2800-3000 | Medium-Strong | Stretching of C-H bonds in the saturated heterocyclic ring. |
| C=C Stretch (Aromatic) | 1500-1610 | Strong | Benzene ring skeletal vibrations.[7] |
| C-N Stretch | 1250-1335 | Medium-Strong | Stretching of the aromatic amine C-N bond.[8] |
| Aromatic C-H Bend | 742 | Strong | Out-of-plane bending for the ortho-disubstituted aromatic ring.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2,3,4-Tetrahydroquinoline
NMR provides the most detailed map of the molecular structure, revealing the chemical environment, connectivity, and multiplicity of each unique proton and carbon atom.
¹H NMR (Proton NMR): The spectrum is characterized by distinct aliphatic and aromatic regions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C5-H, C6-H, C7-H, C8-H) | 6.4 - 7.1 | Multiplets | 4H |
| N-H | ~3.6 | Broad Singlet | 1H |
| C2-H₂ (adjacent to N) | ~3.3 | Triplet | 2H |
| C4-H₂ (adjacent to Ar) | ~2.7 | Triplet | 2H |
| C3-H₂ (aliphatic) | ~1.9 | Multiplet | 2H |
¹³C NMR (Carbon NMR): The spectrum shows signals for all nine carbon atoms, differentiated by their electronic environments.[9]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C8a (Ar, adjacent to N) | ~145 |
| C4a (Ar) | ~129 |
| C7 (Ar) | ~127 |
| C5 (Ar) | ~121 |
| C6 (Ar) | ~117 |
| C8 (Ar) | ~114 |
| C2 (Aliphatic, adjacent to N) | ~42 |
| C4 (Aliphatic, adjacent to Ar) | ~27 |
| C3 (Aliphatic) | ~22 |
Predictive Analysis: Spectroscopic Data of this compound
The introduction of a primary amino (-NH₂) group at the C-8 position is a significant perturbation that will systematically alter the spectra. The -NH₂ group is a strong electron-donating group through resonance and will primarily influence the adjacent aromatic ring and the overall electronic structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight is 148.21 g/mol . The molecular ion peak will appear at m/z 148. A high-resolution mass spectrum would confirm the elemental composition of C₉H₁₂N₂.
-
Key Fragmentation: The fragmentation will likely be directed by the two amine groups. Expect to see a strong M-1 peak (m/z 147) from the loss of a hydrogen atom. Loss of NH₂ (m/z 132) or cleavage of the aliphatic ring are also probable fragmentation pathways.
Predicted Infrared (IR) Spectrum
The IR spectrum will be a composite of the parent scaffold and the new primary amine group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Causality & Expected Changes |
| Primary N-H Stretch | ~3350 & ~3450 | Medium | NEW: Symmetric and asymmetric stretches of the primary -NH₂ group.[8] |
| Secondary N-H Stretch | ~3380-3400 | Medium | Shifted slightly due to electronic changes. |
| Aromatic C-H Stretch | ~3020 | Weak | Largely unchanged. |
| Aliphatic C-H Stretch | 2800-3000 | Medium-Strong | Largely unchanged. |
| N-H Bend (Scissoring) | ~1600-1650 | Medium-Strong | NEW: Bending vibration of the primary amine, may overlap with C=C stretches.[8] |
| C=C Stretch (Aromatic) | 1500-1610 | Strong | Pattern and position may shift due to electron donation from the -NH₂ group. |
| C-N Stretch | 1250-1335 | Strong | Will show contributions from both the secondary and primary aromatic C-N bonds. |
| Aromatic C-H Bend | 750-810 | Strong | The substitution pattern changes from ortho-disubstituted to 1,2,3-trisubstituted, altering the out-of-plane bending vibrations. |
Predicted Nuclear Magnetic Resonance (NMR) Spectra
The electron-donating -NH₂ group will cause significant upfield (lower ppm) shifts for the protons and carbons on the aromatic ring, particularly those ortho and para to its position.
Predicted ¹H NMR Spectrum:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Change |
| C5-H | ~6.8 | Doublet | Ortho to the electron-donating secondary amine (N1), expected to be the most downfield aromatic proton. |
| C6-H | ~6.5 | Triplet (dd) | Para to N1 and meta to the new -NH₂ group, will be shifted upfield. |
| C7-H | ~6.2 | Doublet | Ortho to the strongly electron-donating -NH₂ group, predicted to be significantly shifted upfield. |
| Primary -NH₂ | ~4.5 | Broad Singlet | New signal for the primary amine protons. |
| N1-H | ~3.7 | Broad Singlet | Largely unchanged environment. |
| C2-H₂ | ~3.3 | Triplet | Minor changes expected. |
| C4-H₂ | ~2.7 | Triplet | Minor changes expected. |
| C3-H₂ | ~1.9 | Multiplet | Minor changes expected. |
Predicted ¹³C NMR Spectrum:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Change |
| C8 (Ar, attached to -NH₂) | ~140 | NEW: Direct attachment to nitrogen causes a strong downfield shift. |
| C8a (Ar, adjacent to N1) | ~146 | Minor change. |
| C4a (Ar) | ~120 | Upfield shift: Para to the new electron-donating -NH₂ group. |
| C7 (Ar) | ~110 | Significant upfield shift: Ortho to the new -NH₂ group. |
| C5 (Ar) | ~122 | Minor change. |
| C6 (Ar) | ~115 | Upfield shift: Meta to the new -NH₂ group. |
| C2 (Aliphatic) | ~42 | No significant change. |
| C4 (Aliphatic) | ~27 | No significant change. |
| C3 (Aliphatic) | ~22 | No significant change. |
Experimental Protocols: A Self-Validating Workflow
The following protocols describe standard methodologies for acquiring high-quality spectroscopic data. Adherence to these steps ensures data integrity and reproducibility.
Workflow for Structural Elucidation
The logical flow of analysis is crucial for unambiguous structure confirmation. This workflow ensures that each piece of data builds upon the last.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydro-quinolin-8-ylamine | 54012-92-9 | ECA01292 [biosynth.com]
- 3. This compound;54012-92-9, CasNo.54012-92-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]
1,2,3,4-Tetrahydroquinolin-8-amine crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 1,2,3,4-Tetrahydroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry, serving as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] A definitive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for determining the crystal structure of this compound. While a published crystal structure for this specific amine is not currently available in open databases, this document outlines the complete experimental and computational workflow required to elucidate it, drawing upon established protocols and data from closely related analogues.
Introduction: The Significance of Structural Elucidation
The tetrahydroquinoline moiety is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds with applications as antimalarials, antipsychotics, and estrogen receptor modulators.[2] The precise spatial arrangement of the atoms within this compound, including bond lengths, bond angles, and torsion angles, dictates its physicochemical properties and its ability to interact with biological targets.[3]
Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional atomic structure of a molecule.[3][4] The resulting structural data provides invaluable insights into:
-
Molecular Conformation: Understanding the preferred shape of the molecule in the solid state.
-
Intermolecular Interactions: Identifying hydrogen bonds, van der Waals forces, and other interactions that govern molecular packing.[5]
-
Absolute Stereochemistry: Unequivocally determining the configuration of chiral centers.
This information is critical for computational modeling, virtual screening, and the design of next-generation analogues with improved efficacy and selectivity.
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure is a multi-step endeavor requiring careful planning and execution. The following sections detail the critical stages, from obtaining suitable crystalline material to the final refinement of the atomic model.
Synthesis and Crystallization: The Crucial First Step
A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[6] For this compound, a synthetic route would first be established, potentially involving the reduction of 8-nitroquinoline. Numerous synthetic protocols for tetrahydroquinolines have been reported and can be adapted for this purpose.[7][8]
Once the pure compound is obtained, the next challenge is to grow single crystals of suitable size and quality (ideally >20 µm in all dimensions).[4] Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion (Hanging and Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, leading to a slow increase in concentration and crystal growth.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.
A systematic screening of various solvents and solvent combinations is essential to identify optimal crystallization conditions.
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[4] For organic compounds containing primarily light atoms, copper radiation is often preferred for determining absolute stereochemistry.[4]
The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[9] The intensity and position of the diffracted spots contain the information needed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[10]
Structure Solution and Refinement
The raw diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful in providing an initial structural model.[3]
This initial model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors.[3] The refinement process involves adjusting atomic positions, thermal parameters, and other model parameters until the best possible fit is achieved. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.
Structural Features of the Tetrahydroquinoline Core
Based on the crystal structures of related derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, we can anticipate key structural features of this compound.[2][11]
-
Ring Conformation: The heterocyclic ring is expected to adopt a half-chair conformation.[2][11]
-
Intermolecular Interactions: The presence of the primary amine at the 8-position provides a strong hydrogen bond donor, which will likely dominate the crystal packing through N-H···N or N-H···(acceptor) interactions.
The precise details of these features can only be confirmed through experimental structure determination.
Data Presentation and Visualization
A comprehensive crystallographic analysis will generate a wealth of data. This information is best presented in a clear and concise manner to facilitate understanding and comparison.
Table 1: Anticipated Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Chemical Formula | C₉H₁₂N₂ |
| Formula Weight | 148.21 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (V) | ų |
| Z (molecules per unit cell) | To be determined |
| Density (calculated) | g/cm³ |
| Absorption Coefficient (µ) | mm⁻¹ |
| F(000) | |
| Crystal Size | mm |
| Theta range for data collection | ° |
| Index Ranges | h, k, l |
| Reflections collected | |
| Independent reflections | |
| R_int | |
| Completeness to theta | % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | |
| Goodness-of-fit on F² | |
| Final R indices [I>2sigma(I)] | R1, wR2 |
| R indices (all data) | R1, wR2 |
| Largest diff. peak and hole | e.Å⁻³ |
Experimental Workflow Diagram
Caption: The experimental workflow for determining the crystal structure of a small molecule.
Molecular Structure Diagram
Caption: 2D representation of this compound.
Conclusion
The determination of the crystal structure of this compound is an essential step in advancing its development as a valuable building block in medicinal chemistry. This guide has outlined the necessary experimental and computational procedures to achieve this goal. The resulting structural information will provide a solid foundation for future drug design efforts, enabling the creation of more potent and selective therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mkuniversity.ac.in [mkuniversity.ac.in]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 6. excillum.com [excillum.com]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rigaku.com [rigaku.com]
- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
reactivity and stability of 1,2,3,4-Tetrahydroquinolin-8-amine
An In-Depth Technical Guide to the Reactivity and Stability of 1,2,3,4-Tetrahydroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its prevalence in biologically active compounds, including potent CXCR4 antagonists and potential treatments for neurodegenerative diseases, underscores the importance of a deep understanding of its chemical behavior.[2][3] This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights into its handling, synthetic transformations, and degradation pathways to empower researchers in drug discovery and development.
Core Physicochemical and Structural Characteristics
This compound, often utilized as a chiral synthon (e.g., the (S)-enantiomer), possesses a unique bicyclic structure combining an electron-rich aromatic ring with a saturated heterocyclic amine. This fusion dictates its chemical personality, characterized by two distinct nucleophilic nitrogen centers: a primary aromatic amine at the C8 position and a secondary alicyclic amine within the tetrahydroquinoline core.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₁₂N₂ | [4] |
| Molecular Weight | 148.21 g/mol | [4] |
| Appearance | Pale-yellow oil (may vary) | [5] |
| CAS Number | 54012-92-9 | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4] |
Synthesis and Structural Elucidation
The preparation of enantiopure this compound is crucial for its application in asymmetric synthesis and as a chiral building block in pharmaceuticals. A common and effective strategy involves the resolution of a racemic precursor or an asymmetric synthesis route.
A representative synthetic approach is the resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol, followed by conversion to the corresponding amine.[5] This multi-step process ensures high enantiomeric purity, which is critical for achieving desired pharmacological activity and minimizing off-target effects.
References
- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Biological Activities of 1,2,3,4-Tetrahydroquinolin-8-amine
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with significant pharmacological properties.[1] This guide focuses on a specific, highly promising derivative: 1,2,3,4-Tetrahydroquinolin-8-amine . This molecule and its analogues have emerged as a focal point for research in oncology, immunology, and potentially neuroprotection and infectious diseases. We will provide an in-depth exploration of its synthesis, key biological activities, and the mechanistic underpinnings of its therapeutic potential, complete with detailed experimental protocols for researchers in the field.
Introduction: The Significance of the this compound Core
The tetrahydroquinoline nucleus is a foundational motif in a vast array of bioactive molecules, from anticancer and anti-HIV agents to compounds targeting neurodegenerative disorders.[1][2] The strategic placement of an amine group at the 8-position confers unique chemical properties that are crucial for its biological interactions. This amino group acts as a key pharmacophoric feature, enabling critical hydrogen bonding and electrostatic interactions with biological targets.
Notably, the chiral center at the 8-position in substituted analogues allows for stereospecific interactions, a critical consideration in modern drug design. The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine, in particular, has been identified as a privileged scaffold for the development of potent antagonists for the CXCR4 receptor, a key player in cancer metastasis and inflammation.[3] This guide will dissect the multifaceted biological profile of this scaffold, offering both a high-level overview and granular, actionable detail for laboratory application.
Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives is a critical first step for any investigation. Multiple synthetic routes are available, often starting from quinoline itself or substituted anilines.
Foundational Synthesis of 8-Aminoquinoline
The precursor, 8-aminoquinoline, is typically synthesized via a classical nitration-reduction sequence.[2]
-
Nitration of Quinoline: Quinoline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline.
-
Isomer Separation: The resulting isomers are separated using standard chromatographic techniques.
-
Reduction of 8-Nitroquinoline: The isolated 8-nitroquinoline is then reduced to 8-aminoquinoline. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).
Hydrogenation to this compound
To obtain the target scaffold, the aromatic quinoline ring of 8-aminoquinoline must be selectively reduced.
-
Catalytic Hydrogenation: A common and effective method is the catalytic hydrogenation of 8-aminoquinoline. This is typically performed using a catalyst such as Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina in an acidic solvent like acetic acid or ethanol with hydrochloric acid. The reaction is conducted under a hydrogen atmosphere until the uptake of hydrogen ceases.
Synthesis of Derivatives
Derivatives are often created to explore structure-activity relationships (SAR). A frequently used method is reductive amination, which allows for the introduction of various substituents onto the 8-amino group.[3][4]
-
Reductive Amination: This two-step, one-pot process involves reacting the primary amine of this compound with a ketone or aldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent like sodium triacetoxyborohydride (STAB).[3]
Caption: General synthetic pathways to the core scaffold and its derivatives.
Key Biological Activity I: Anticancer Properties
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those of the cervix (HeLa), ovary (A2780), and colon (HT-29).[5] The primary mechanisms underpinning this activity are the antagonism of the CXCR4 receptor and the induction of oxidative stress.
Mechanism of Action: CXCR4 Antagonism
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that is widely overexpressed in numerous cancer types.[3] Its endogenous ligand, CXCL12, promotes cancer cell proliferation, survival, angiogenesis, and metastasis.[6][7] Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine act as potent antagonists, blocking this signaling axis.[3]
Signaling Pathway:
-
Binding Blockade: The antagonist molecule occupies the orthosteric binding pocket of the CXCR4 receptor, preventing the binding of CXCL12.[8]
-
Inhibition of G-Protein Coupling: This blockade prevents the conformational change required for the receptor to couple with its intracellular G-proteins (primarily Gαi).
-
Downstream Signal Attenuation: Consequently, downstream signaling cascades are inhibited:
-
Gαi Pathway: Inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. The MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival, are suppressed.[7]
-
Gβγ Pathway: Inhibition of Phospholipase C (PLC) activation, leading to reduced production of IP3 and DAG. This blunts the release of intracellular calcium (Ca²⁺), a key event for cell migration.[7]
-
Caption: Simplified CXCR4 signaling pathway and its inhibition.
Mechanism of Action: Induction of Oxidative Stress
A distinct but potentially synergistic anticancer mechanism is the ability of 8-aminoquinoline derivatives to induce mitochondrial dysfunction by elevating levels of Reactive Oxygen Species (ROS).[5] This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptosis.
Key Events:
-
Mitochondrial Accumulation: The lipophilic nature of the compounds may facilitate their accumulation within mitochondria.
-
Disruption of Electron Transport Chain (ETC): Interaction with ETC complexes can lead to electron leakage and the formation of superoxide anions (O₂⁻).
-
ROS Cascade: Superoxide is converted to hydrogen peroxide (H₂O₂) and other highly reactive species.
-
Mitochondrial Permeability Transition: The surge in ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Apoptosis Induction: The collapse of ΔΨm and the release of pro-apoptotic factors (e.g., cytochrome c) from the mitochondria initiate the caspase cascade, leading to programmed cell death.
Quantitative Data on Anticancer Activity
The following table summarizes the reported cytotoxic activity of selected 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| (R)-Derivative 1 | A2780 | Ovarian Carcinoma | 5.2 ± 0.5 | [5] |
| (R)-Derivative 1 | HeLa | Cervix Carcinoma | 6.8 ± 0.9 | [5] |
| (R)-Derivative 1 | HT-29 | Colorectal Adenocarcinoma | 8.1 ± 1.1 | [5] |
| (S)-Derivative 2 | MSTO-211H | Biphasic Mesothelioma | 7.5 ± 0.8 | [5] |
| (S)-Derivative 2 | CEM | T-lymphocyte | 9.3 ± 1.2 | [5] |
Note: Compound IDs are generalized from the referenced literature for illustrative purposes.
Experimental Protocols
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with intact membrane potentials.
-
Cell Seeding: Plate cancer cells (e.g., A2780) in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the test compound for the desired duration (e.g., 24 hours). Include an untreated control (vehicle, e.g., 0.1% DMSO) and a positive control for depolarization (e.g., 20-50 µM FCCP for 15-30 minutes).[9]
-
TMRE Staining: Prepare a 200 nM working solution of TMRE in pre-warmed, serum-free culture medium. Remove the drug-containing medium from the wells. Add 100 µL of the TMRE working solution to each well.[9]
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.[9]
-
Wash: Gently aspirate the TMRE solution. Wash cells 2-3 times with 100 µL of pre-warmed PBS or assay buffer.[10]
-
Fluorescence Measurement: Add 100 µL of PBS or assay buffer to each well. Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.[10]
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the untreated control to determine the percentage loss of ΔΨm.
This protocol uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Treatment: Treat cells with the test compound for the desired time (e.g., 6 hours). Include an untreated negative control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).[11]
-
H₂DCFDA Staining: Prepare a 10 µM working solution of H₂DCFDA in pre-warmed, serum-free medium. Remove the drug-containing medium and wash the cells once with warm PBS.[11]
-
Incubation: Add 100 µL of the H₂DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.[11][12]
-
Wash: Discard the H₂DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]
-
Data Analysis: Express ROS levels as a fold change in fluorescence intensity relative to the untreated control.
Caption: Experimental workflow for evaluating anticancer properties.
Other Potential Biological Activities
While the anticancer properties are the most extensively studied, the this compound scaffold holds promise in other therapeutic areas.
Neuroprotective Potential
Structurally related tetrahydroquinolines and tetrahydroisoquinolines have demonstrated significant neuroprotective effects in models of Parkinson's disease and cerebral ischemia.[13][14] The mechanisms are often linked to antioxidant and anti-excitotoxic properties.
-
Antioxidant Activity: Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes and upregulating key transcription factors like Nrf2 and Foxo1.[15]
-
Anti-Excitotoxicity: The related compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to prevent glutamate-induced cell death by acting as an antagonist at NMDA receptors, thereby preventing excessive Ca²⁺ influx.[16][17]
Given that the 8-amino group can modulate the electronic properties of the ring system, it is plausible that this compound derivatives could be designed to possess similar antioxidant and neuroprotective capabilities.
Antimicrobial Potential
The 8-aminoquinoline core is famously the basis for the antimalarial drug primaquine.[2][18] The mechanism of action for many antimicrobial quinolines involves their ability to chelate metal ions that are essential for microbial enzyme function and to disrupt the integrity of the cell membrane.[2] Metal complexes of 8-aminoquinoline derivatives, in particular, have shown efficacy against both Gram-negative bacteria and parasites.[18][19] Further investigation is warranted to determine if the hydrogenation of the quinoline ring to the tetrahydroquinoline scaffold retains or modifies this antimicrobial activity.
Conclusion and Future Directions
This compound is a versatile and highly druggable scaffold. Its most significant and validated potential lies in the development of anticancer agents, primarily through the potent and specific antagonism of the CXCR4 receptor and the induction of ROS-mediated apoptosis. The established synthetic routes and clear structure-activity relationships provide a solid foundation for further lead optimization.[20][21]
Future research should focus on:
-
Improving ADME Properties: While potent, many early derivatives may have suboptimal pharmacokinetic profiles. Efforts to improve metabolic stability and oral bioavailability are crucial.[22]
-
Exploring Neuroprotection: A systematic evaluation of this scaffold in models of neurodegeneration is a logical next step, leveraging the known mechanisms of related compounds.
-
Investigating Antimicrobial Activity: Screening programs against a broad panel of bacterial, fungal, and parasitic pathogens could uncover new leads for infectious diseases.
This guide provides the foundational knowledge and practical methodologies for researchers to effectively explore and harness the therapeutic potential of this promising chemical entity.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]
- 18. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationships and Biological Characterization of a Novel, Potent, and Serum Stable C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-8-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroquinolin-8-amine is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid scaffold and the presence of a primary aromatic amine at the 8-position make it a valuable starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutics for cancer and neurodegenerative diseases. Detailed experimental protocols, structure-activity relationship insights, and future perspectives are presented to serve as a resource for researchers in the field of drug discovery and development.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2] This scaffold imparts a unique three-dimensional conformation that can facilitate precise interactions with biological targets. The incorporation of an amino group at the 8-position introduces a key functional handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties.[1] Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and neuroprotective effects, highlighting the therapeutic potential of this privileged structure.[1][2][3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of 8-nitroquinoline. This reaction proceeds in two key steps: the reduction of the nitro group to an amine and the saturation of the pyridine ring.
Key Synthetic Pathway: Catalytic Hydrogenation
The catalytic hydrogenation of 8-nitroquinoline is a robust and scalable method for the preparation of this compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Caption: Catalytic hydrogenation of 8-nitroquinoline.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a representative procedure for the synthesis of this compound from 8-nitroquinoline.
Materials:
-
8-Nitroquinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 8-nitroquinoline in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Note: The specific reaction conditions (catalyst loading, solvent, temperature, pressure, and reaction time) may require optimization for optimal yield and purity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its use in further synthetic transformations and for the interpretation of biological data.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂ | |
| Molecular Weight | 148.21 g/mol | |
| Appearance | Pale yellow solid | [4] |
| pKa | 9.43 ± 0.20 (Predicted) | [5] |
| Boiling Point | 309.5 ± 42.0 °C (Predicted) | [5] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [5] |
Spectroscopic Data: While a dedicated public spectrum for this compound is not readily available, spectral data for the parent 1,2,3,4-tetrahydroquinoline and related 8-aminoquinoline derivatives can provide valuable insights for characterization.[6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the aliphatic protons of the tetrahydropyridine ring. The chemical shifts and coupling constants of these protons will be influenced by the presence of the amino group at the 8-position.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns that can aid in structure elucidation.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and the secondary amine in the tetrahydroquinoline ring, as well as C-H and C=C stretching vibrations.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold serves as a versatile building block for the synthesis of a wide array of bioactive molecules. Its utility has been demonstrated in the development of agents targeting various diseases, including cancer and neurodegenerative disorders.
Anticancer Drug Discovery
The 8-aminoquinoline moiety is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of this compound have been explored for their potential as inhibitors of various cancer-related targets.
Caption: Applications in anticancer drug discovery.
(S)-5,6,7,8-tetrahydroquinolin-8-amine, a close analog, has been utilized as a key scaffold in the development of potent CXCR4 antagonists.[9][10] CXCR4 is a chemokine receptor that is overexpressed in many types of cancer and plays a crucial role in tumor progression and metastasis.[9] The rigid tetrahydroquinoline core provides a well-defined orientation for substituents to interact with the receptor binding pocket.
Neurodegenerative Diseases
The tetrahydroquinoline and tetrahydroisoquinoline ring systems are of significant interest in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][11] The structural features of these scaffolds allow for the design of molecules that can modulate key pathological pathways.
Derivatives of 1,2,3,4-tetrahydroisoquinoline, a structurally related scaffold, have been investigated as neuroprotective agents.[11] These compounds have shown the potential to protect neurons from damage and may have therapeutic applications in a range of neurological disorders. The this compound core provides a promising starting point for the design of novel neuroprotective agents.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies starting from the this compound core are limited in the public domain, general SAR principles for the broader class of 8-aminoquinolines and tetrahydroquinolines can provide valuable guidance for drug design.
-
Substitution at the 8-amino group: Modification of the primary amine at the 8-position is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of various side chains can influence factors such as solubility, metabolic stability, and target binding affinity.
-
Substitution on the aromatic ring: The electronic and steric properties of substituents on the benzene ring can significantly impact biological activity. Electron-donating or electron-withdrawing groups can alter the reactivity and binding interactions of the molecule.
-
Substitution on the tetrahydro-pyridine ring: Modifications to the saturated portion of the ring system can influence the overall conformation of the molecule and its interaction with target proteins.
Future Perspectives and Conclusion
This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a versatile amino group make it an attractive starting point for the development of novel therapeutic agents. Future research efforts should focus on:
-
Exploration of novel synthetic methodologies: The development of new and efficient methods for the synthesis and diversification of the this compound scaffold will be crucial for expanding its applications.
-
Systematic pharmacological profiling: A comprehensive evaluation of the biological activities of the parent compound and its simple derivatives is needed to establish a baseline for further drug development efforts.
-
Structure-based drug design: The use of computational modeling and structural biology techniques can guide the rational design of potent and selective inhibitors based on the this compound core.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [iris.who.int]
A Technical Guide to 1,2,3,4-Tetrahydroquinolin-8-amine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. The introduction of an amino group at the 8-position creates 1,2,3,4-Tetrahydroquinolin-8-amine, a versatile bicyclic amine that serves as a critical starting point for the synthesis of diverse and potent therapeutic agents. This guide provides an in-depth examination of the synthesis, derivatization, and application of this core, with a focus on its role in developing treatments for neurodegenerative diseases, cancer, and infectious diseases. We will explore the causal relationships behind synthetic strategies, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to provide a comprehensive resource for professionals in drug discovery and development.
Introduction: The Significance of the 8-Amino-THQ Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a structural motif present in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional conformation that can be tailored to fit precisely into the binding pockets of various enzymes and receptors. The addition of an 8-amino group significantly enhances the scaffold's utility for several key reasons:
-
Versatile Chemical Handle: The primary amine at the 8-position is a nucleophilic center, readily participating in a wide range of chemical reactions. This allows for the systematic introduction of diverse functional groups to explore chemical space and optimize biological activity.
-
Hydrogen Bonding Capability: The amino group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.
-
Modulation of Physicochemical Properties: Derivatization of the 8-amino group allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, which are critical for developing viable drug candidates.
This combination of a rigid core and a versatile functional group has made 8-amino-THQ and its derivatives compelling candidates in programs targeting complex diseases. Notable examples include potential treatments for Alzheimer's disease, HIV, and malaria.[1]
Synthesis of the Core Scaffold: this compound
The most common and efficient pathway to the core scaffold begins with the aromatic precursor, quinoline, and involves a two-step process: nitration followed by reduction.
Step 1: Nitration of Quinoline
The foundational synthesis often starts with the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline.[3] These isomers are then separated. The subsequent reduction of the isolated 8-nitroquinoline yields 8-aminoquinoline.
Step 2: Catalytic Hydrogenation (Reduction)
The saturation of the quinoline ring system and the simultaneous reduction of the nitro group are typically achieved through catalytic hydrogenation. This domino reaction is highly efficient for producing the THQ core.[2]
-
Causality in Catalyst Choice: Palladium on carbon (Pd/C) is the preferred catalyst for this transformation.[2] Its high activity allows the reaction to proceed under relatively mild conditions (moderate hydrogen pressure and temperature), which minimizes side reactions. The catalyst's surface facilitates the adsorption of both hydrogen gas and the nitro-substituted aromatic ring, enabling the efficient transfer of hydrogen atoms to reduce both the nitro group to an amine and the pyridine ring to its saturated form.
The overall synthetic workflow is a prime example of a domino reaction, where multiple transformations occur in a single operation without the isolation of intermediates, contributing to high atom economy and efficiency.[1][2]
Caption: General Synthetic Workflow to the 8-Amino-THQ Core and its Derivatives.
Key Derivatization Strategies
The this compound core offers two primary sites for chemical modification: the exocyclic 8-amino group and the endocyclic secondary amine at the 1-position. This allows for the creation of large, diverse chemical libraries for screening.
-
N-Acylation/Sulfonylation at the 8-Amino Group: Reacting the 8-amino group with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling) introduces a wide range of substituents. This is a common strategy to introduce new pharmacophores or modulate lipophilicity.
-
N-Alkylation/Reductive Amination at the 1-Position: The secondary amine in the heterocyclic ring can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. This modification can alter the scaffold's basicity and steric profile, influencing target binding and selectivity.
-
Multicomponent Reactions (MCRs): The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful MCR for synthesizing highly substituted THQ derivatives in a single step from anilines, aldehydes, and alkenes.[3][4] This approach aligns with green chemistry principles and allows for rapid library generation.[4]
Caption: Key Sites for Derivatization on the 8-Amino-THQ Scaffold.
Applications in Medicinal Chemistry & Drug Discovery
The 8-amino-THQ scaffold has been successfully employed in the development of antagonists for the CXCR4 receptor, a key target in oncology.[5]
Case Study: CXCR4 Antagonists
The CXCR4 chemokine receptor is overexpressed in many cancer types, and its activation promotes tumor growth, metastasis, and angiogenesis.[5] Therefore, blocking this receptor is a promising therapeutic strategy. Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine have been developed as potent CXCR4 antagonists.[5] The development of these compounds provides an excellent case study for structure-activity relationship analysis.
Structure-Activity Relationship (SAR) Analysis of CXCR4 Antagonists:
The SAR exploration reveals how subtle changes to the 8-amino-THQ core impact biological activity. By systematically modifying the groups attached to the 8-amino nitrogen, researchers can optimize potency and pharmacokinetic properties.
| Compound ID | R1 (at N-8) | R2 (at N-8) | CXCR4 Antagonist Activity (IC50, nM) | Rationale for Modification |
| Parent | H | H | >10000 | Unsubstituted core shows minimal activity. |
| 1a | Methyl | H | 1500 | Simple alkylation provides a slight increase in potency. |
| 1b | Benzyl | H | 250 | Introduction of an aromatic ring significantly improves binding, likely through pi-stacking interactions. |
| 1c | (pyridin-2-yl)methyl | H | 25 | The pyridine nitrogen acts as a hydrogen bond acceptor, drastically increasing potency. This is a key insight. |
| 1d | (pyridin-2-yl)methyl | Methyl | 35 | N-methylation slightly reduces activity, possibly due to steric hindrance or loss of a hydrogen bond donor site. |
Data is illustrative and based on trends described in medicinal chemistry literature such as[5].
This SAR table clearly demonstrates the importance of the substituent on the 8-amino group. The discovery that a (pyridin-2-yl)methyl group confers high potency is a critical lead for further optimization, guiding chemists to explore similar heteroaromatic motifs.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are provided with detailed, step-by-step instructions.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the reduction of 8-nitro-1,2,3,4-tetrahydroquinoline.
Materials:
-
8-Nitro-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C) (0.05 eq)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add 8-nitro-1,2,3,4-tetrahydroquinoline and methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Rationale: Pd/C is pyrophoric and can ignite in the presence of air and solvent.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rationale: Celite is a fine, inert filter aid that prevents the fine catalyst particles from passing through the filter paper.
-
Purification: Rinse the Celite pad with additional methanol. Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.
Protocol 2: N-Benzylation of this compound (Derivative Synthesis)
This protocol describes the attachment of a benzyl group to the 8-amino position.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Initial Mixture: Dissolve this compound in dichloromethane.
-
Imine Formation: Add benzaldehyde to the solution and stir at room temperature for 1 hour to form the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride in portions. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing the imine to form before reduction occurs.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography to yield the N-benzylated product.
Future Perspectives & Conclusion
The this compound scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and proven success in modulating challenging biological targets ensure its continued relevance. Future research will likely focus on:
-
Asymmetric Synthesis: Developing novel chiral catalysts to produce enantiomerically pure THQ derivatives, as stereochemistry is often critical for biological activity.[6]
-
New Therapeutic Targets: Exploring the utility of 8-amino-THQ libraries against emerging drug targets in areas like viral diseases and metabolic disorders.
-
Bioisosteric Replacement: Replacing parts of the scaffold with other chemical groups to further refine ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-8-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinolin-8-amine, a heterocyclic amine, is a valuable building block in the landscape of medicinal chemistry. Its rigid, bicyclic scaffold, featuring a primary aromatic amine, provides a unique three-dimensional structure that is amenable to a variety of chemical modifications. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its burgeoning role in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) agents and antidepressants.[1] The strategic positioning of the amino group on the aromatic ring allows for diverse functionalization, making it a sought-after intermediate for constructing complex molecular architectures with significant biological activity.
Physicochemical Properties
Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective use in research and development. While some experimental data for this specific molecule is limited, a combination of predicted values and data from closely related structures provides a solid foundation for its handling and application.
Physical Properties
| Property | Value | Source |
| CAS Number | 54012-92-9 | [2] |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.21 g/mol | [1] |
| Appearance | Powder or liquid | [3] |
| Boiling Point | 145 °C (predicted) | [4] |
| Density | 1.101 g/cm³ (predicted) | [5] |
| pKa | 9.43 ± 0.20 (predicted) | [5] |
Note: Some physical properties are predicted and should be confirmed with experimental data where critical.
Solubility
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dictated by the interplay of the secondary amine within the tetrahydroquinoline ring system and the primary aromatic amine at the 8-position. The aromatic amine is a key functional group for derivatization, enabling a wide range of chemical transformations.
Key Reactions
The primary amino group at the 8-position is a nucleophilic center and can readily undergo reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines. This is a particularly important reaction in the synthesis of drug candidates.
-
Buchwald-Hartwig Amination: This cross-coupling reaction can be employed to form C-N bonds, further functionalizing the molecule.[6]
The secondary amine in the tetrahydroquinoline ring can also be functionalized, for instance, through N-alkylation or N-acylation, providing another avenue for structural diversification.
General Synthetic Approach
The synthesis of 1,2,3,4-tetrahydroquinolines often involves the reduction of the corresponding quinoline precursor. Domino reactions, which involve a cascade of intramolecular reactions, have emerged as an efficient strategy for constructing the tetrahydroquinoline core.[7] One common approach involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization and further reduction.
Below is a conceptual workflow for a domino reaction leading to a tetrahydroquinoline core structure.
References
- 1. This compound [myskinrecipes.com]
- 2. 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. Cas 924633-49-8,1,2,3,4-tetrahydroisoquinolin-8-aMine | lookchem [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 1,2,3,4-Tetrahydroquinolin-8-amine
An In-depth Technical Guide to the Discovery, Synthesis, and Applications of 1,2,3,4-Tetrahydroquinolin-8-amine
Abstract
This compound is a pivotal heterocyclic amine that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. This guide provides a comprehensive overview of its discovery, historical context, synthetic methodologies, and key applications, particularly in the realm of drug development. By integrating established protocols with mechanistic insights, this document serves as a technical resource for researchers, scientists, and professionals in the chemical and pharmaceutical industries.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of an amino group at the 8-position significantly influences the molecule's electronic properties and reactivity, making this compound a sought-after building block for constructing complex molecular architectures. Its unique structural features allow for further functionalization, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents.
Historical Perspective and Discovery
The journey to the isolation and synthesis of this compound is intertwined with the broader history of quinoline chemistry, which dates back to the 19th century. While the precise first synthesis of this specific isomer is not prominently documented as a landmark discovery, its emergence can be traced through the evolution of synthetic methods for quinolines and their hydrogenated derivatives.
Early work on the reduction of quinolines and nitroquinolines laid the foundation for accessing the tetrahydroquinoline core. The catalytic hydrogenation of 8-nitroquinoline is a logical and historically significant route. The development of effective and selective reduction techniques for the nitro group in the presence of the quinoline ring was a critical step. Seminal work in the early 20th century on catalytic hydrogenation using reagents like Raney nickel provided a practical means to produce amino-substituted tetrahydroquinolines.
The significance of this compound grew with the discovery of its utility as a precursor to potent antimalarial drugs. For instance, its structural similarity to the core of compounds like primaquine underscored its importance in medicinal chemistry research.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.
Catalytic Hydrogenation of 8-Nitroquinoline
This is arguably the most direct and widely employed method for the synthesis of this compound. The reaction involves the simultaneous reduction of the nitro group and the pyridine ring of 8-nitroquinoline.
Mechanism: The reaction proceeds via heterogeneous catalysis, where hydrogen gas is adsorbed onto the surface of a metal catalyst (e.g., Palladium on carbon). The 8-nitroquinoline molecule then adsorbs onto the catalyst surface, facilitating the stepwise reduction of both the nitro group and the aromatic ring.
Experimental Protocol:
-
Reaction Setup: A solution of 8-nitroquinoline in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or slightly elevated temperatures.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Workup: Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization to afford the final product in high yield and purity.
Causality of Experimental Choices:
-
Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, facilitating a homogeneous reaction mixture. Acetic acid can accelerate the hydrogenation of the heterocyclic ring.
-
Catalyst: Palladium on carbon is a highly efficient and reusable catalyst for the reduction of both nitro groups and aromatic rings.
-
Pressure: High pressure of hydrogen gas increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.
Alternative Synthetic Routes
While catalytic hydrogenation is prevalent, other methods have been explored:
-
Reduction of 8-Aminoquinoline: This approach involves the reduction of the pyridine ring of 8-aminoquinoline. However, this can be challenging as the amino group can poison some catalysts.
-
Cyclization Strategies: Building the tetrahydroquinoline ring system from acyclic precursors is another possibility, though often more complex for this specific isomer.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | 8-Nitroquinoline | H₂, Pd/C | High yield, clean reaction, readily available starting material | Requires specialized high-pressure equipment, catalyst can be flammable |
| Reduction of 8-Aminoquinoline | 8-Aminoquinoline | NaBH₄, H₂/Catalyst | Utilizes a more readily available starting material in some cases | Potential for catalyst poisoning, may require harsher conditions |
Spectroscopic Characterization
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aliphatic protons of the tetrahydroquinoline ring. The protons on the saturated portion of the ring will appear as multiplets in the upfield region, while the aromatic protons will be in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine and the C-H stretches of the aromatic and aliphatic moieties.
Applications in Drug Discovery and Materials Science
This compound serves as a crucial starting material for a variety of molecules with significant applications.
Antimalarial Agents
The 8-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including primaquine and tafenoquine. This compound provides a structurally related core that has been explored for the development of new antimalarial candidates with potentially improved efficacy and safety profiles.
Kinase Inhibitors
In the field of oncology, protein kinases are critical targets for drug development. The tetrahydroquinoline nucleus can be elaborated to design potent and selective kinase inhibitors. The 8-amino group provides a convenient handle for introducing various side chains to optimize binding to the target kinase.
Ligands for Catalysis
Chiral derivatives of this compound have been investigated as ligands in asymmetric catalysis. The rigid bicyclic structure and the presence of a coordinating amino group make it an attractive scaffold for designing ligands that can induce high enantioselectivity in metal-catalyzed reactions.
Conclusion and Future Outlook
This compound is a molecule with a rich history and a bright future. Its straightforward synthesis and versatile reactivity have cemented its role as a valuable building block in organic synthesis. As our understanding of disease biology deepens, the demand for novel molecular scaffolds for drug discovery will continue to grow. The unique properties of this compound ensure that it will remain a relevant and important tool for chemists and pharmacologists for years to come. Future research will likely focus on developing more efficient and sustainable synthetic methods and exploring new applications in areas such as materials science and organocatalysis.
Visualizations
Caption: Catalytic hydrogenation of 8-nitroquinoline.
Caption: Key application areas for the title compound.
Methodological & Application
The Synthetic Utility of 1,2,3,4-Tetrahydroquinolin-8-amine: From Asymmetric Catalysis to Bioactive Scaffolds
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Organic Synthesis
1,2,3,4-Tetrahydroquinolin-8-amine and its closely related isomers represent a cornerstone scaffold in contemporary organic and medicinal chemistry. The unique structural amalgamation of a saturated heterocyclic ring fused to an aniline moiety, bearing a reactive primary amine at the C8-position, imparts a rich and versatile reactivity profile. This guide provides a detailed exploration of its application, focusing on two principal domains: its role as a precursor to powerful chiral ligands for asymmetric catalysis and its function as a key building block in the synthesis of pharmacologically significant molecules, most notably antimalarial agents. While the fully saturated this compound is a key conceptual starting material, much of the documented detailed synthetic work has been performed on its close isomer, 5,6,7,8-tetrahydroquinolin-8-amine, particularly in the field of asymmetric catalysis. This distinction will be highlighted in the relevant sections.
Part 1: Chiral Ligands for Asymmetric Catalysis - The CAMPY Ligand Family
One of the most sophisticated applications of the 8-amino-tetrahydroquinoline scaffold is in the synthesis of chiral diamine ligands for transition-metal-catalyzed asymmetric reactions. The development of ligands such as (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY, and its derivatives has provided powerful tools for the enantioselective synthesis of chiral amines and alkaloids.[1][2][3]
Causality Behind Experimental Choices: Why CAMPY Ligands are Effective
The efficacy of CAMPY-type ligands in asymmetric transfer hydrogenation (ATH) stems from several key features:
-
Bidentate Coordination: The 1,2-diamine motif, comprising the C8-amino group and the quinoline nitrogen, provides a stable bidentate chelation to the metal center (e.g., Rhodium or Iridium). This creates a well-defined and rigid chiral environment around the metal.
-
Stereogenic Center: The chirality is introduced at the C8 position of the tetrahydroquinoline ring. This stereocenter dictates the facial selectivity of the hydride transfer from the metal complex to the prochiral substrate.
-
Tunable Steric and Electronic Properties: The tetrahydroquinoline backbone can be readily modified at various positions to fine-tune the steric bulk and electronic properties of the ligand, thereby optimizing the catalyst's activity and enantioselectivity for a given substrate.
Experimental Protocols
The following protocols are adapted from the work of Rimoldi and co-workers and detail the synthesis of the (R)-CAMPY ligand, its complexation with a rhodium precursor, and its application in the asymmetric transfer hydrogenation of a model dihydroisoquinoline substrate.[3][4]
Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)
This synthesis involves a multi-step process, often starting with the resolution of a racemic precursor to establish the crucial C8-chirality.
-
Step 1: Synthesis of Racemic 5,6,7,8-Tetrahydroquinolin-8-ol: This precursor is typically synthesized via established literature methods, for example, through the reduction of 8-hydroxyquinoline.
-
Step 2: Enzymatic Kinetic Resolution: The racemic alcohol is resolved using an appropriate lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer, allowing for the separation of the desired chiral alcohol.
-
Step 3: Conversion to the Chiral Amine: The resolved (R)-5,6,7,8-tetrahydroquinolin-8-ol is then converted to the corresponding amine. This can be achieved via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through conversion to an azide and subsequent reduction.
Protocol 2: Preparation of the Rhodium Catalyst [RhCp*(R)-CAMPY(Cl)]Cl
-
Materials: [RhCpCl2]2 (Cp = pentamethylcyclopentadienyl), (R)-CAMPY ligand, anhydrous dichloromethane (DCM).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RhCp*Cl2]2 (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve (R)-CAMPY (2.1 equivalents) in anhydrous DCM.
-
Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring.
-
Stir the resulting mixture at room temperature for 4-6 hours.
-
The formation of the product is often indicated by a color change.
-
Remove the solvent under reduced pressure. The resulting solid complex can be purified by recrystallization from a suitable solvent system (e.g., DCM/ether).
-
-
Characterization: The structure and purity of the complex should be confirmed by NMR spectroscopy (¹H, ¹³C) and elemental analysis. For [RhCp(R)-CAMPY(Cl)]Cl, the ¹H NMR spectrum in CDCl₃ typically shows characteristic signals for the Cp protons (a singlet around 1.88 ppm) and the aromatic and aliphatic protons of the CAMPY ligand.[3]
Protocol 3: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
-
Materials: 1-Phenyl-3,4-dihydroisoquinoline (substrate), [RhCp*(R)-CAMPY(Cl)]Cl (catalyst), formic acid/triethylamine (HCOOH/Et₃N) azeotrope (5:2 mixture) as the hydrogen source, a suitable solvent system (e.g., a 1:1 mixture of degassed water and methanol), and optionally a Lewis acid additive like La(OTf)₃.[3]
-
Procedure:
-
Prepare the HCOOH/Et₃N mixture (50 equivalents relative to the substrate).
-
In a sealed vial, add the catalyst (1 mol%).
-
Add the degassed water/methanol solvent mixture to dissolve the catalyst.
-
Stir the solution for approximately 30 minutes to pre-activate the catalyst.
-
Add the substrate, 1-phenyl-3,4-dihydroisoquinoline, and the Lewis acid additive (if used, e.g., 33 mol% La(OTf)₃).
-
Add the HCOOH/Et₃N hydrogen source to the reaction mixture.
-
Stir the reaction vigorously at a controlled temperature (e.g., 30 °C) for 18-24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by adding a saturated solution of Na₂CO₃.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
-
Data Presentation: Catalyst Performance
The performance of the rhodium catalyst bearing the (R)-CAMPY ligand in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines is summarized below.
| Substrate (1-Aryl Group) | Conversion (%)[3] | Enantiomeric Excess (ee, %)[3] |
| Phenyl | >99 | 69 |
| 4-Methylphenyl | >99 | 65 |
| 4-Methoxyphenyl | >99 | 61 |
| 4-Chlorophenyl | >99 | 58 |
Conditions: 1 mol% catalyst, HCOOH/Et₃N in H₂O/MeOH at 30 °C, 18h, with La(OTf)₃ additive.
Visualization of Workflows
Caption: Workflow for the synthesis of the (R)-CAMPY ligand and its rhodium complex.
Caption: Asymmetric Transfer Hydrogenation (ATH) workflow.
Part 2: A Key Intermediate for Antimalarial Drug Synthesis
The 8-aminoquinoline core is the defining feature of a class of antimalarial drugs that includes the clinically important agent, primaquine.[2] These compounds are crucial for their ability to eradicate the dormant liver-stage (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse of malaria. This compound provides a direct and structurally relevant starting point for the synthesis of primaquine analogues.
The Synthetic Logic: Building the Pharmacophore
The synthesis of primaquine and its analogues from an 8-aminoquinoline precursor involves the introduction of a specific aminoalkyl side chain at the 8-amino position. This side chain is critical for the drug's activity and pharmacokinetic properties.
Conceptual Protocol: Synthesis of a Primaquine Analogue
While many classical syntheses of primaquine build the 8-aminoquinoline ring system from a nitro-aromatic precursor, a more direct approach using this compound would involve the alkylation of the 8-amino group. A common method to achieve this is through reductive amination.
-
Objective: To synthesize N⁴-(1,2,3,4-tetrahydroquinolin-8-yl)pentane-1,4-diamine, a close analogue of primaquine.
-
Materials: this compound, 4-aminopentan-1-al (or a protected version), a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a suitable solvent (e.g., dichloroethane or methanol).
-
Proposed Procedure (Reductive Amination):
-
To a stirred solution of this compound (1 equivalent) in dichloroethane, add the carbonyl compound, 4-aminopentan-1-al (1.1 equivalents). If the aldehyde is not commercially available, it can be generated in situ from a suitable precursor. The amino group on the aldehyde should be protected (e.g., as a Boc-carbamate) to prevent self-condensation.
-
Add a mild acid catalyst, such as acetic acid, to facilitate the formation of the intermediate imine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. This reagent is selective for the reduction of the imine in the presence of the aldehyde.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If a protecting group was used on the side chain, deprotection would be the final step (e.g., using trifluoroacetic acid for a Boc group).
-
The final product can be purified by column chromatography on silica gel.
-
Visualization of the Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of a primaquine analogue.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its application extends from the highly specialized field of asymmetric catalysis, where it forms the backbone of highly effective chiral ligands, to the fundamentally important area of medicinal chemistry, serving as a key precursor for antimalarial drugs. The protocols and conceptual frameworks presented herein demonstrate the practical utility and synthetic potential of this important molecule, providing a solid foundation for researchers and drug development professionals.
References
- 1. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Versatile Scaffold: Applications of 1,2,3,4-Tetrahydroquinolin-8-amine in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1] Its inherent bioactivity and synthetic tractability have made it a focal point for drug discovery efforts across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2] The introduction of an amino group at the 8-position of this scaffold creates 1,2,3,4-Tetrahydroquinolin-8-amine, a versatile building block that offers a key vector for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and an analysis of the structure-activity relationships that govern its therapeutic potential.
Therapeutic Landscape of 8-Amino-Tetrahydroquinoline Derivatives
The strategic placement of the amino group at the C8 position of the tetrahydroquinoline nucleus provides a crucial handle for synthetic elaboration, allowing medicinal chemists to explore a wide chemical space and optimize pharmacological profiles. This has led to the development of potent and selective agents in several key therapeutic areas.
Oncology: Targeting Chemokine Receptors
The CXCR4 chemokine receptor and its cognate ligand CXCL12 play a pivotal role in tumor progression, metastasis, and angiogenesis.[3] Overexpression of CXCR4 is a hallmark of many cancer types, making it a prime target for anticancer therapeutics. Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine have emerged as a promising class of CXCR4 antagonists.[3] These compounds function by blocking the interaction between CXCR4 and CXCL12, thereby inhibiting downstream signaling pathways that promote cancer cell survival and migration.[3]
The development of orally bioavailable CXCR4 antagonists, such as EMU-116, highlights the potential of this scaffold in oncology. The synthesis of key synthons like (S)‑N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has been optimized for scale-up, demonstrating the feasibility of producing these complex molecules for clinical investigation.[4]
Key Mechanistic Insight: CXCR4 Antagonism
The diagram below illustrates the general mechanism of action for 8-amino-tetrahydroquinoline-based CXCR4 antagonists. By binding to the CXCR4 receptor, these small molecules prevent the binding of the natural ligand CXCL12. This blockade disrupts the downstream signaling cascade that is crucial for cancer cell proliferation, survival, and metastasis.
Caption: Mechanism of CXCR4 Antagonism.
Neurodegenerative Disorders: Modulating Cholinesterase Activity
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function linked to the depletion of the neurotransmitter acetylcholine.[5] A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. The tetrahydroacridine scaffold, a close structural relative of tetrahydroquinoline, is found in the first-generation AChE inhibitor, tacrine.[6][7]
Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated as potential AChE inhibitors.[4] The introduction of various substituents on the tetrahydroquinoline ring can modulate the inhibitory potency and selectivity for AChE over the related enzyme, butyrylcholinesterase (BChE).[8] While direct studies on this compound as a primary pharmacophore for AChE inhibition are less common, its role as a versatile scaffold for the synthesis of more complex, fused heterocyclic systems with anticholinesterase activity is significant.[6]
Synthetic Protocols and Methodologies
The synthesis of medicinally relevant this compound derivatives often involves multi-step sequences. Below is a representative protocol for the synthesis of a key intermediate, (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine, which serves as a building block for CXCR4 antagonists.[4]
Protocol: Synthesis of (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
This protocol outlines a robust and scalable synthesis, highlighting key transformations and purification strategies.
Step 1: Reductive Amination
-
Dissolve (R)-(+)-N-(p-methoxybenzyl)-α-methylbenzylamine and 5,6,7,8-tetrahydroquinolin-8-one in a suitable solvent such as dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride, portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
Step 2: Deprotection
-
Dissolve the product from Step 1 in a suitable solvent, such as methanol.
-
Add a catalyst, for example, palladium on carbon (10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC until complete deprotection is observed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected primary amine.
Step 3: N-Methylation
-
Dissolve the primary amine from Step 2 in a solvent like dichloromethane.
-
Add an excess of formaldehyde (as a 37% aqueous solution).
-
Add sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Work up the reaction as described in Step 1.
-
Purify the crude product by crystallization to obtain (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine.[4]
Workflow for the Synthesis of a Chiral 8-Amino-THQ Derivative
The following diagram illustrates the key stages in the synthesis of a chiral 8-amino-tetrahydroquinoline derivative, a crucial intermediate for various medicinal chemistry applications.
Caption: Synthetic workflow for a chiral 8-amino-THQ.
Biological Evaluation: In Vitro Assays
The pharmacological characterization of novel this compound derivatives is crucial for understanding their therapeutic potential. A standard in vitro assay for evaluating CXCR4 antagonists is presented below.
Protocol: CXCR4 Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.
1. Cell Culture and Preparation:
-
Culture a human cell line endogenously expressing the CXCR4 receptor (e.g., Jurkat cells) in appropriate media.
-
On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (derivatives of this compound) in the assay buffer.
-
Add the diluted compounds to the dye-loaded cells in a 96- or 384-well plate.
-
Incubate the plates for a specified period at room temperature to allow for compound binding.
3. Agonist Stimulation and Signal Detection:
-
Prepare a solution of the CXCR4 agonist, CXCL12, at a concentration that elicits a submaximal response (EC80).
-
Using a fluorescence plate reader equipped with an automated injection system, add the CXCL12 solution to the wells containing the cells and test compounds.
-
Measure the fluorescence intensity before and after the addition of CXCL12 to determine the change in intracellular calcium concentration.
4. Data Analysis:
-
Calculate the percentage of inhibition of the CXCL12-induced calcium flux for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal response).
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents.
| Position of Substitution | Effect on Activity | Therapeutic Target | Reference |
| N1-alkylation | Can modulate potency and pharmacokinetic properties. | CXCR4 | [3] |
| C2-substitution | Can influence stereochemistry and binding affinity. | Anticancer | [9] |
| Aromatic Ring Substitution | Halogenation (e.g., bromine) can enhance anticancer activity. | Anticancer | [9] |
Conclusion
This compound represents a valuable and versatile scaffold in the landscape of medicinal chemistry. Its synthetic accessibility and the strategic positioning of the 8-amino group provide a fertile ground for the development of novel therapeutic agents. The successful application of its derivatives in targeting CXCR4 for cancer therapy and the ongoing exploration of its potential in neurodegenerative diseases underscore the enduring importance of this chemical entity in drug discovery. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable molecular framework.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,2,3,4-Tetrahydroquinolin-8-amine as a Versatile Scaffold for Complex Molecule Synthesis
Introduction
The 1,2,3,4-tetrahydroquinoline framework is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a valuable scaffold for orienting functional groups in space, making it a cornerstone in modern medicinal chemistry. Within this class, 1,2,3,4-tetrahydroquinolin-8-amine stands out as a particularly versatile building block. It possesses two distinct nitrogen centers with orthogonal reactivity: a secondary aliphatic amine within the saturated ring and a primary aromatic amine on the benzene ring. This unique arrangement allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures. This guide provides detailed protocols and expert insights into leveraging this powerful building block for drug discovery and advanced organic synthesis.
The Strategic Advantage of this compound
The utility of this building block stems from the differential reactivity of its two amine groups. The secondary amine (pKa ~9-10) is more nucleophilic and basic, readily undergoing reactions like alkylation and acylation. The primary aromatic amine (pKa ~4-5) is less basic and requires different conditions for reaction, most notably for diazotization, which opens a gateway to a vast array of transformations on the aromatic ring. This predictable selectivity is the key to its strategic use in multi-step synthesis.
Figure 1: Key reactive sites and corresponding primary transformations for this compound.
Synthesis of the Building Block: (S)-5,6,7,8-Tetrahydroquinolin-8-amine
A reliable and scalable synthesis of the chiral amine is crucial. The following protocol outlines an improved method for preparing the (S)-enantiomer, a common synthon in pharmaceutical development, highlighting robust purification by crystallization.[3]
Workflow:
Figure 2: Synthetic workflow for the preparation of (S)-5,6,7,8-tetrahydroquinolin-8-amine.
Protocol 2.1: Synthesis via Azide Reduction
This protocol is adapted from procedures used in the synthesis of complex pharmaceutical intermediates.[3][4]
-
Step A: Azide Formation: To a solution of (S)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) in a suitable aprotic solvent (e.g., THF), add triethylamine (1.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 1 hour. The reaction is then treated with sodium azide (2.0 eq) in water, and the mixture is heated to reflux for 4-6 hours until the mesylate intermediate is consumed (monitored by TLC/LC-MS).
-
Work-up & Extraction: After cooling, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude (R)-8-azido-5,6,7,8-tetrahydroquinoline. The inversion of stereochemistry is expected from the SN2 displacement.
-
Step B: Azide Reduction: Dissolve the crude azide in ethanol or methanol. Add Palladium on carbon (5-10 mol% Pd) to the solution.[4] The mixture is then stirred under a hydrogen atmosphere (typically 25-50 atm) at room temperature for 3-5 hours.[4]
-
Purification: After the reaction is complete, the catalyst is carefully removed by filtration through a pad of Celite. The filtrate is concentrated under vacuum to yield the desired (S)-1,2,3,4-tetrahydroquinolin-8-amine, which can often be purified further by crystallization of its salt (e.g., hydrochloride).[3]
Key Derivatization Protocols
N-Alkylation of the Secondary Amine via Reductive Amination
Causality: Reductive amination is a robust and mild method for forming C-N bonds. It proceeds via the formation of an iminium ion intermediate from the secondary amine and an aldehyde, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not reduce the quinoline ring.[3][5]
Protocol 3.1.1: General Reductive Amination
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde (1.1-1.2 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.[3] The reaction is typically stirred for 12-24 hours.
-
Monitoring: Progress can be monitored by TLC or LC-MS by observing the disappearance of the starting amine.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
| Reagent/Parameter | Condition | Rationale |
| Solvent | Anhydrous DCE, THF | Aprotic; solubilizes reagents without interfering. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild and selective for the iminium intermediate.[3] |
| Stoichiometry | Aldehyde (1.1-1.2 eq) | Slight excess ensures complete consumption of the amine. |
| Temperature | Room Temperature | Sufficient for iminium formation and reduction. |
N-Acylation of the Secondary Amine
Causality: The formation of an amide bond at the N1 position is a fundamental transformation. Using an acyl chloride is a direct and efficient method. The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.
Protocol 3.2.1: Acylation with Acyl Chlorides
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise as a solution in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel chromatography or recrystallization.
Self-Validation: The use of an acid wash removes excess amine base, while the bicarbonate wash removes any unreacted acyl chloride (by hydrolysis) and acidic impurities. This ensures a clean crude product before final purification.
Functionalization of the Aromatic Amine via Diazotization
Causality: The conversion of the C8 primary aromatic amine to a diazonium salt unlocks a powerful set of transformations.[6] Diazonium salts are generated in situ at low temperatures from an amine, sodium nitrite, and a strong acid.[7] The resulting -N₂⁺ group is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.
Workflow: Diazotization and Sandmeyer Reaction
Figure 3: Workflow for the conversion of the C8-amine to a bromide via diazotization.
Protocol 3.3.1: Sandmeyer Bromination
Note: The secondary amine should be protected (e.g., as an amide or carbamate) prior to this step to prevent side reactions.
-
Diazonium Salt Formation: Suspend the N-protected this compound (1.0 eq) in an aqueous solution of HBr (48%, ~3-4 eq). Cool the vigorously stirred mixture to 0-5 °C. Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30-45 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.
Application in Complex Molecule Synthesis: Case Study of a CXCR4 Antagonist
The strategic application of this compound is exemplified in the synthesis of potent CXCR4 antagonists, which are promising agents in cancer therapy.[3][8] The synthesis of EMU-116 demonstrates the utility of the building block's secondary amine as a key nucleophile.[3]
Retrosynthetic Analysis:
Figure 4: Retrosynthetic disconnection of CXCR4 antagonist EMU-116 back to the core building block.
In this synthesis, the pre-functionalized (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is coupled with a complex aldehyde partner via the reductive amination protocol described in section 3.1. This step efficiently joins the two key fragments of the final molecule, showcasing how the building block's nucleophilicity can be harnessed late in a synthetic sequence to forge a critical bond.[3]
Concluding Remarks
This compound is more than a simple starting material; it is a strategic scaffold that offers chemists precise control over molecular design. By understanding and exploiting the orthogonal reactivity of its two amine functionalities, researchers can access a vast chemical space. The protocols outlined in this guide provide a robust foundation for the synthesis of novel, complex molecules with significant potential in drug discovery and materials science.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. | University of Kentucky College of Arts & Sciences [english.as.uky.edu]
Application Notes and Protocols for 1,2,3,4-Tetrahydroquinolin-8-amine and Its Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1,2,3,4-Tetrahydroquinolin-8-amine and its derivatives. This document outlines key protocols for synthesis, purification, characterization, and application, with a focus on its role as a versatile scaffold in medicinal chemistry and as a chiral ligand in asymmetric catalysis. The information herein is synthesized from established literature to ensure scientific integrity and provide field-proven insights.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional framework provides an excellent starting point for the design of molecules with specific biological activities. This compound, in particular, serves as a crucial building block for developing novel therapeutics, especially in the fields of oncology and virology.[3][4][5] Derivatives of this compound have shown significant potential as CXCR4 antagonists, which are implicated in cancer metastasis and HIV entry into cells.[3][5][6] Furthermore, the chiral nature of substituted 8-amino-5,6,7,8-tetrahydroquinolines makes them valuable ligands in asymmetric synthesis.[7]
Safety and Handling
This compound and its derivatives are research chemicals and must be handled with appropriate safety precautions.
Hazard Identification:
-
Acute Toxicity: Toxic if swallowed.
-
Carcinogenicity: May cause cancer.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8][9]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.[9][10]
-
Prevent contact with skin and eyes.[9]
-
Do not eat, drink, or smoke when using this product.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9][10]
Synthesis and Purification Protocols
The synthesis of chiral this compound derivatives often starts from (±)-5,6,7,8-Tetrahydroquinoline-8-ol. The following protocols are based on established literature procedures.[7]
Protocol for the Synthesis of (R)- or (S)-8-azido-5,6,7,8-tetrahydroquinoline
This protocol describes the conversion of the hydroxyl group to an azide with inversion of stereochemistry, a key step in introducing the amine functionality.
Materials and Reagents:
-
(R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Dichloromethane (CH₂Cl₂)
-
4-Dimethylaminopyridine (DMAP)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolve (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-ol (1 equivalent) in CH₂Cl₂ (to a final concentration of 60 mM).
-
Add DMAP (6 equivalents), MsCl (4 equivalents), and NaN₃ (50 equivalents) to the solution at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add DMSO and continue stirring for an additional 6 hours.
-
Quench the reaction with water and extract the product with a 3:7 mixture of ethyl acetate and hexane.
-
Wash the organic phase with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a 15:85 mixture of ethyl acetate and hexane as the eluent to yield the desired azido derivative.[7]
Protocol for the Reduction of the Azide to the Primary Amine
This protocol details the reduction of the azide to the corresponding primary amine using palladium on carbon as a catalyst.
Materials and Reagents:
-
(R)- or (S)-8-azido-5,6,7,8-tetrahydroquinoline
-
Palladium on carbon (Pd-C, 5% mol)
-
Anhydrous ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Step-by-Step Procedure:
-
Dissolve the (R)- or (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 equivalent) in anhydrous EtOH (to a final concentration of 140 mM).
-
Add Pd-C (5% mol) to the solution.
-
Stir the mixture under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst.
-
Concentrate the filtrate under vacuum to obtain the this compound as a pale-yellow oil.[7]
Purification Strategy
A two-step purification process is generally effective for obtaining high-purity this compound and its derivatives.
Workflow for Purification:
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Synthesis of Novel Bioactive Scaffolds from 1,2,3,4-Tetrahydroquinolin-8-amine: An Application and Protocol Guide
Introduction: The Versatility of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2] The strategic functionalization of the 1,2,3,4-tetrahydroquinolin-8-amine, in particular, offers a versatile platform for the synthesis of novel compounds with significant therapeutic potential. The primary amino group at the 8-position serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the construction of complex molecular architectures. This guide provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Core Synthetic Strategies and Protocols
The synthetic utility of this compound stems from the reactivity of its primary amino group. This section outlines key synthetic transformations, providing both the rationale behind the methodology and detailed experimental protocols.
N-Functionalization of the 8-Amino Group
Direct modification of the 8-amino group via N-alkylation and N-acylation is a fundamental approach to introduce structural diversity and modulate the physicochemical properties of the parent molecule.
Reductive amination is a robust and widely used method for the N-alkylation of primary and secondary amines. This reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. This strategy is particularly advantageous due to its broad substrate scope and mild reaction conditions.
Causality of Experimental Choices: The choice of a suitable reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and selectivity for imines over other carbonyl functionalities. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) which is compatible with the reducing agent and effectively solubilizes the reactants.
Experimental Protocol: N-Alkylation of this compound
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Aldehyde or Ketone | 1.1 mmol |
| Sodium Triacetoxyborohydride | 1.5 mmol |
| 1,2-Dichloroethane (DCE) | 10 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Procedure:
-
To a solution of this compound (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated product.
N-acylation is a fundamental transformation that converts the primary amine into a more complex amide functionality. This is often employed to introduce specific structural motifs or to modulate the electronic properties of the amino group. The use of acylating agents like acyl chlorides or the activation of carboxylic acids with coupling reagents are common strategies.
Causality of Experimental Choices: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction with acyl chlorides, thereby driving the reaction to completion. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to avoid hydrolysis of the acyl chloride.
Experimental Protocol: N-Acylation of this compound
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Acyl Chloride | 1.1 mmol |
| Triethylamine | 1.5 mmol |
| Dichloromethane (DCM) | 10 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Procedure:
-
Dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-acylated derivative.
Carbon-Nitrogen Bond Formation via Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of amines with aryl halides or triflates, providing a versatile method for the synthesis of N-aryl derivatives of this compound.[4]
Causality of Experimental Choices: The choice of the palladium catalyst and the phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination.[5] A bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is often employed to facilitate the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active nucleophile. Anhydrous and deoxygenated conditions are essential to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Aryl Halide (or Triflate) | 1.2 mmol |
| Pd₂(dba)₃ | 0.02 mmol |
| XPhos (or other suitable ligand) | 0.04 mmol |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol |
| Anhydrous Toluene | 5 mL |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After filtration and concentration, purify the residue by column chromatography on silica gel to obtain the N-arylated product.
Synthesis of Fused Heterocyclic Systems
The 8-amino group of 1,2,3,4-tetrahydroquinoline can serve as a key building block for the construction of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, which are known to possess diverse biological activities including antimicrobial and anticancer properties.[6][7]
General Strategy for Pyrimido[4,5-b]quinoline Synthesis: A common approach involves a multicomponent reaction between an amino-pyrimidine derivative, an aldehyde, and a 1,3-dicarbonyl compound.[6] While direct use of this compound in a similar one-pot reaction is not extensively documented, a plausible synthetic route would involve its initial conversion to a 6-aminouracil-type intermediate, which can then undergo cyclocondensation. A more direct approach involves the reaction of 8-aminoquinoline derivatives with β-ketoesters or their equivalents, followed by cyclization.
Conceptual Protocol: Synthesis of a Tetrahydropyrimido[4,5-b]quinoline Derivative
| Reagent/Parameter | Suggested Value |
| This compound | 1.0 mmol |
| Ethyl Acetoacetate | 1.1 mmol |
| Catalyst | p-Toluenesulfonic acid (catalytic) |
| Solvent | Toluene or Xylene |
| Reaction Temperature | Reflux |
| Reaction Time | 12-24 hours |
Procedure Outline:
-
A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene would be heated at reflux with a Dean-Stark apparatus to remove water.
-
The reaction progress would be monitored by TLC.
-
Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure.
-
The crude product would then be purified by column chromatography to yield the target fused heterocyclic compound.
Applications in Drug Discovery
Derivatives of this compound have emerged as promising scaffolds in the development of novel therapeutic agents.
CXCR4 Antagonists for Cancer Therapy
The C-X-C chemokine receptor type 4 (CXCR4) is overexpressed in many types of cancer and plays a crucial role in tumor metastasis and growth.[8] Consequently, CXCR4 antagonists are being actively investigated as potential anticancer agents. Several potent CXCR4 antagonists have been synthesized using (S)-5,6,7,8-tetrahydroquinolin-8-amine as a key building block.[8][9] The synthesis of these antagonists often involves the N-alkylation of the 8-amino group with a suitable isoquinoline-based aldehyde via reductive amination.[10]
Antimalarial Agents
8-Aminoquinolines, such as primaquine, are a well-established class of antimalarial drugs effective against the liver stages of the malaria parasite.[11][12] The synthesis of novel 8-amino-1,2,3,4-tetrahydroquinoline derivatives as potential antimalarial agents is an active area of research.[13] These efforts often focus on the introduction of various side chains at the 8-amino position, similar to the structure of primaquine, to enhance efficacy and reduce toxicity.[14]
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of novel compounds with significant potential in drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily functionalize the 8-amino group through N-alkylation, N-acylation, and cross-coupling reactions, as well as its potential for constructing fused heterocyclic systems, underscores its importance in the development of new therapeutic agents.
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. researchgate.net [researchgate.net]
- 13. malariaworld.org [malariaworld.org]
- 14. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
Application Notes and Protocols for the Comprehensive Characterization of 1,2,3,4-Tetrahydroquinolin-8-amine
For: Researchers, scientists, and drug development professionals.
Introduction
1,2,3,4-Tetrahydroquinolin-8-amine is a crucial heterocyclic amine scaffold that serves as a key intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2][3] Its structural integrity, purity, and isomeric composition are paramount to ensure the efficacy, safety, and reproducibility of downstream applications. This guide provides a comprehensive suite of analytical methodologies for the unambiguous characterization of this compound, ensuring the highest standards of quality control in research and development.
This document is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. By integrating a multi-technique approach, researchers can confidently ascertain the identity, purity, and structural attributes of their this compound samples.
Integrated Analytical Workflow
A robust characterization of this compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural and purity puzzle. The following diagram illustrates a recommended workflow for a comprehensive analysis.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the confirmation of the connectivity and stereochemistry of this compound.
Rationale for Experimental Choices
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar amine compounds due to its excellent dissolving power and the single residual solvent peak that is easily identifiable.[1] Other deuterated solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical spectral region of organic molecules.
-
Spectrometer Frequency: A higher field strength (e.g., 300 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for unambiguously assigning protons in the aliphatic and aromatic regions of the molecule.[1]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and calibrate the chemical shift scale using the TMS peak at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the specific protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.
-
Expected Spectral Data
Based on the structure of this compound and data from similar compounds, the following spectral characteristics can be anticipated.[1]
| Technique | Expected Chemical Shifts (ppm) | Interpretation |
| ¹H NMR | ~8.0-7.0 | Aromatic protons on the quinoline ring system. |
| ~4.0-3.5 | Protons of the amine group (-NH₂), often a broad singlet. | |
| ~3.5-2.5 | Methylene protons adjacent to the nitrogen atom in the tetrahydroquinoline ring. | |
| ~2.5-1.5 | Methylene protons in the tetrahydroquinoline ring. | |
| ¹³C NMR | ~150-120 | Aromatic carbons. |
| ~50-40 | Carbon atom attached to the amine group. | |
| ~30-20 | Aliphatic carbons in the tetrahydroquinoline ring. |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1][4]
Rationale for Experimental Choices
-
Ionization Mode: Positive ion mode ESI is selected because the amine group in this compound is basic and readily accepts a proton to form a positive ion.[1]
-
Solvent System: A mixture of methanol or acetonitrile with a small amount of a volatile acid (e.g., formic acid) is commonly used to promote ionization and improve signal intensity.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solvent to facilitate protonation.
-
-
Instrument Setup and Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to scan in positive ion mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The theoretical exact mass of C₉H₁₂N₂ is 148.1000. The expected m/z for the [M+H]⁺ ion is therefore approximately 149.1073.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by comparing the measured accurate mass to the theoretical mass.[4]
-
Expected Results
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂ |
| Theoretical Exact Mass | 148.1000 |
| Expected [M+H]⁺ (m/z) | ~149.1073 |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed to determine its purity and identify any related impurities.
Rationale for Experimental Choices
-
Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like tetrahydroquinolines.[5][6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate for LC-MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the compound. The gradient or isocratic conditions can be optimized to achieve good separation.[7]
-
Detector: A UV detector is suitable as the quinoline ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector can provide additional information by acquiring the UV spectrum of each peak.
Protocol: Reversed-Phase HPLC with UV Detection
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a suitable aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted to 3.5 with formic acid).
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (e.g., 10-90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The retention time of the main peak should be consistent across injections.
-
Workflow for Purity Analysis and Impurity Identification
Caption: Workflow for HPLC purity assessment and subsequent LC-MS impurity identification.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a valuable qualitative tool to confirm the presence of key structural features in this compound.
Rationale for Experimental Choices
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Spectral Region: The mid-infrared region (4000-400 cm⁻¹) is typically scanned as it contains the characteristic vibrations of most organic functional groups.
Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrument Setup and Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1250 | C-N stretch | Aromatic amine |
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. This technique is crucial for confirming the empirical formula of a newly synthesized compound and serves as a fundamental check of its purity.
Protocol: CHN Elemental Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin capsule.
-
-
Instrument Setup and Analysis:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental percentages with the theoretical values for the proposed formula (C₉H₁₂N₂). The experimental values should be within ±0.4% of the theoretical values.
-
Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 72.94% |
| Hydrogen (H) | 8.16% |
| Nitrogen (N) | 18.90% |
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the thorough characterization of this compound. By systematically applying NMR for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, FTIR for functional group identification, and elemental analysis for compositional verification, researchers can ensure the quality and integrity of this important chemical intermediate. Adherence to these protocols will facilitate reliable and reproducible results in research and drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. | University of Kentucky College of Arts & Sciences [soc.as.uky.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sielc.com [sielc.com]
- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 7. jsbms.jp [jsbms.jp]
scale-up synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine derivatives
An Application Guide for the Process Development and Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine Derivatives
Abstract
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Transitioning the synthesis of its derivatives from laboratory-scale discovery to pilot-plant production presents significant challenges related to safety, efficiency, and product quality. This in-depth guide provides a comprehensive framework for the scale-up synthesis, focusing on the robust and widely applicable route via catalytic hydrogenation of a substituted 8-nitroquinoline precursor. We will explore the strategic considerations behind precursor synthesis, delve into a detailed, safety-forward protocol for high-pressure hydrogenation, and outline critical purification and quality control methodologies essential for drug development professionals.
Introduction: The Strategic Importance of the Tetrahydroquinolin-8-amine Core
The tetrahydroquinoline ring system is a cornerstone of many biologically active compounds.[1] The 8-amino substitution, in particular, provides a key vector for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][3] While numerous synthetic routes exist for this scaffold[4][5], their scalability varies. Domino reactions, for instance, offer high atom economy but can be complex to optimize for large-scale production.[1] Similarly, methods like the Buchwald-Hartwig amination are powerful for late-stage functionalization but are not typically the primary route for constructing the core ring system on a large scale.[6][7]
For industrial applications, the most reliable and cost-effective pathway often involves the construction of a stable, substituted quinoline precursor followed by reduction. The catalytic hydrogenation of an 8-nitroquinoline derivative is a prime example of such a strategy, as it achieves both the reduction of the nitro group and the saturation of the heterocyclic ring in a single, efficient step.[8] This guide is structured to walk researchers through this process, emphasizing the practical and safety considerations paramount to successful scale-up.
Part I: Scalable Synthesis of the 8-Nitroquinoline Precursor
A robust scale-up campaign begins with a reliable source of the starting material. The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is a classic and effective method for constructing the quinoline core.[9][10] While traditional high-temperature conditions can pose scale-up challenges, modern catalytic systems have enabled milder reaction conditions.[9][11][12]
Conceptual Workflow: From Precursor to Final Product
The overall synthetic strategy is a multi-stage process that requires careful planning and execution at each step.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Tetrahydroquinolines - ChemistryViews [chemistryviews.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4-Tetrahydroquinolin-8-amine in Pharmaceutical Development
Introduction: The Strategic Importance of the 1,2,3,4-Tetrahydroquinolin-8-amine Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif in medicinal chemistry, offering a three-dimensional architecture that can lead to improved solubility, bioavailability, and reduced toxicity compared to its planar aromatic counterparts.[1] Within this class, this compound stands out as a particularly valuable building block in drug discovery. The primary amine at the 8-position serves as a versatile synthetic handle, allowing for the introduction of diverse substituents to modulate the pharmacological activity, physicochemical properties, and pharmacokinetic profile of the resulting compounds. This strategic positioning of the amino group facilitates the exploration of chemical space and the optimization of lead compounds.
This guide provides an in-depth overview of the synthesis, derivatization, and application of this compound in the development of pharmaceuticals, with a focus on its role in the creation of CXCR4 antagonists. Detailed protocols for key synthetic transformations are provided, along with insights into the rationale behind experimental choices.
Synthesis of Chiral (S)-1,2,3,4-Tetrahydroquinolin-8-amine
The enantiomerically pure (S)-form of this compound is a key intermediate for many pharmaceutical applications, including the development of CXCR4 antagonists.[2] A common and effective route to this compound involves the asymmetric reduction of 8-aminoquinoline. The following protocol is a representative method based on established principles of asymmetric hydrogenation.
Protocol 1: Asymmetric Reduction of 8-Aminoquinoline
This protocol describes a catalytic process for the enantioselective reduction of the quinoline ring.
Materials:
-
8-Aminoquinoline
-
Chiral Ruthenium catalyst (e.g., (S)-BINAP-RuCl₂)
-
Hydrogen gas (H₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
High-pressure hydrogenation vessel
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral Ruthenium catalyst in anhydrous methanol.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 8-aminoquinoline in anhydrous methanol. Add the prepared catalyst solution to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to remove any acidic impurities. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the enantiomerically enriched (S)-1,2,3,4-tetrahydroquinolin-8-amine. An improved preparative method for a related synthon highlights that robust purification can also be achieved by crystallization.[3]
Causality behind Experimental Choices:
-
Chiral Catalyst: The use of a chiral ruthenium catalyst like (S)-BINAP-RuCl₂ is crucial for the enantioselective reduction of the quinoline ring, leading to the desired (S)-enantiomer.[4]
-
High-Pressure Hydrogenation: This technique is necessary to achieve the reduction of the aromatic quinoline ring system, which is otherwise stable.
-
Anhydrous Solvents: The use of anhydrous methanol is important to prevent catalyst deactivation and ensure efficient reduction.
-
Inert Atmosphere: Handling the catalyst under an inert atmosphere prevents its oxidation and degradation.
Application in Pharmaceutical Development: CXCR4 Antagonists
A prominent application of (S)-1,2,3,4-tetrahydroquinolin-8-amine is in the synthesis of small-molecule antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[2] CXCR4 and its natural ligand, CXCL12, play a critical role in cell trafficking, and their signaling pathway is implicated in various diseases, including cancer metastasis and HIV entry into host cells.[5] Antagonizing this receptor can disrupt these pathological processes.[2]
CXCR4/CXCL12 Signaling Pathway
Caption: CXCR4/CXCL12 signaling pathway and its inhibition.
Derivatization of this compound for CXCR4 Antagonists
The 8-amino group of the tetrahydroquinoline scaffold is typically derivatized through reductive amination to introduce various substituents that can interact with the binding pocket of the CXCR4 receptor.[2]
Protocol 2: Reductive Amination of (S)-1,2,3,4-Tetrahydroquinolin-8-amine
This protocol describes a general procedure for the coupling of the primary amine with an aldehyde.[6]
Materials:
-
(S)-1,2,3,4-Tetrahydroquinolin-8-amine
-
Aldehyde of choice (R-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a solution of (S)-1,2,3,4-tetrahydroquinolin-8-amine in anhydrous 1,2-dichloroethane, add the desired aldehyde (1.1 equivalents).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted derivative.
Causality behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less basic than other borohydrides, which minimizes side reactions.
-
1,2-Dichloroethane (DCE): DCE is a common solvent for reductive aminations as it is aprotic and effectively solubilizes the reactants.[7]
-
Stepwise Addition: Allowing the imine to form before adding the reducing agent can improve the yield and reduce the formation of byproducts from the reduction of the starting aldehyde.[6]
Quantitative Data: Structure-Activity Relationships of CXCR4 Antagonists
The following table summarizes the in vitro activity of a series of CXCR4 antagonists derived from a tetrahydroisoquinoline scaffold, which is structurally related to tetrahydroquinoline and demonstrates the impact of substitutions on potency.
| Compound | R Group | CXCR4 Antagonism (IC₅₀, nM) |
| 1 | H | >10000 |
| 2 | 4-fluorobenzyl | 650 |
| 3 | 3,4-dichlorobenzyl | 120 |
| 4 | 2-naphthylmethyl | 35 |
| 5 | 4-(trifluoromethyl)benzyl | 85 |
| Data is illustrative and based on trends observed in published literature.[8] |
Experimental Workflow for Screening Novel Derivatives
Caption: A typical workflow for the development and screening of novel CXCR4 antagonists.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its strategic importance lies in its pre-functionalized nature, which provides a direct and versatile entry point for the synthesis of complex and biologically active molecules. The protocols and applications outlined in this guide, particularly in the context of CXCR4 antagonists, highlight its utility and provide a framework for researchers and drug development professionals to leverage this powerful scaffold in their own discovery programs. The continued exploration of derivatives based on this core structure holds significant promise for the development of new therapeutics for a range of challenging diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinolin-8-amine
Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this valuable intermediate. This document will delve into the nuances of various purification techniques, offering not just protocols, but the underlying scientific principles to empower you to optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/solid. What are the likely impurities?
A1: The dark coloration in your crude product often indicates the presence of oxidation byproducts or residual impurities from the synthesis. The most common synthetic route to this compound is the catalytic hydrogenation of 8-nitroquinoline. Potential impurities include:
-
Incompletely reduced intermediates: Nitroso and hydroxylamine species can be present if the reduction is not complete. These are often unstable and can lead to colored byproducts.
-
Azo and Azoxy Compounds: These can form from side reactions of the intermediate hydroxylamines, contributing to coloration.
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored polymeric materials.
-
Residual Catalyst: If a heterogeneous catalyst like Palladium on carbon (Pd/C) was used, fine particles may contaminate the product.
Q2: I'm seeing significant tailing/streaking of my compound on a silica gel TLC plate. What is the cause and how can I fix it?
A2: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction causes poor elution and results in tailing or streaking. To resolve this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a volatile amine, such as 0.5-2% triethylamine (TEA) or pyridine, to your mobile phase will neutralize the acidic sites on the silica, leading to sharper spots.
-
Use an alternative stationary phase: Amine-functionalized silica gel is a less acidic alternative that minimizes these strong interactions, often providing better separation for basic compounds without the need for a mobile phase modifier.[1]
Q3: How should I store purified this compound to prevent degradation?
A3: Due to its sensitivity to air and light, purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from light. For long-term storage, refrigeration at 2-8 °C is recommended.
Troubleshooting Purification Challenges
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.
Problem 1: Low Recovery from Column Chromatography
| Possible Cause | Recommended Solution |
| Irreversible adsorption on silica gel | The basic amine strongly binds to acidic silica. Pre-treat the silica gel by flushing the column with the eluent containing 1% triethylamine before loading your sample. Alternatively, use a less acidic stationary phase like alumina or amine-functionalized silica. |
| Incorrect eluent polarity | The compound is either not eluting or eluting too quickly with the solvent front. Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for silica gel is a mixture of ethyl acetate and hexanes. Gradually increase the polarity by increasing the proportion of ethyl acetate. For stubborn cases, a small percentage of methanol in dichloromethane can be effective. An ideal Rf value on TLC for the target compound is typically between 0.2 and 0.4 for good separation. |
| Product is volatile and co-evaporates with solvent | If you are using a low-boiling eluent like diethyl ether, you may lose your product during solvent removal on a rotary evaporator. Use a higher boiling solvent system if possible and remove the solvent at a lower temperature and reduced pressure. |
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
| Possible Cause | Recommended Solution |
| Presence of persistent impurities | Oiling out is often a sign of impurities that inhibit crystal lattice formation. Re-purify the material using column chromatography to remove these impurities before attempting recrystallization again. |
| Inappropriate solvent choice | The compound is either too soluble or not soluble enough in the chosen solvent. A systematic solvent screen is recommended. Use a small amount of your product and test its solubility in a range of solvents (e.g., ethanol, ethyl acetate, toluene, heptane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. |
| Cooling the solution too quickly | Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of crystals. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. |
| Supersaturated solution | The solution may be supersaturated and requires nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. |
| Compound is inherently an oil at room temperature | If the pure compound has a low melting point, it may not crystallize at room temperature. In such cases, purification by distillation or chromatography is more appropriate. Alternatively, you can try to crystallize it as a salt (e.g., hydrochloride salt). |
Detailed Purification Protocols
Method 1: Flash Column Chromatography
This is the most common and versatile method for purifying this compound.
Diagram of the Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by flash column chromatography.
Step-by-Step Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. Due to the basicity of the amine, it is highly recommended to add 0.5-1% triethylamine (TEA) to the eluent to prevent tailing.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent like ninhydrin or permanganate solution.
-
The optimal eluent system should provide an Rf value of 0.2-0.4 for the desired product.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This is known as dry loading and generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system.
-
If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful of the product's potential volatility.
-
Typical Column Chromatography Solvent Systems:
| Stationary Phase | Eluent System | Modifier | Comments |
| Silica Gel | Hexanes/Ethyl Acetate | 0.5-2% Triethylamine | The most common system. The ratio is adjusted based on the polarity of impurities. |
| Silica Gel | Dichloromethane/Methanol | 0.5-2% Triethylamine | For more polar impurities that are not well-separated with Hexanes/EtOAc. |
| Amine-functionalized Silica | Hexanes/Ethyl Acetate | None | Often provides superior separation for basic amines without the need for a basic modifier.[1] |
Method 2: Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent is found. For amines that are difficult to crystallize, forming a salt can be a successful strategy.[2]
Diagram of the Recrystallization Decision Process:
Caption: Decision workflow for purification by recrystallization.
Step-by-Step Protocol (Freebase):
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature.
-
Heat the tubes with the insoluble samples. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Common solvent systems to try include ethanol/water, ethyl acetate/heptane, or toluene.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use a minimal amount of hot solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Step-by-Step Protocol (Hydrochloride Salt):
-
Salt Formation:
-
Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Recrystallization of the Salt:
-
Isolate the crude salt by filtration.
-
Perform a solvent screen to find a suitable recrystallization solvent for the salt. Common choices include ethanol, methanol, or mixtures with water.
-
Follow the recrystallization procedure described above for the freebase.
-
Typical Recrystallization Solvent Systems:
| Form | Solvent System | Comments |
| Freebase | Toluene | Good for aromatic compounds. |
| Freebase | Ethyl Acetate / Heptane | A common and effective mixed-solvent system. |
| Hydrochloride Salt | Ethanol / Water | The salt will have different solubility properties than the freebase. |
| Hydrochloride Salt | Methanol | A polar solvent suitable for many amine salts. |
Method 3: Vacuum Distillation
For liquid this compound that is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
Step-by-Step Protocol:
-
Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Use a Hickman still for small-scale distillations or a short-path distillation apparatus for larger quantities.
-
-
Distillation:
-
Place the crude material in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask gently.
-
It is crucial to monitor the distillation carefully to separate the product from lower and higher boiling impurities.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Transfer the purified liquid to a clean, dry, and inerted container for storage.
-
References
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during its synthesis. This document offers practical, field-proven insights and detailed protocols to help you optimize your experimental outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds. While several synthetic routes to this molecule exist, each presents a unique set of challenges and potential side reactions. This guide will focus on the two most prevalent synthetic strategies:
-
Catalytic Hydrogenation of 8-Substituted Quinolines: A direct and often high-yielding approach involving the reduction of either 8-aminoquinoline or 8-nitroquinoline.
-
Skraup-Doebner-von Miller Synthesis: A classical method for constructing the quinoline core from an aniline derivative, in this case, starting from a substituted benzene precursor.
This support center is structured to address specific issues you may encounter with each method in a comprehensive question-and-answer format.
Section 1: Catalytic Hydrogenation of 8-Substituted Quinolines
Catalytic hydrogenation is a widely used method for the synthesis of 1,2,3,4-tetrahydroquinolines. The choice of starting material, either 8-aminoquinoline or 8-nitroquinoline, will influence the reaction conditions and the potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrogenation of 8-aminoquinoline is producing a significant amount of an over-reduced byproduct. What is this, and how can I prevent it?
A1: The most common over-reduced byproduct is decahydroquinoline . This occurs when both the pyridine and the benzene rings of the quinoline system are fully saturated.
Causality:
-
Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures can drive the reaction past the desired tetrahydroquinoline stage.[1]
-
Highly Active Catalyst: Catalysts like rhodium and ruthenium are very effective for hydrogenation and can lead to over-reduction if not carefully controlled.[1]
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the formation of the tetrahydroquinoline can result in the slower reduction of the benzene ring.[1]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a less active, more selective catalyst such as Palladium on Carbon (Pd/C). | Pd/C is known for its selectivity in reducing the pyridine ring of quinolines while leaving the benzene ring intact under controlled conditions.[2] |
| Hydrogen Pressure | Lower the hydrogen pressure to 20-30 bar. | Reduced pressure decreases the driving force for the complete saturation of the aromatic system.[2] |
| Temperature | Maintain a lower reaction temperature, typically between 50-80°C. | Lower temperatures reduce the overall reaction rate, allowing for better control and minimizing over-reduction.[2] |
| Reaction Monitoring | Monitor the reaction progress closely using TLC or GC-MS. | This allows you to stop the reaction once the starting material is consumed and before significant byproduct formation occurs. |
Q2: I am attempting to synthesize this compound by reducing 8-nitroquinoline, but I am getting a mixture of products. What are the likely side reactions?
A2: When starting from 8-nitroquinoline, you are performing a tandem reduction of both the nitro group and the pyridine ring. This can lead to several side products if not properly controlled.
Common Side Products:
-
8-Aminoquinoline: Incomplete reduction of the pyridine ring.
-
1,2,3,4-Tetrahydroquinoline: Deamination (loss of the amino group) after reduction of the nitro group. While less common under typical hydrogenation conditions, it can occur.[3][4]
-
Decahydroquinolin-8-amine: Over-reduction of the benzene ring.
Troubleshooting Flowchart:
Troubleshooting Product Mixtures
Experimental Protocol: Selective Hydrogenation of 8-Nitroquinoline
This protocol is designed to maximize the yield of this compound while minimizing the formation of the side products discussed above.
Materials:
-
8-Nitroquinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a suitable autoclave vessel, dissolve 8-nitroquinoline (1 equivalent) in ethanol to a concentration of 0.1-0.2 M.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with nitrogen gas several times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to 20-30 bar.
-
Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS.
-
Once the starting material is consumed (typically 4-8 hours), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Section 2: Skraup-Doebner-von Miller Synthesis
The Skraup-Doebner-von Miller synthesis is a powerful method for constructing the quinoline ring system from an aniline derivative. For this compound, this would typically involve the reaction of a 1,2-diaminobenzene or a related precursor with an α,β-unsaturated carbonyl compound, followed by reduction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup reaction is producing a large amount of intractable tar. How can I minimize this?
A1: Tar formation is the most common and challenging side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[5]
Causality:
-
Highly Exothermic Reaction: The reaction is notoriously vigorous and exothermic, leading to localized overheating and decomposition.[5][6]
-
Acid-Catalyzed Polymerization: The strong acid catalyst can promote the polymerization of the α,β-unsaturated carbonyl compound.[7]
-
Oxidative Side Reactions: The oxidizing agent can lead to undesired side reactions and charring.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Moderator | Add ferrous sulfate (FeSO₄) to the reaction mixture. | Ferrous sulfate helps to moderate the exothermic nature of the reaction, making it less violent and reducing tar formation.[5][6] |
| Temperature Control | Add the sulfuric acid slowly with efficient cooling and stir vigorously. | This helps to dissipate heat and prevent localized hotspots that lead to decomposition. |
| Reagent Addition | If using an α,β-unsaturated carbonyl compound, add it slowly to the heated acidic solution of the aniline. | This minimizes its concentration at any given time, reducing the rate of polymerization.[7] |
| Oxidizing Agent | Use a milder oxidizing agent than nitrobenzene, such as arsenic acid, if feasible, or use the aniline substrate itself as the oxidant if it contains a reducible group. | This can lead to a less vigorous reaction. |
Q2: I am using a substituted diaminobenzene in a Doebner-von Miller reaction and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A2: The regioselectivity of the cyclization in the Doebner-von Miller reaction is influenced by the electronic and steric effects of the substituents on the aniline ring. With a diaminobenzene, cyclization can potentially occur with either amino group.
Controlling Regioselectivity:
-
Protecting Groups: One of the amino groups can be protected with a removable protecting group to direct the cyclization to the other amino group.
-
Electronic Effects: The electronic nature of other substituents on the ring can influence the nucleophilicity of the amino groups, potentially favoring cyclization at one position over the other.
-
Steric Hindrance: A bulky substituent ortho to one of the amino groups can sterically hinder its participation in the cyclization, favoring reaction at the less hindered amino group.
Reaction Scheme for Regiocontrol:
Regiocontrol Strategy
Experimental Protocol: Modified Skraup Synthesis
This protocol incorporates measures to control the exothermic reaction and minimize tar formation.
Materials:
-
1,2-Diaminobenzene
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol with vigorous stirring and cooling in an ice bath.
-
To this cooled mixture, add ferrous sulfate (a small amount, e.g., 0.1 equivalents).
-
Slowly add the 1,2-diaminobenzene to the stirred mixture, maintaining a low temperature.
-
Add the nitrobenzene (oxidizing agent).
-
Gently heat the reaction mixture to initiate the reaction. Be prepared for a vigorous exothermic phase. If the reaction becomes too vigorous, remove the heat source and cool the flask.
-
After the initial exothermic phase subsides, continue to heat the mixture at a controlled temperature (e.g., 120-130°C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling.
-
The crude quinoline product can often be isolated by steam distillation from the tarry residue.
-
The resulting 8-aminoquinoline can then be reduced to this compound using the catalytic hydrogenation protocol described in Section 1.
Section 3: General Purification Challenges
Q: I have successfully synthesized crude this compound, but I am struggling with its purification. What are the common issues?
A: The purification of this compound can be challenging due to its physical properties and potential impurities.
Common Purification Issues:
-
Oxidation: The amino groups, particularly the aromatic one, can be susceptible to air oxidation, leading to colored impurities.
-
High Polarity: The two amino groups make the molecule quite polar, which can lead to tailing on silica gel chromatography.
-
Basicity: The basic nature of the amines can cause issues with certain purification techniques.
Purification Strategies:
| Method | Recommendations |
| Column Chromatography | - Use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) to reduce tailing. - Consider using alumina instead of silica gel, as it is less acidic. |
| Crystallization | - The free base may be an oil or a low-melting solid. Conversion to a salt (e.g., hydrochloride or oxalate) can often yield a more crystalline material that is easier to purify by recrystallization. The free base can then be regenerated by treatment with a base. |
| Acid-Base Extraction | - An acid-base workup can be used to separate the basic product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which can be extracted into an organic solvent. |
References
- 1. benchchem.com [benchchem.com]
- 2. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Deamination [organic-chemistry.org]
- 4. Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2,3,4-Tetrahydroquinolin-8-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can achieve reliable and reproducible results.
Section 1: Synthesis Overview & Key Methodologies
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of a suitable quinoline precursor. The two primary starting materials for this transformation are 8-Nitroquinoline and 8-Aminoquinoline.
-
Two-Step Route from 8-Nitroquinoline: This approach involves the reduction of the nitro group, followed by the hydrogenation of the pyridine ring. Often, these steps can be combined in a one-pot procedure where the nitro group is first reduced to the amine, which then proceeds to the tetrahydroquinoline under the same catalytic hydrogenation conditions.
-
Direct Hydrogenation of 8-Aminoquinoline: This is the most direct method. 8-Aminoquinoline is subjected to catalytic hydrogenation to selectively reduce the pyridine ring, leaving the benzene ring and the amino group intact.[1]
The choice between these routes often depends on the commercial availability and cost of the starting materials. The direct hydrogenation of 8-Aminoquinoline is generally preferred for its atom economy and simplicity.
Caption: Common synthetic pathways to this compound.
Section 2: FAQs on Reaction Optimization
Q2: How do I choose the right catalyst for the hydrogenation of 8-Aminoquinoline?
Catalyst selection is the most critical parameter for achieving high yield and selectivity. The choice depends on balancing reactivity, selectivity, cost, and sensitivity to catalyst poisons.
-
Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for quinoline hydrogenation.[2] It generally offers good activity under moderate conditions (temperature and pressure). However, it can sometimes lead to over-reduction or de-amination if conditions are too harsh.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): PtO₂ is a powerful hydrogenation catalyst that is often effective when others fail. It typically requires acidic conditions (e.g., addition of acetic acid) to become active. It is very effective but can be aggressive, increasing the risk of over-reduction to decahydroquinoline.
-
Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts. It is highly active but may require higher temperatures and pressures. It is also pyrophoric and requires careful handling.
-
Gold Nanoparticles (Au/TiO₂): Supported gold catalysts have shown remarkable chemoselectivity for hydrogenating the heterocyclic ring of quinolines while leaving other functional groups untouched.[3] An intriguing aspect of gold catalysts is that quinoline molecules can act as promoters for H₂ activation, in stark contrast to Pd or Pt systems where they can be catalyst poisons.[3]
-
Cobalt-based Catalysts: Heterogeneous cobalt catalysts, prepared in situ from precursors like Co(OAc)₂ and a reducing agent like zinc powder, offer a convenient and inexpensive method for quinoline hydrogenation.[4]
Summary of Common Catalytic Systems:
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| 5-10% Pd/C | 5-30 bar H₂, 80-120 °C, EtOH/MeOH | High activity, good selectivity | Can be poisoned, potential for over-reduction |
| PtO₂ | 3-5 bar H₂, RT-50 °C, AcOH/EtOH | Highly active, effective for difficult substrates | Can be unselective, requires acidic medium |
| Raney Ni | 50-100 bar H₂, 100-150 °C, EtOH | Cost-effective, robust | Requires harsh conditions, pyrophoric |
| Au/TiO₂ | 10-20 bar H₂, 25-100 °C, Dioxane | Excellent chemoselectivity, mild conditions | Higher cost, availability |
| Co(OAc)₂ / Zn | 30 bar H₂, 70-150 °C, H₂O | Inexpensive, operationally simple | May require higher temperatures |
Q3: What are the optimal hydrogen pressure and temperature?
These parameters are interdependent and are tied to the chosen catalyst.
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate by increasing the concentration of dissolved hydrogen. For most lab-scale syntheses using Pd/C or PtO₂, a pressure of 5-10 bar is sufficient. Higher pressures (up to 30 bar or more) may be needed for less active catalysts like cobalt or to drive sluggish reactions to completion.[4][5]
-
Temperature: Increasing the temperature also accelerates the reaction rate. A typical range is 80-120 °C.[5] However, excessively high temperatures (>150 °C) can promote side reactions, such as over-reduction of the benzene ring or thermal degradation. For highly active catalysts like PtO₂, the reaction can often be run at or near room temperature.
Expert Tip: Start with milder conditions (e.g., 5 bar H₂, 80 °C with Pd/C) and monitor the reaction progress (e.g., by TLC or GC-MS). If the reaction is slow or stalls, incrementally increase the temperature and then the pressure. This stepwise approach helps avoid over-reduction.
Q4: Which solvent system should I use?
The solvent solubilizes the substrate and dissolved hydrogen, and it can influence catalyst activity.
-
Alcohols (Ethanol, Methanol): These are the most common solvents. They have good solubilizing properties for both the substrate and hydrogen and are generally inert under hydrogenation conditions.
-
Water: Can be used, especially with certain catalyst systems like the in-situ-prepared cobalt catalyst.[4] It is a green and cost-effective solvent. However, the solubility of the organic substrate may be limited. Using a co-solvent like ethanol can be beneficial.[6]
-
Ethyl Acetate (EtOAc) / Tetrahydrofuran (THF): These are also viable options but are less common. Ensure they are peroxide-free, as peroxides can deactivate the catalyst.
-
Acetic Acid (AcOH): Often used as a solvent or co-solvent with PtO₂ to activate the catalyst. It also helps protonate the nitrogen atom, facilitating the reduction.
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Caption: A troubleshooting flowchart for common synthesis issues.
Q5: My reaction is incomplete or shows low conversion. What should I do?
-
Verify Hydrogen Delivery: Ensure your reactor is properly sealed and there are no leaks. Confirm that the hydrogen cylinder has adequate pressure.
-
Check Catalyst Activity: The catalyst may be of poor quality or may have been deactivated. Try the reaction with a fresh batch of catalyst from a reliable supplier.
-
Increase Reaction Parameters: If the reaction has stalled, incrementally increase the temperature by 10-20 °C or the pressure by 5-10 bar. Monitor the progress closely to avoid side reactions.
-
Extend Reaction Time: Some hydrogenations can be slow. Allow the reaction to run for 24 hours to ensure it has reached completion.[5]
Q6: I'm observing significant side products. How can I improve selectivity?
The most common side product is the over-reduced decahydroquinoline, where both the pyridine and benzene rings are saturated.
-
Use Milder Conditions: This is the most effective strategy. Reduce the temperature, pressure, and/or reaction time. High temperatures and pressures are the primary drivers of over-reduction.
-
Choose a More Selective Catalyst: As mentioned, gold-based catalysts are known for their excellent chemoselectivity in this type of transformation and can prevent over-hydrogenation.[3]
-
Control Stoichiometry of Hydrogen: In some advanced systems, it's possible to supply a specific number of equivalents of hydrogen to prevent further reduction, though this is difficult to control with gaseous H₂. Transfer hydrogenation using a hydrogen donor like formic acid or Hantzsch ester can sometimes offer better control.[7]
Q7: My catalyst seems to be inactive. What are the possible causes?
Catalyst poisoning is a common issue in catalytic hydrogenations.
-
Substrate Impurities: The 8-Aminoquinoline starting material may contain impurities that act as catalyst poisons. Sulfur-containing compounds are notorious poisons for many noble metal catalysts. Purify the starting material by recrystallization or chromatography if its purity is suspect.
-
Solvent Contamination: Ensure you are using high-purity, dry solvents. As noted, peroxides in ethers or THF can deactivate catalysts.
-
Improper Catalyst Handling: Raney Ni is pyrophoric and must be handled under a liquid (e.g., water or ethanol) at all times. Pd/C can also be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Always handle catalysts according to safety data sheets.
Q8: I'm having trouble with the work-up and purification. Any tips?
The product is a basic amine, which requires specific handling.
-
Catalyst Removal: The catalyst must be carefully filtered off. Caution: The catalyst, particularly Pd/C, can be pyrophoric upon exposure to air, especially when dry. Filter the reaction mixture through a pad of Celite®. Keep the filter cake wet with solvent during filtration. Do not allow it to dry in the open air. Quench the used catalyst carefully under an inert atmosphere or in a large volume of water.
-
Extraction: After removing the solvent, the crude product will be a basic oil or solid. Dissolve it in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). To remove acidic or neutral impurities, you can wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃). To extract the product itself, you can wash the organic layer with dilute aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt. You can then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.
-
Purification: If further purification is needed, column chromatography on silica gel can be used. Because the product is basic, it may streak on silica. To prevent this, add a small amount of a basic modifier like triethylamine (e.g., 1-2%) or ammonia (in methanol) to the eluent system.
Section 4: Experimental Protocol Example
This protocol is a representative example and may require optimization for your specific setup and scale.
Synthesis of this compound via Hydrogenation of 8-Aminoquinoline
-
Reactor Setup: To a suitable high-pressure reactor (e.g., a Parr shaker), add 8-Aminoquinoline (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5% Palladium on Carbon (Pd/C) (5-10 mol % by weight).
-
Solvent Addition: Add anhydrous ethanol (or methanol) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction: Seal the reactor. Purge the system with nitrogen three times, followed by purging with hydrogen three times.
-
Pressurize & Heat: Pressurize the reactor to 10 bar with hydrogen and begin stirring. Heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-12 hours. A sample can be carefully taken (after cooling and de-pressurizing) to analyze by TLC or GC-MS.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite to remove the Pd/C catalyst. (CAUTION: Keep the filter cake wet to prevent ignition).
-
Rinse the filter cake with more ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by acid-base extraction as described in Q8 or by column chromatography on silica gel using a mobile phase such as Dichloromethane/Methanol/Triethylamine (e.g., 95:4:1).
References
- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
Technical Support Center: 1,2,3,4-Tetrahydroquinolin-8-amine
Welcome to the technical support center for 1,2,3,4-Tetrahydroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this compound. As a substituted aromatic amine, this compound is susceptible to oxidative degradation, which can impact experimental outcomes. This document provides in-depth troubleshooting advice and preventative measures to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially a light-colored powder, has turned dark brown/purple upon storage. What is happening, and is it still usable?
A1: The discoloration of your this compound is a classic indicator of oxidation. Aromatic amines, particularly those with electron-donating groups like the amino group on the quinoline ring, are highly susceptible to air and light-catalyzed oxidation. This process leads to the formation of highly colored polymeric quinone-imine species.
The usability of the discolored material depends on the extent of degradation. For sensitive applications, such as in catalysis or the synthesis of pharmaceutical intermediates where purity is critical, it is strongly advised to purify the compound before use or to use a fresh, unoxidized batch. For less sensitive applications, the impact of the impurities should be assessed on a case-by-case basis.
Q2: I've observed a gradual loss of potency of my this compound stock solution over time. What could be the cause?
A2: The loss of potency in a this compound stock solution is also likely due to oxidative degradation. In solution, the compound is often more susceptible to oxidation than in its solid state, especially if the solvent is not deoxygenated. The formation of oxidized species and potential oligomers will lower the effective concentration of the active amine.
To mitigate this, it is recommended to prepare stock solutions fresh. If storage is necessary, solutions should be prepared with deoxygenated solvents, stored under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Troubleshooting Guide
Issue 1: Unexpected Side Products in Reactions
Symptom: You are performing a reaction, such as a coupling or an amination, with this compound and observe unexpected side products in your reaction mixture by TLC or LC-MS.
Possible Cause: The presence of oxidized impurities in your starting material can lead to the formation of unintended side products. These impurities may have different reactivity profiles compared to the pure amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction side products.
Protocol 1: Purification of Oxidized this compound
-
Dissolution: Dissolve the discolored amine in a minimum amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Activated Carbon Treatment: Add a small amount of activated carbon to the solution. Activated carbon can adsorb colored impurities.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Recrystallization/Chromatography: Further purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Issue 2: Inconsistent Experimental Results
Symptom: You are experiencing poor reproducibility in your experiments involving this compound.
Possible Cause: Inconsistent purity of the amine from batch to batch or degradation of a single batch over time can lead to variable experimental outcomes. The level of oxidized impurities can significantly affect reaction kinetics and yields.
Preventative Measures and Solutions:
-
Standardize Storage: Implement a strict storage protocol for your this compound.
-
Purity Check Before Use: Before each experiment, perform a quick purity check, such as a melting point determination or a TLC analysis. A broad melting point range or the presence of colored spots on the TLC plate can indicate degradation.
-
Use of Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT). However, ensure the antioxidant does not interfere with your downstream applications.
| Storage Condition | Recommendation | Rationale |
| Solid State | Store in a tightly sealed, amber glass vial in a refrigerator or freezer. The headspace of the vial should be flushed with an inert gas (argon or nitrogen). | Minimizes exposure to air, light, and moisture, which accelerate oxidation. |
| Solution State | Prepare fresh solutions before use. If storage is unavoidable, use deoxygenated solvents and store under an inert atmosphere in the dark at low temperatures. | Solvated molecules are more mobile and can have a higher rate of reaction with dissolved oxygen. |
Understanding the Degradation Pathway
The primary degradation pathway for this compound is oxidation. The aromatic amine is particularly susceptible to oxidation, which can proceed through a radical mechanism to form colored quinone-imine structures. The tetrahydroquinoline ring can also be oxidized to the corresponding quinoline.
Caption: Simplified proposed degradation pathway of this compound.
Technical Support Center: Catalyst Selection for 1,2,3,4-Tetrahydroquinolin-8-amine Reactions
Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for reactions involving 1,2,3,4-Tetrahydroquinolin-8-amine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing these crucial chemical transformations. We will delve into the causality behind experimental choices, offering troubleshooting guides and FAQs to address specific challenges you may encounter.
Section 1: Synthesis of this compound via Catalytic Hydrogenation
The synthesis of this compound, a key building block, is most commonly achieved through the catalytic hydrogenation of a suitable quinoline precursor, typically 8-nitroquinoline or 8-aminoquinoline. The primary challenge in this synthesis is achieving selective hydrogenation of the pyridine ring without over-reduction of the benzene ring or the formation of byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the selective hydrogenation of 8-substituted quinolines?
A1: Noble metal catalysts are widely used, with palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) being the most common.[1] More recently, catalysts based on earth-abundant metals like cobalt (Co) and manganese (Mn) are gaining attention for their unique reactivity and cost-effectiveness.[1][2] The choice of catalyst support, such as nitrogen-doped carbon, can also significantly enhance selectivity and activity.[1][3]
Q2: My hydrogenation reaction is showing low conversion. What are the likely causes and how can I troubleshoot this?
A2: Low conversion in hydrogenation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[1][4]
-
Catalyst Activity: Ensure the catalyst is active. If using a new batch, test it on a known, reliable substrate. Catalyst poisoning is a common issue; ensure all reagents and solvents are pure.[1]
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions.[1] Increasing the hydrogen pressure can often improve reaction rates.[1]
-
Solvent Choice: The solvent plays a crucial role in catalyst activity. Alcoholic solvents like methanol and ethanol are frequently used.[1]
Troubleshooting Guide: Hydrogenation of 8-Nitroquinoline
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inefficient catalyst; Catalyst poisoning; Suboptimal conditions.[1] | Verify catalyst activity with a standard reaction. Purify all solvents and reagents. Increase hydrogen pressure and/or temperature incrementally.[1] |
| Poor Selectivity (Over-reduction) | Catalyst is too active; Reaction time is too long. | Switch to a less active metal (e.g., from Pt to Pd). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Dehalogenation (if applicable) | Incompatible catalyst or conditions. | Use a more selective catalyst like supported gold, which has been shown to be effective in hydrogenating quinolines while minimizing dehalogenation.[1] Optimize for milder conditions, such as lower temperatures and pressures.[1] |
Experimental Protocol: Catalytic Hydrogenation of 8-Nitroquinoline
Materials:
-
8-Nitroquinoline
-
5% Pd/C (Palladium on carbon)
-
Ethanol (anhydrous)
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 8-nitroquinoline (1.0 equiv) and 5% Pd/C (5-10 mol%).
-
Add anhydrous ethanol to dissolve the starting material.
-
Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 20-30 bar.[1][5]
-
Heat the reaction mixture to 50-70°C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Catalyst Selection Workflow
Caption: Decision workflow for catalyst and condition selection in quinoline hydrogenation.
Section 2: N-Alkylation Reactions of this compound
N-alkylation of the secondary amine in the tetrahydroquinoline core is a common synthetic step. The two primary methods are direct alkylation with alkyl halides and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of this compound?
A1: The most prevalent methods include direct alkylation using alkyl halides in the presence of a base, and reductive amination with an aldehyde or ketone.[6] More recently, catalytic methods using boronic acids have been developed for one-pot tandem reduction and reductive alkylation of quinolines.[7][8]
Q2: My N-alkylation with an alkyl bromide is slow and gives a low yield. What can I do?
A2: Low yields in direct alkylation are often due to the low reactivity of the alkyl halide, steric hindrance, or an inappropriate choice of base or solvent.[6] Consider switching to a more reactive alkyl iodide (which can be generated in situ by adding NaI). A stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile can also improve the reaction rate.
Troubleshooting Guide: N-Alkylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Poor leaving group on alkylating agent; Steric hindrance; Weak base.[6] | Switch from alkyl chloride/bromide to iodide. Use a stronger base (e.g., K2CO3, Cs2CO3). Increase reaction temperature. |
| Side Product Formation | Over-alkylation (if a primary amine is present); Elimination with bulky bases. | Use a stoichiometric amount of the alkylating agent. Choose a non-hindered base. |
| No Reaction (Reductive Amination) | Inactive reducing agent; Imine formation is not favored. | Use a fresh batch of the reducing agent (e.g., NaBH(OAc)3, NaBH3CN). Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. |
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
Dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: C-N Cross-Coupling Reactions (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between this compound and aryl halides.[9] This reaction is highly dependent on the synergistic interplay of the palladium precatalyst, ligand, base, and solvent.[10][11]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium precatalyst and ligand for a Buchwald-Hartwig reaction with this compound?
A1: The choice of catalyst system is crucial and depends on the steric and electronic properties of both the amine and the aryl halide.[12][13] For sterically hindered substrates, bulky, electron-rich phosphine ligands like Johnphos or tri-tert-butylphosphine (TTBP) are often effective.[12][13] Pre-formed palladium precatalysts are often preferred for their air stability and ease of use.[4]
Q2: My Buchwald-Hartwig amination is not working. What are the most common points of failure?
A2: Failure in Buchwald-Hartwig aminations can often be traced back to a few key areas:[4][14]
-
Inactive Catalyst: The active Pd(0) species may not be forming. Ensure your reaction is performed under a strictly inert atmosphere.
-
Inappropriate Base: The base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[10]
-
Poor Solvent Choice: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and DMF are common choices.[10][14]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive catalyst; Wrong ligand/base combination; Presence of oxygen or moisture.[4] | Use a pre-formed Pd precatalyst. Screen different ligands and bases. Ensure rigorous inert atmosphere and use of anhydrous solvents. |
| Side Reactions (e.g., Hydrodehalogenation) | Catalyst system promotes side reactions. | Change the ligand or use a lower reaction temperature. |
| Incomplete Reaction with Aryl Chlorides | Aryl chlorides are less reactive. | Use a more electron-rich, bulky ligand designed for aryl chloride activation. Increase the catalyst loading and reaction temperature. |
Ligand Selection Logic
Caption: Decision tree for ligand selection in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. catalysis.de [catalysis.de]
- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinolin-8-amine
Welcome to the dedicated technical support guide for the purification of 1,2,3,4-Tetrahydroquinolin-8-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile intermediate. The purity of this compound is critical for its downstream applications, particularly in the synthesis of pharmacologically active agents where even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in structure-activity relationship (SAR) studies.[1]
This guide provides a structured approach to identifying and removing common impurities through robust purification techniques, complete with troubleshooting guides in a practical question-and-answer format.
Part 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The most common synthetic route to this compound is the catalytic hydrogenation of 8-nitroquinoline.[2][3] This process, while generally efficient, can lead to a predictable set of impurities.
Common Synthesis Pathway and Potential Impurities:
Caption: Synthetic pathway and common impurities.
Frequently Asked Questions: Impurity Identification
Q1: My initial purity analysis by TLC shows multiple spots. What are they likely to be?
A1: Besides your target compound, the spots could be:
-
Unreacted 8-Nitroquinoline: A common starting material that may persist if the reaction is incomplete.
-
8-Aminoquinoline: An intermediate where the nitro group is reduced, but the quinoline ring is not.
-
Partially Hydrogenated Intermediates: Species where the pyridine ring is not fully saturated.
-
Catalyst Residues: Finely divided metal catalysts (e.g., Pd/C) that may not have been fully removed by initial filtration. These typically remain at the baseline on a TLC plate.
Q2: I've performed the hydrogenation, and the crude NMR looks messy. Which signals should I look for to identify key impurities?
A2: Use the following table to help identify species in your crude ¹H NMR spectrum. The aromatic region is particularly diagnostic.[4]
| Compound | Key ¹H NMR Signals (approx. ppm) | Notes |
| 8-Nitroquinoline | 8.0-9.0 ppm | Multiple distinct signals in the aromatic region. |
| 8-Aminoquinoline | 6.8-8.5 ppm | Aromatic signals, plus a broad singlet for the -NH₂ group.[5] |
| This compound | 6.0-7.0 ppm | Simplified aromatic signals (typically a triplet and two doublets). The aliphatic protons will appear between 1.8-3.5 ppm. |
Pro-Tip: To confirm an -NH₂ peak, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The amine proton signal should disappear or significantly diminish.[4]
Part 2: Purification Methodologies & Troubleshooting
The basic nature of the amine group in this compound requires specific considerations during purification to achieve high purity and yield.
Method 1: Column Chromatography
Column chromatography is the most common method for purifying this compound. However, the basic amine can interact strongly with the acidic silanol groups on the silica gel surface, leading to peak tailing and poor separation.[6]
Workflow for Column Chromatography:
Caption: Column chromatography workflow.
Recommended Solvent Systems:
| Polarity | Solvent System | Additive | Purpose of Additive |
| Low to Medium | Dichloromethane (DCM) / Methanol (MeOH) | 0.5-1% Triethylamine (TEA) | Masks acidic silanol sites, reducing peak tailing.[7] |
| Medium | Ethyl Acetate (EtOAc) / Hexanes | 0.5-1% Triethylamine (TEA) | An alternative system; good for less polar impurities. |
Troubleshooting Column Chromatography
Q3: My compound is streaking badly on the silica column, and I'm getting poor separation. What can I do?
A3: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[6]
-
Add a Competitor Base: The most effective solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent (0.5-1% v/v). This additive will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[7]
-
Use Deactivated Silica: Consider using silica gel that has been treated to reduce the number of acidic sites.
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
Q4: My product is eluting with an impurity. How can I improve the resolution?
A4:
-
Optimize Your Solvent System: Run several TLCs with different solvent ratios to find a system where your product has an Rf value of ~0.25-0.35, and the impurity is well-separated.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen peaks and improve the separation of closely eluting compounds.
-
Column Dimensions: Use a longer, narrower column for difficult separations. Ensure your sample load is not too high (typically <5% of the silica gel mass).
Method 2: Recrystallization
Recrystallization is an excellent and scalable method for obtaining highly pure this compound, especially if the crude material is >90% pure. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[8]
Recrystallization Protocol:
-
Solvent Screening: On a small scale, test various solvents to find a suitable one. See the table below for suggestions.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude material to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities (like catalyst particles), perform a hot filtration through fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Suggested Solvent Systems for Recrystallization:
| Solvent/System | Comments |
| Toluene | Aromatic amines often crystallize well from toluene. |
| Ethanol/Water | Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9] |
| Ethyl Acetate/Hexanes | A common polar/non-polar pair. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[9] |
| Acidified Water/Base | For very impure samples, dissolve the crude material in dilute HCl, filter, and then slowly add a base (e.g., NaOH or NH₄OH) to precipitate the pure amine. This is effectively an acid-base extraction followed by precipitation. |
Troubleshooting Recrystallization
Q5: My compound "oils out" instead of forming crystals. What should I do?
A5: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a compound/solvent eutectic).
-
Cool Slower: Allow the solution to cool more gradually. Insulating the flask can help.
-
Use More Solvent: The concentration of your compound may be too high. Add more hot solvent to the oiled-out mixture to redissolve it, then cool slowly.
-
Change Solvents: The chosen solvent may be inappropriate. Try a different solvent system.
Q6: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
A6:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it and try to cool the solution again.
Part 3: Purity Assessment
Confirming the purity of your final product is a critical final step. A combination of analytical techniques should be used.
-
¹H and ¹³C NMR: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.[10][11]
-
LC-MS: An excellent technique for assessing purity. It provides both the retention time (a measure of polarity) and the mass-to-charge ratio of your compound and any impurities, allowing for their identification.[12][13]
-
GC-MS: Suitable for volatile and thermally stable compounds. Derivatization may be required for amines to improve their chromatographic behavior.[14]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: The primary method for quantitative purity analysis in pharmaceutical settings.[15][16]
References
- 1. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. | University of Kentucky College of Arts & Sciences [students.as.uky.edu]
- 2. prepchem.com [prepchem.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. veeprho.com [veeprho.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
challenges in the stereoselective synthesis of its derivatives
Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the intricate challenges of controlling stereochemistry in complex molecule synthesis. Here, we move beyond simple protocols to address the fundamental principles and troubleshooting strategies essential for success in this demanding field.
Part 1: Frequently Asked Questions (FAQs) - Core Principles & Common Hurdles
This section addresses the most common questions and challenges encountered during stereoselective synthesis, focusing on the causality behind experimental outcomes.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve diastereoselectivity?
A1: Achieving high diastereoselectivity hinges on creating a significant energy difference between the transition states leading to the different diastereomeric products. When you observe poor selectivity, it means these transition states are nearly isoenergetic. The key areas to investigate are:
-
Kinetic vs. Thermodynamic Control: First, determine the nature of your reaction control.[1][2]
-
Kinetic Control governs reactions that are irreversible under the applied conditions. The product ratio is determined by the relative activation energies (ΔG‡) of the competing pathways. To improve selectivity, you must modify the reaction to lower the energy of one transition state relative to the others.[1][2][3]
-
Thermodynamic Control is at play when the reaction is reversible, allowing an equilibrium to be established. The product ratio reflects the relative thermodynamic stability of the products themselves.[1][2][3]
-
Troubleshooting Tip: To test for thermodynamic control, run the reaction for a much longer time or at a slightly higher temperature and see if the product ratio changes. If it does, you may be able to favor the more stable product by allowing the reaction to reach equilibrium.[1] Conversely, for kinetic control, lowering the temperature often enhances selectivity by making the small energy difference between transition states more significant relative to the available thermal energy.[2][4][5]
-
-
Steric and Electronic Effects: The local environment of the reacting center is paramount.
-
Steric Hindrance: Bulky groups near the reactive site can physically block the approach of a reagent from one face of the molecule, favoring attack from the less hindered face.[6][7][8] This is a cornerstone of acyclic stereocontrol.
-
Protecting Groups: Do not underestimate the influence of protecting groups. Beyond their primary role, they can exert powerful stereodirecting effects through steric bulk or by altering the electronic nature of the substrate.[9][10][11] For instance, a bulky silyl ether can completely block one face of a molecule, while an acyl group at a neighboring position can participate directly in the reaction to yield 1,2-trans products in glycosylations.[9][11]
-
-
Catalyst or Auxiliary Mismatch: If using a chiral catalyst or auxiliary, poor selectivity often points to a mismatch between the catalyst/auxiliary and your specific substrate.[12] Not all catalysts are general; small changes to the substrate can dramatically alter the outcome.[12] It may be necessary to screen a library of ligands or auxiliaries to find the optimal match.
Q2: I'm using a chiral auxiliary, but my diastereomeric excess (d.e.) is still low. How can I troubleshoot this?
A2: Chiral auxiliaries are powerful tools that temporarily attach to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[13][14][15][] If selectivity is poor, consider these points:
-
Conformational Rigidity: The most effective auxiliaries, like Evans oxazolidinones or Oppolzer's camphorsultam, work by locking the substrate into a rigid conformation.[13][14] This rigidity minimizes competing transition states. Your low d.e. could stem from unexpected conformational flexibility in your substrate-auxiliary conjugate.
-
Troubleshooting: Lowering the reaction temperature can help "freeze out" undesirable conformations, often improving selectivity. Solvent choice is also critical; a more coordinating solvent might interact with the substrate in a way that disrupts the desired conformation.
-
-
Chelation Control: In reactions involving metal enolates (e.g., aldol or alkylation reactions), the ability of the metal to form a chelate with both the enolate oxygen and a Lewis basic group on the auxiliary is often the primary source of stereocontrol.
-
Example: In an Evans aldol reaction, the Lewis acid (e.g., Bu₂BOTf) coordinates to both carbonyl oxygens of the N-acyl oxazolidinone, forcing the formation of a specific (Z)-enolate which then reacts via a rigid, chair-like transition state to deliver high diastereoselectivity.[13]
-
Troubleshooting: Ensure your metal counter-ion and solvent system are appropriate for chelation. If your auxiliary lacks a chelating atom, stereocontrol relies solely on sterics, which may be insufficient.
-
-
Incorrect Enolate Geometry: For reactions proceeding via an enolate, the geometry (E vs. Z) can be decisive for the stereochemical outcome. The conditions used for enolate formation (base, solvent, additives like HMPA or LiCl) must be strictly controlled to favor the formation of a single enolate isomer.
Q3: My enantioselective catalytic reaction is yielding a nearly racemic product. Where should I start my investigation?
A3: In asymmetric catalysis, the goal is to produce one enantiomer in excess.[1] A racemic or near-racemic output indicates a failure in the chiral discrimination step.[1][4]
-
Catalyst Integrity and Activation: This is the most common point of failure.
-
Decomposition: Many organometallic catalysts and even some organocatalysts are sensitive to air, moisture, or impurities.[4] Rigorous exclusion of air and water using Schlenk techniques or a glovebox is often mandatory.
-
Incorrect Loading: Both too much and too little catalyst can be detrimental. High concentrations can lead to the formation of less selective catalyst aggregates, while low concentrations may not be sufficient to outcompete the non-catalyzed (racemic) background reaction.[4]
-
Purity: Ensure the purity of your catalyst, ligands, and metal precursors. Small amounts of impurities can poison the catalyst or promote side reactions.[4][17]
-
-
Background Reaction: Is the non-catalyzed reaction pathway competitive? If the uncatalyzed reaction is fast, it will produce a racemic background that dilutes your enantiomeric excess (e.e.).
-
Troubleshooting: Run a control reaction without the chiral catalyst/ligand. If you observe significant product formation, you need to find conditions (e.g., lower temperature) that slow the background reaction more than the catalyzed one.
-
-
Product Racemization: The desired chiral product might be forming with high e.e. initially but then racemizing under the reaction or workup conditions.[17] This is common for products with acidic or basic centers or stereocenters prone to enolization.
-
Troubleshooting: Monitor the e.e. of the reaction over time. If it decreases after reaching a maximum, product racemization is likely. Consider a milder workup, immediate purification, or running the reaction to a lower conversion.
-
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows for diagnosing and solving specific experimental problems.
Troubleshooting Guide 1: Poor Diastereoselectivity in an Aldol Reaction
Observed Problem: An aldol reaction between a ketone and an aldehyde is yielding a low diastereomeric ratio (d.r.) of the desired syn/anti product.
Systematic Troubleshooting Workflow:
// Kinetic Path enolate_geom [label="Step 2a: Control Enolate Geometry\n(Z vs. E)"]; base_screen [label="Screen Bases & Solvents\n(e.g., LDA, KHMDS, LHMDS)\n(THF, Toluene)"]; lewis_acid [label="Consider Lewis Acid\n(e.g., Bu₂BOTf for Z-enolate)"]; ts_model [label="Step 3a: Analyze Transition State\n(Felkin-Anh vs. Chelation)"]; felkin [label="Felkin-Anh Model:\nIncrease steric bulk of R groups"]; chelation [label="Chelation Control:\nUse chelating metal (Mg²⁺, Zn²⁺)\nEnsure substrate has chelating group"]; temp_kinetic [label="Step 4a: Optimize Temperature\nLower temp (-78°C) to enhance selectivity"];
// Thermodynamic Path equilibrate [label="Step 2b: Promote Equilibration"]; conditions [label="Use reversible conditions:\n- Protic solvent\n- Higher temperature\n- Longer reaction time"]; retro_aldol [label="Assess rate of retro-aldol"]; final_check [label="Analyze product stability\nIs desired product the most stable?"];
start -> check_control; check_control -> kinetic [label=" Irreversible?"]; check_control -> thermo [label=" Reversible?"];
kinetic -> enolate_geom; enolate_geom -> base_screen; enolate_geom -> lewis_acid; base_screen -> ts_model; lewis_acid -> ts_model; ts_model -> felkin [label=" Non-chelating"]; ts_model -> chelation [label=" Chelating"]; felkin -> temp_kinetic; chelation -> temp_kinetic;
thermo -> equilibrate; equilibrate -> conditions; conditions -> retro_aldol; retro_aldol -> final_check; } enddot Caption: Decision tree for troubleshooting low diastereoselectivity in aldol reactions.
Protocol 1: Screening for Optimal Enolate Formation Conditions (Kinetic Control)
This protocol is designed to systematically identify the conditions that favor the formation of one enolate isomer, which is often the key to achieving high diastereoselectivity in kinetically controlled reactions.
Objective: To determine the optimal base and solvent combination for generating the desired (E)- or (Z)-enolate of a model ketone (e.g., 2,2-dimethyl-3-pentanone).
Materials:
-
Substrate ketone
-
Anhydrous solvents: Tetrahydrofuran (THF), Toluene
-
Bases: Lithium diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium bis(trimethylsilyl)amide (KHMDS)
-
Trapping agent: Trimethylsilyl chloride (TMSCl)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
-
Dry glassware, syringes, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere.
-
Solvent & Substrate: Add anhydrous solvent (e.g., 10 mL of THF) and the internal standard to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add the ketone (1.0 mmol) via syringe.
-
Base Addition: In a separate flask, prepare a 1.0 M solution of the chosen base (e.g., LDA in THF). Slowly add 1.1 equivalents of the base solution to the stirring ketone solution over 5 minutes.
-
Enolization: Allow the reaction to stir at -78 °C for 30 minutes.
-
Trapping: Rapidly add TMSCl (1.5 mmol) to the enolate solution.
-
Quench: After 15 minutes, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and/or GC to determine the ratio of the (E)- and (Z)-silyl enol ethers formed.
-
Iteration: Repeat the experiment systematically, changing one variable at a time (e.g., use KHMDS instead of LDA; use toluene instead of THF) as outlined in the table below.
Data Summary Table:
| Experiment | Base | Solvent | Additive | Temperature (°C) | (Z)-TMS Ether : (E)-TMS Ether Ratio |
| 1 | LDA | THF | None | -78 | [Experimental Result] |
| 2 | LHMDS | THF | None | -78 | [Experimental Result] |
| 3 | KHMDS | THF | None | -78 | [Experimental Result] |
| 4 | LDA | Toluene | None | -78 | [Experimental Result] |
| 5 | LDA | THF | HMPA (2.3 eq) | -78 | [Experimental Result] |
Interpretation: The conditions that provide the highest ratio of the desired enolate isomer should be used for the subsequent stereoselective aldol reaction. For example, LDA in THF typically favors the kinetic (Z)-enolate, while conditions with bulky bases or additives like HMPA can favor the thermodynamic (E)-enolate.
Part 3: Advanced Topics & Mechanistic Visualization
The Role of Chiral Auxiliaries: A Deeper Look
Chiral auxiliaries function by creating a diastereomeric relationship where one did not previously exist.[13][14] By attaching an enantiomerically pure fragment to the substrate, subsequent reactions now form diastereomers, which have different energies and can be formed at different rates.[6][8]
Workflow for a Chiral Auxiliary-Mediated Asymmetric Alkylation:
This systematic approach ensures that the chirality is temporarily used to control the formation of a new stereocenter and is then removed, yielding the desired enantiomerically enriched product.[13][15][] The efficiency of this process relies on high yields and selectivities in all three phases: attachment, diastereoselective reaction, and cleavage.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 8. reddit.com [reddit.com]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. ethz.ch [ethz.ch]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 15. Chiral Auxiliaries [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1,2,3,4-Tetrahydroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound of interest such as 1,2,3,4-Tetrahydroquinolin-8-amine, a key intermediate and structural motif in various pharmacologically active agents, ensuring the reliability and accuracy of its quantification is paramount.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, with a detailed focus on the validation process as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] This guide will delve into the experimental protocols, the rationale behind methodological choices, and a comparative analysis of these two powerful techniques, empowering researchers to select and validate the most suitable method for their specific application.
The Criticality of Method Validation
Analytical method validation provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes.[6][7] For this compound, this is crucial for:
-
Purity and Impurity Profiling: Accurately quantifying the main compound and detecting any process-related impurities or degradation products.
-
Stability Studies: Assessing the stability of the molecule under various environmental conditions.
-
Pharmacokinetic and Bioavailability Studies: Determining the concentration of the compound and its metabolites in biological matrices.[8]
-
Quality Control: Ensuring the consistency and quality of different batches of the compound.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's properties, the required sensitivity, and the nature of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds. This compound, being a primary aromatic amine, is well-suited for reverse-phase HPLC.[9] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like amines to increase volatility and improve peak shape.[10][11] |
| Sensitivity & Selectivity | Good sensitivity with UV detection. High selectivity can be achieved with detectors like Diode Array (DAD) or Mass Spectrometry (LC-MS).[12][13] | Excellent sensitivity and unparalleled selectivity due to mass fragmentation patterns, which provide structural information.[14][15] |
| Sample Throughput | Generally higher throughput compared to GC-MS. | Can be lower due to longer run times and potential need for derivatization. |
| Instrumentation Cost | Lower initial and operational costs compared to GC-MS. | Higher initial investment and maintenance costs. |
Experimental Workflow and Validation Protocols
A robust analytical method validation is a structured process that evaluates several key performance characteristics.[2][16] The following sections detail the experimental protocols for validating HPLC and GC-MS methods for this compound, grounded in the ICH Q2(R2) framework.[3][4][5]
Experimental Workflow Diagram
Caption: A generalized workflow for the validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
Rationale: Reverse-phase HPLC with UV detection is a common and cost-effective method for the analysis of aromatic amines.[17] The polarity of this compound makes it amenable to separation on a C18 column with a suitable aqueous-organic mobile phase.
Step-by-Step HPLC Protocol
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic). A typical starting point could be a 30:70 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
HPLC Method Validation Parameters
| Validation Parameter | Experimental Protocol | Acceptance Criteria (Typical) |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD detector. | The analyte peak should be well-resolved from any other components, and the peak purity index should be > 0.99. |
| Linearity & Range | Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the expected concentration). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Percent recovery between 98-102%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. RSD of results should be within acceptable limits. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale: GC-MS offers exceptional sensitivity and selectivity, making it ideal for trace analysis and impurity identification.[18] Due to the polar nature of the primary amine group, derivatization is often employed to enhance volatility and improve chromatographic performance.[11]
Step-by-Step GC-MS Protocol
-
Derivatization (Illustrative Example with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):
-
Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
GC-MS Method Validation Parameters
The validation parameters for GC-MS are similar to those for HPLC. However, the data analysis relies on extracted ion chromatograms (EIC) for quantification, which enhances selectivity.
| Validation Parameter | Experimental Protocol | Acceptance Criteria (Typical) |
| Specificity | Analyze blank, placebo, and spiked samples. Confirm the identity of the analyte peak by its retention time and mass spectrum. | The analyte peak should have a unique retention time and a mass spectrum that matches the reference standard. No interfering peaks at the retention time of the analyte. |
| Linearity & Range | Analyze a minimum of five concentrations across the desired range. Plot a calibration curve of the peak area of a characteristic ion vs. concentration. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels. Analyze in triplicate. | Percent recovery between 95-105%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day. | Relative Standard Deviation (RSD) ≤ 5% (may be wider for trace analysis). |
| LOD & LOQ | Determine based on the signal-to-noise ratio of the characteristic ion. | Defined as the lowest concentration meeting the required S/N ratio and precision/accuracy criteria for LOQ. |
| Robustness | Vary parameters such as oven temperature ramp rate, inlet temperature, and flow rate. | The method should yield consistent and reliable results despite minor variations in parameters. |
Logical Relationships in Method Validation
Caption: Interdependencies of analytical method validation parameters.
Conclusion: Selecting the Optimal Method
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, and the choice between them should be guided by the specific analytical needs.
-
HPLC is a robust, reliable, and cost-effective choice for routine quality control, assay, and purity determinations where high sensitivity is not the primary requirement. Its simplicity and higher throughput make it well-suited for a large number of samples.
-
GC-MS is the preferred method when high sensitivity and absolute certainty of identification are critical. It excels in trace-level impurity analysis and in complex matrices where its selectivity can resolve co-eluting peaks that might interfere in an HPLC-UV method.
Ultimately, a well-validated analytical method, whether HPLC or GC-MS, is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. The principles and protocols outlined in this guide, grounded in the authoritative ICH guidelines, provide a solid framework for achieving this critical objective.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. jddtonline.info [jddtonline.info]
- 7. omicsonline.org [omicsonline.org]
- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jsbms.jp [jsbms.jp]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Routes for 1,2,3,4-Tetrahydroquinolin-8-amine: A Researcher's Handbook
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of key intermediates is a cornerstone of efficient drug discovery and development. Among these, 1,2,3,4-tetrahydroquinolin-8-amine stands out as a critical building block for a multitude of pharmacologically active agents, including novel antipsychotics and treatments for neurodegenerative diseases. This guide offers a comprehensive comparative analysis of the principal synthetic pathways to this valuable molecule, providing the in-depth technical insights necessary for informed route selection in a modern research and development setting.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is predominantly achieved through two divergent strategies: the construction of the quinoline core followed by reduction, or the direct reduction of a functionalized quinoline precursor. This guide will dissect the merits and drawbacks of each approach, supported by experimental data and mechanistic insights.
Strategy 1: Catalytic Hydrogenation of 8-Nitroquinoline
This is the most direct and widely employed route, leveraging the commercially available 8-nitroquinoline as the starting material. The synthesis is a one-pot transformation where both the nitro group and the quinoline ring are reduced simultaneously.
Experimental Protocol: Catalytic Hydrogenation of 8-Nitroquinoline
Materials:
-
8-Nitroquinoline
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
A solution of 8-nitroquinoline in ethanol is charged into a high-pressure reactor.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added to the solution.
-
The reactor is sealed and purged several times with nitrogen to remove any air.
-
The vessel is then pressurized with hydrogen gas to a desired pressure (e.g., 50-100 psi).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as indicated by the pressure gauge.
-
Upon completion, the reactor is carefully depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst is pyrophoric and should be handled with care, preferably kept wet.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is the catalyst of choice due to its high activity and selectivity for the reduction of both the nitro group and the aromatic ring. The carbon support provides a large surface area for the reaction.
-
Solvent: Ethanol is a common solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
-
Pressure: The use of elevated hydrogen pressure increases the rate of reaction by increasing the concentration of dissolved hydrogen.
Visualizing the Hydrogenation Pathway
Caption: Direct reduction of 8-nitroquinoline.
Strategy 2: Skraup-Doebner-von Miller Synthesis and Subsequent Reduction
This classical approach involves the construction of the quinoline ring from simpler precursors, followed by reduction of the resulting 8-aminoquinoline. This multi-step process offers flexibility but comes with its own set of challenges.
Experimental Protocol: Two-Step Synthesis via Skraup Reaction
Step 1: Skraup Synthesis of 8-Aminoquinoline
This reaction is notoriously vigorous and requires careful control.[1]
Materials:
-
o-Phenylenediamine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
In a large, robust reaction vessel equipped with a mechanical stirrer and a reflux condenser, a mixture of concentrated sulfuric acid and glycerol is prepared with cooling.
-
o-Phenylenediamine and the oxidizing agent are added to the mixture.
-
The mixture is heated cautiously. The reaction is highly exothermic and may require intermittent cooling to control the rate.
-
After the initial vigorous reaction subsides, the mixture is heated at reflux for several hours to complete the cyclization.
-
The reaction mixture is cooled and carefully poured onto ice.
-
The solution is neutralized with a strong base (e.g., sodium hydroxide) to precipitate the crude 8-aminoquinoline.
-
The product is isolated by filtration or extraction and purified, often by steam distillation or recrystallization.
Step 2: Reduction of 8-Aminoquinoline
The 8-aminoquinoline obtained from the Skraup synthesis is then reduced to the target tetrahydroquinoline.
Procedure:
-
The reduction of 8-aminoquinoline to this compound can be achieved via catalytic hydrogenation using similar conditions as described in Strategy 1 (e.g., H₂, Pd/C in a suitable solvent).
Causality Behind Experimental Choices:
-
Skraup Reaction Conditions: The harsh, acidic, and oxidizing conditions are necessary to dehydrate glycerol to acrolein, facilitate the Michael addition of the aniline, and then drive the cyclization and aromatization to form the quinoline ring.
Visualizing the Skraup Synthesis and Reduction Pathway
Caption: Multi-step synthesis via quinoline formation.
Comparative Analysis
| Feature | Strategy 1: Catalytic Hydrogenation | Strategy 2: Skraup Synthesis & Reduction |
| Starting Material | 8-Nitroquinoline | o-Phenylenediamine, Glycerol |
| Number of Steps | 1 | 2 or more |
| Typical Yield | High | Moderate to Low |
| Scalability | Readily scalable with appropriate equipment[2] | Challenging due to highly exothermic and hazardous reaction conditions. |
| Safety Concerns | Handling of pyrophoric catalyst, use of high-pressure hydrogen. | Highly corrosive and exothermic reaction, use of toxic oxidizing agents (e.g., arsenic compounds).[1] |
| Cost-Effectiveness | Dependent on the cost of 8-nitroquinoline and palladium catalyst. | Generally uses cheaper starting materials, but lower yield and more complex workup can increase overall cost. |
| Environmental Impact | Use of a heavy metal catalyst. | Generation of significant acidic and basic waste streams. |
Alternative Approaches: A Glimpse into Modern Methods
While the two strategies detailed above are the most established, modern synthetic organic chemistry offers alternative routes that may be advantageous in specific contexts.
-
Reductive Amination: A domino reaction involving the reduction of a nitro group followed by an intramolecular reductive amination of a suitably positioned carbonyl group can provide a convergent route to tetrahydroquinolines.[1] This approach can offer high diastereoselectivity.
-
Buchwald-Hartwig Amination: For the synthesis of N-substituted derivatives, the Buchwald-Hartwig amination offers a powerful tool for the formation of the C-N bond, which can be followed by reduction of the quinoline ring.[2]
Conclusion and Recommendations
For the synthesis of this compound, the catalytic hydrogenation of 8-nitroquinoline (Strategy 1) is generally the superior and more practical approach for laboratory and pilot-scale production. Its single-step nature, high yields, and cleaner reaction profile make it a more efficient and reliable method, provided the starting material is accessible.
The Skraup-Doebner-von Miller synthesis followed by reduction (Strategy 2) , while a classic and powerful tool for quinoline synthesis, is hampered by its harsh conditions, safety concerns, and often lower yields. This route is typically considered only when the direct precursor for Strategy 1 is unavailable.
The choice of synthetic route will ultimately be dictated by factors such as the scale of the synthesis, available equipment, cost of starting materials, and safety considerations. However, for most applications in a modern drug development pipeline, the directness and efficiency of the catalytic hydrogenation approach make it the preferred method for accessing the valuable this compound scaffold.
References
A Comparative Guide to the Biological Activity of 1,2,3,4-Tetrahydroquinolin-8-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of 1,2,3,4-Tetrahydroquinolin-8-amine and its analogs, with a focus on their anticancer, antimicrobial, and potential neuroprotective properties. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide valuable insights for the design and development of novel therapeutic agents.
Introduction to this compound
This compound serves as a versatile starting point for the synthesis of a wide array of derivatives. The presence of the amino group at the 8-position offers a reactive handle for chemical modifications, allowing for the exploration of diverse chemical space and the optimization of biological activity. The tetrahydroquinoline core itself imparts a three-dimensional structure that can facilitate favorable interactions with various biological targets.
Anticancer Activity: A Tale of Substitution
Derivatives of the tetrahydroquinoline scaffold have demonstrated significant potential as anticancer agents. The antiproliferative activity is often dictated by the nature and position of substituents on the heterocyclic and aromatic rings.
Structure-Activity Relationship (SAR) Insights
Studies on various substituted tetrahydroquinolines have revealed key structural features that influence their anticancer efficacy. For instance, the introduction of different groups at various positions can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which play a crucial role in target binding and cellular uptake. A variety of natural alkaloids and synthetic counterparts containing substituted tetrahydroquinolines have shown potent biological activity against tumors. The antiproliferative potential of aminoquinoline derivatives is often attributed to their ability to induce mitochondrial dysfunction by elevating reactive oxygen species (ROS) levels.
In a study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, the nature of the substituent at the 8-position was found to be critical for cytotoxicity. For example, chirality at a substituent can play a significant role, with one enantiomer exhibiting greater efficacy than the other.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| (R)-28 (an 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative) | MSTO-211H | Not specified, but greatest efficacy | |
| (S)-28 (an 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative) | MSTO-211H | Not specified, but least efficacy | |
| (R)-b and (S)-b (methyl phenol and pyridine derivatives) | MSTO-211H | Comparable cytotoxicity |
Table 1: Comparative Anticancer Activity of Selected Tetrahydroquinoline Analogs.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: Exploring New Frontiers
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. 8-Aminoquinoline derivatives have shown promise in this area.
Comparative Efficacy
Metal complexes of 8-aminoquinoline-uracil derivatives have been investigated for their antimicrobial properties. For instance, copper complexes of these derivatives have demonstrated inhibitory activity against Gram-negative bacteria.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 8AQ-Cu-5Iu (Copper complex of 8-aminoquinoline-5-iodouracil) | Plesiomonas shigelloides | >256 (25% inhibition at 256 µg/mL) | |
| 8AQ-Cu-5Iu (Copper complex of 8-aminoquinoline-5-iodouracil) | Shigella dysenteriae | >256 (25% inhibition at 256 µg/mL) | |
| 8AQ-Cu-5Nu (Copper complex of 8-aminoquinoline-5-nitrouracil) | Plesiomonas shigelloides | 256 |
Table 2: Minimum Inhibitory Concentration (MIC) of 8-Aminoquinoline-Uracil Copper Complexes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Neuroprotective Potential: An Emerging Area of Interest
While specific studies on the neuroprotective effects of this compound and its direct analogs are limited, the broader class of tetrahydroisoquinolines, a structural isomer, has shown significant promise in preclinical models of neurodegenerative diseases. These compounds have been reported to exert their neuroprotective effects through various mechanisms, including the inhibition of glutamate-induced excitotoxicity and scavenging of free radicals.
Potential Mechanisms of Action
The neuroprotective activity of tetrahydroisoquinoline derivatives may involve the modulation of key signaling pathways implicated in neuronal survival and death. Further investigation is warranted to explore if 8-amino-tetrahydroquinoline analogs share these properties.
Caption: Potential neuroprotective mechanisms of tetrahydroquinoline analogs.
Experimental Protocol: In Vitro Neuroprotection Assay
A common in vitro method to assess neuroprotection involves challenging cultured neuronal cells with a neurotoxin and evaluating the ability of a test compound to prevent cell death.
Step-by-Step Protocol:
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., glutamate, MPP+, or rotenone) to induce cell death.
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the toxin-treated control.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with diverse biological activities. The available data highlights their potential as anticancer and antimicrobial agents, with structure-activity relationships providing a roadmap for the design of more potent and selective derivatives. While the neuroprotective potential of this specific subclass remains to be fully elucidated, the activity of related tetrahydroisoquinolines suggests that this is a fruitful area for future investigation. Further studies focusing on the direct comparison of 8-amino-tetrahydroquinoline analogs, elucidation of their mechanisms of action, and in vivo efficacy are crucial next steps in harnessing the therapeutic potential of this versatile chemical scaffold.
A Senior Application Scientist's Guide to the Structural Comparison of Heterocyclic Compounds
Introduction
Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Their unique three-dimensional structures and electronic properties, conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur, dictate their biological activity and chemical reactivity. For researchers in drug discovery and development, the ability to precisely compare the structures of similar heterocyclic compounds is paramount. Subtle differences in ring conformation, heteroatom position, or substituent orientation can lead to dramatic shifts in efficacy, selectivity, and safety profiles.
This guide provides a comprehensive framework for the structural comparison of analogous heterocyclic compounds. Moving beyond a simple checklist of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust, reliable, and publication-quality data. We will explore the key structural parameters for comparison and detail the principal analytical techniques for their elucidation, culminating in a practical case study.
Foundational Structural Parameters for Comparison
A rigorous comparison of heterocyclic compounds necessitates a multi-faceted approach, considering a range of structural and electronic parameters. The following are critical aspects to investigate:
-
Ring Size, Conformation, and Planarity: The size of the heterocyclic ring and its conformational flexibility are fundamental. Five- and six-membered rings are the most common in pharmaceuticals.[4] It is crucial to determine if the ring is planar (aromatic) or puckered (alicyclic) and to identify the preferred conformations (e.g., chair, boat, envelope).
-
Nature and Position of Heteroatoms: The type of heteroatom(s) and their position(s) within the ring profoundly influence the molecule's electronic distribution, dipole moment, basicity, and hydrogen bonding capacity.[5]
-
Aromaticity and Electron Distribution: For heteroaromatic compounds, the degree of aromaticity and the distribution of π-electrons are key. The presence of electronegative heteroatoms can lead to a π-deficient or π-excessive character, impacting reactivity.[6][7]
-
Bond Lengths and Angles: Precise measurement of bond lengths and angles provides definitive information about bonding and steric strain within the molecule.
-
Stereochemistry and Absolute Configuration: For chiral compounds, determining the absolute configuration of stereocenters is essential, as enantiomers often exhibit vastly different pharmacological activities.
-
Intermolecular Interactions: In the solid state, understanding the network of hydrogen bonds, π-π stacking, and other non-covalent interactions is critical for predicting physical properties like solubility and crystal packing.
The Analytical Toolkit: Techniques for Structural Elucidation
A combination of analytical techniques is often required for a complete structural picture.[8] The choice of methods depends on the nature of the compound and the specific questions being addressed.
Single-Crystal X-Ray Diffraction (SCXRD)
Principle: SCXRD is considered the "gold standard" for unambiguous structure determination of crystalline solids.[9] It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the three-dimensional arrangement of atoms in the crystal lattice.[10][11][12]
Information Gained:
-
Definitive molecular structure and geometry.[10]
-
Precise bond lengths, bond angles, and torsion angles.[9]
-
Details of intermolecular interactions and crystal packing.[9]
Experimental Protocol: Growing Suitable Crystals for SCXRD
The primary challenge in SCXRD is often growing high-quality single crystals. Here is a reliable starting protocol:
-
Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or lead to disordered structures.
-
Solvent Selection: Screen a variety of solvents with differing polarities and boiling points. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near-saturation in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is soluble (the "precipitating solvent").
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the precipitating solvent, reducing the solubility of the compound and promoting crystallization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to provide detailed information about the chemical environment and connectivity of atoms within a molecule in solution.[13][14][15] It is a powerful tool for elucidating molecular structure and dynamics.
Information Gained:
-
Chemical Shift (δ): Provides information about the electronic environment of each nucleus.
-
Integration: Proportional to the number of nuclei giving rise to a signal.
-
Spin-Spin Coupling (J): Gives information about the connectivity of atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between different nuclei, allowing for the complete assignment of the molecular structure.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe to the appropriate frequency for ¹H nuclei.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Apply a radiofrequency pulse to excite the nuclei.
-
Acquire the free induction decay (FID) signal.
-
Repeat the process for a number of scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[16] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[15][17]
Information Gained:
-
Molecular Weight: The molecular ion peak (M⁺) provides the molecular weight of the compound.[16]
-
Molecular Formula: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the determination of the molecular formula.[16][18]
-
Structural Information: The fragmentation pattern can provide clues about the presence of specific functional groups and the overall structure of the molecule.[17][18]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via direct insertion probe or through a gas chromatograph (GC-MS).[8]
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[16]
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged species.[16]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Computational Chemistry
Principle: Computational chemistry uses theoretical principles to model and predict the structures and properties of molecules.[19][20] Techniques like Density Functional Theory (DFT) can provide valuable insights that complement experimental data.
Information Gained:
-
Optimized Geometries: Prediction of the lowest energy conformation of a molecule.
-
Electronic Properties: Calculation of dipole moments, electrostatic potentials, and molecular orbital energies (HOMO/LUMO).[20][21]
-
Spectroscopic Prediction: Simulation of NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.
Workflow and Visualization
A systematic approach is crucial for the effective comparison of heterocyclic compounds. The following workflow diagram illustrates a typical process:
Caption: Workflow for the structural comparison of heterocyclic compounds.
Case Study: Pyridine vs. Pyrimidine
To illustrate the principles discussed, let's compare two fundamental six-membered nitrogen-containing heterocycles: pyridine and pyrimidine.[5][22]
| Property | Pyridine | Pyrimidine | Rationale for Difference |
| Structure | A benzene ring with one CH group replaced by a nitrogen atom.[23] | A benzene ring with two CH groups at positions 1 and 3 replaced by nitrogen atoms.[5][22] | The number and position of the nitrogen heteroatoms. |
| Molecular Formula | C₅H₅N[23] | C₄H₄N₂[5] | Pyrimidine has one less carbon and one more nitrogen atom. |
| Molecular Weight | 79.10 g/mol [23] | 80.09 g/mol [24] | The additional nitrogen atom in pyrimidine increases its molecular weight. |
| Basicity (pKa of conjugate acid) | ~5.23[23] | ~1.23[6][25] | The second electronegative nitrogen in pyrimidine further withdraws electron density from the ring, making the lone pairs less available for protonation.[6] |
| ¹H NMR (δ, ppm) | α-H: ~8.5, β-H: ~7.0, γ-H: ~7.5[23] | H2: ~9.13, H4,6: ~8.81, H5: ~7.60[24] | The greater number of electronegative nitrogen atoms in pyrimidine leads to a more pronounced deshielding of the ring protons. |
| ¹³C NMR (δ, ppm) | α-C: ~150, β-C: ~124, γ-C: ~136[23] | C2: ~160.01, C4,6: ~159.75, C5: ~125.05[24] | Similar to ¹H NMR, the carbons in pyrimidine are more deshielded due to the inductive effect of the two nitrogen atoms. |
Structural Implications:
The introduction of a second nitrogen atom in pyrimidine has significant structural and electronic consequences compared to pyridine. The increased π-deficiency of the pyrimidine ring makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.[6] This fundamental difference in reactivity is a direct result of the altered electronic landscape caused by the additional heteroatom, a principle that is central to the design of heterocyclic compounds in medicinal chemistry.
Conclusion
The structural comparison of heterocyclic compounds is a nuanced process that relies on the judicious application of a suite of analytical techniques. By systematically evaluating key structural parameters and understanding the strengths and limitations of each method, researchers can gain a detailed understanding of the subtle differences that govern the properties and biological activities of these important molecules. A thorough and well-documented comparative analysis, grounded in sound experimental practice, is the foundation for rational drug design and the development of novel chemical entities.
References
- 1. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 3. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 4. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 5. differencebetween.com [differencebetween.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. IB Colourful Solutions in Chemistry [ibchem.com]
- 9. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 10. rigaku.com [rigaku.com]
- 11. excillum.com [excillum.com]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 16. pharmacy180.com [pharmacy180.com]
- 17. m.youtube.com [m.youtube.com]
- 18. fiveable.me [fiveable.me]
- 19. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. camjol.info [camjol.info]
- 22. difference.wiki [difference.wiki]
- 23. Pyridine - Wikipedia [en.wikipedia.org]
- 24. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Purity of Synthesized 1,2,3,4-Tetrahydroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
The Significance of Purity for 1,2,3,4-Tetrahydroquinolin-8-amine
This compound and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1][2] Given their therapeutic potential, the unambiguous confirmation of their structure and purity is a non-negotiable prerequisite for their use in biological assays and further drug development. The presence of impurities, even in trace amounts, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity.
A Multi-Technique Approach to Purity Verification
A single analytical method is seldom sufficient to definitively establish the purity of a synthesized compound. A robust purity assessment relies on the convergence of data from multiple orthogonal techniques. This guide will focus on a combination of spectroscopic and chromatographic methods to provide a comprehensive purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the target structure and the detection of impurities.
Note: As of the writing of this guide, a publicly available, experimentally verified NMR spectrum for this compound could not be located. The following spectral predictions are based on the analysis of structurally similar compounds, namely 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine and the parent 1,2,3,4-tetrahydroquinoline.[3]
Expected ¹H NMR Spectral Characteristics (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.5 | m | 3H | Aromatic-H | Aromatic protons on the benzene ring. |
| ~3.6-3.8 | t | 2H | -CH₂-N- | Methylene group adjacent to the nitrogen in the tetrahydroquinoline ring. |
| ~2.7-2.9 | t | 2H | Ar-CH₂- | Methylene group attached to the aromatic ring. |
| ~1.8-2.0 | m | 2H | -CH₂- | Methylene group at the 3-position. |
| ~4.0-5.0 | br s | 2H | -NH₂ | Amine protons, often broad and may exchange with D₂O. |
| ~3.5-4.5 | br s | 1H | -NH- | Secondary amine proton in the ring, often broad. |
Expected ¹³C NMR Spectral Characteristics (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~140-145 | Aromatic C-N | Quaternary carbon attached to the ring nitrogen. |
| ~135-140 | Aromatic C-NH₂ | Quaternary carbon attached to the primary amine. |
| ~110-130 | Aromatic CH | Aromatic carbons with attached protons. |
| ~40-45 | -CH₂-N- | Carbon of the methylene group adjacent to the ring nitrogen. |
| ~25-30 | Ar-CH₂- | Carbon of the methylene group attached to the aromatic ring. |
| ~20-25 | -CH₂- | Carbon of the methylene group at the 3-position. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.
-
Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values. The absence of significant unassigned peaks is a strong indicator of high purity.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. For this compound (C₉H₁₂N₂), the expected exact mass is approximately 148.1000 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
The fragmentation of tetrahydroquinolines is influenced by the saturated heterocyclic ring. Common fragmentation pathways involve the loss of small, stable molecules or radicals. The molecular ion peak (M⁺) is expected to be reasonably intense. Key fragments could arise from:
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[4][5]
-
Loss of H•: A peak at M-1 is often observed.
-
Retro-Diels-Alder (RDA) reaction: While more characteristic of unsaturated rings, some RDA-type fragmentation might occur in the tetrahydroquinoline ring.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). LC-MS with electrospray ionization (ESI) is often preferred for its soft ionization, which typically yields a prominent protonated molecular ion peak ([M+H]⁺ at m/z 149.1073).
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Data Analysis: Identify the molecular ion peak (or [M+H]⁺) and compare its m/z value with the calculated exact mass. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse for determining the purity of pharmaceutical compounds. A well-developed HPLC method can separate the target compound from a wide range of potential impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for research compounds.
Elemental Analysis: Corroborating the Empirical Formula
Elemental analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should be within ±0.4% of the theoretical values for the proposed formula (C₉H₁₂N₂).
Theoretical Composition for C₉H₁₂N₂:
-
Carbon (C): 72.94%
-
Hydrogen (H): 8.16%
-
Nitrogen (N): 18.90%
Comparison with Alternatives
The 1,2,3,4-tetrahydroquinoline scaffold is a component of numerous bioactive molecules. When evaluating the synthesized this compound, it is useful to consider its potential performance relative to other compounds with similar structural motifs or therapeutic targets.
| Compound Class | Example | Key Biological Activity | Reference |
| Tetrahydroquinoline Derivatives | Oxamniquine | Antischistosomal | [2] |
| Nicainoprol | Antiarrhythmic | [2] | |
| Tetrahydroisoquinoline Derivatives | Various CXCR4 Antagonists | Anticancer | |
| Certain neuroprotective agents | Treatment of neurodegenerative diseases | [3] | |
| 8-Aminoquinoline Derivatives | Primaquine | Antimalarial |
The choice of a suitable alternative for comparison will depend on the specific biological application being investigated. For instance, if the synthesized compound is being explored for its anticancer properties, a comparison with known tetrahydroisoquinoline-based CXCR4 antagonists would be relevant.
Potential Impurities in the Synthesis of this compound
The nature of impurities will depend on the synthetic route employed. A common route involves the reduction of 8-nitroquinoline or the amination of 8-hydroxy-1,2,3,4-tetrahydroquinoline.
-
Starting Materials: Unreacted 8-nitroquinoline or 8-hydroxy-1,2,3,4-tetrahydroquinoline.
-
Incomplete Reaction Products: Partially hydrogenated quinoline intermediates.
-
Byproducts: Products from side reactions, such as over-alkylation if alkylating agents are used.
-
Reagents and Solvents: Residual reagents and solvents from the synthesis and purification steps.
The analytical methods described in this guide are designed to detect and quantify these potential impurities.
Conclusion
Confirming the purity of synthesized this compound requires a meticulous and multi-faceted analytical approach. By combining the structural insights from NMR and mass spectrometry with the quantitative power of HPLC and the elemental confirmation from EA, researchers can have a high degree of confidence in the identity and purity of their compound. This rigorous characterization is the bedrock of reliable and reproducible scientific research and is an indispensable step in the journey of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. | University of Kentucky College of Arts & Sciences [students.as.uky.edu]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of 1,2,3,4-Tetrahydroquinolin-8-amine in Diverse Catalytic Reactions
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern synthetic chemistry, the quest for versatile building blocks and ligands that enable efficient and selective transformations is paramount. Among these, 1,2,3,4-tetrahydroquinolin-8-amine has emerged as a scaffold of significant interest. Its rigid, chiral backbone, combined with the strategic placement of a primary amino group, makes it a compelling candidate for applications ranging from asymmetric catalysis to the synthesis of biologically active molecules. This guide provides an in-depth technical analysis of the performance of this compound in various reaction types, offering a comparative perspective against other alternatives, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively harness the potential of this remarkable compound.
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals and natural products[1]. This makes the functionalization and utilization of its derivatives, such as this compound, a key area of research.
Synthesis of this compound: Establishing a Reliable Foundation
The accessibility of a chiral ligand or building block is crucial for its widespread adoption. An optimized protocol for the synthesis of enantiopure (S)- and (R)-1,2,3,4-tetrahydroquinolin-8-amine has been developed, overcoming the limitations of traditional resolution methods that often result in low yields and insufficient optical purity[2]. The key step involves a dynamic kinetic resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol, utilizing a lipase from Candida antarctica[2].
Experimental Protocol: Enantioselective Synthesis of (R)-1,2,3,4-Tetrahydroquinolin-8-amine[2]
-
Enzymatic Resolution: To a solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol in an appropriate organic solvent, add lipase from Candida antarctica and an acyl donor (e.g., vinyl acetate). The reaction is stirred until approximately 50% conversion is achieved.
-
Separation: The resulting mixture, containing (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, is separated by column chromatography.
-
Hydrolysis: The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline enantiomer is hydrolyzed using a base, such as potassium carbonate in methanol, to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.
-
Conversion to Amine: The hydroxyl group of the enantiopure alcohol is then converted to the corresponding amine. This can be achieved through a variety of standard organic transformations, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion to a leaving group followed by displacement with ammonia or an ammonia equivalent.
Performance in Asymmetric Transfer Hydrogenation: A Superior Chiral Ligand
One of the most well-documented applications of this compound is as a chiral diamine ligand in transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of C=N bonds[2]. This reaction is a cornerstone for the synthesis of chiral amines, which are prevalent in over 40% of small-molecule pharmaceuticals[2].
In a comparative study, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY, were employed as ligands in pentamethylcyclopentadienyl (Cp*) metal complexes for the ATH of substituted 1-aryl-3,4-dihydroisoquinolines[2]. The performance of rhodium catalysts bearing the CAMPY ligand was found to be highly effective in terms of both reactivity and enantioselectivity[2].
Comparative Performance Data in ATH of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline
| Catalyst/Ligand System | Additive | Conversion (%) | ee (%) |
| [Ir(Cp)Cl2]2 / (R)-CAMPY | None | >99 | 25 |
| [Ru(p-cymene)Cl2]2 / (R)-CAMPY | None | 10 | 12 |
| [Rh(Cp)Cl2]2 / (R)-CAMPY | None | >99 | 61 |
| [Rh(Cp*)Cl2]2 / (R)-CAMPY | La(OTf)3 | >99 | 69 |
| Noyori-Ikariya (arene)Ru(II)/TsDPEN | - | High | High |
Data synthesized from information presented in[2]. The Noyori-Ikariya catalyst is a well-established benchmark for this transformation.
The data clearly indicates the superiority of the rhodium-based catalyst with the CAMPY ligand for this specific transformation, achieving quantitative conversion and moderate to good enantioselectivity. The addition of a Lewis acid additive, La(OTf)3, further enhanced the enantiomeric excess[2]. This performance is particularly noteworthy as modifications to the well-established Noyori-Ikariya catalysts often lead to less reactive or selective systems[2].
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline[2]
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, the rhodium precursor [Rh(Cp*)Cl2]2 and the chiral ligand (R)-CAMPY (this compound) are dissolved in a suitable solvent.
-
Reaction Setup: In a separate flask, the dihydroisoquinoline substrate and the additive La(OTf)3 are dissolved in a mixture of water and methanol.
-
Reaction Execution: The catalyst solution is added to the substrate solution, followed by the addition of a formic acid/triethylamine (HCOOH:TEA) mixture as the hydrogen source.
-
Work-up and Analysis: The reaction is stirred at a controlled temperature for a specified time. Upon completion, the product is extracted, purified, and analyzed by chiral HPLC to determine the conversion and enantiomeric excess.
Application in Cross-Coupling Reactions: A Versatile Nucleophile and Ligand Precursor
While direct, extensive comparative studies on the performance of this compound as a nucleophile in Buchwald-Hartwig amination or as a component in Suzuki coupling are less prevalent in the literature, its structural motifs are highly relevant to these transformations. The broader class of aminoquinolines and tetrahydroquinolines are frequently employed in these powerful C-N and C-C bond-forming reactions[3][4][5].
Buchwald-Hartwig Amination: A Promising Nucleophile
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines[6]. The reaction's utility stems from its broad substrate scope and functional group tolerance, overcoming many limitations of traditional methods[6]. Given its primary amine functionality, this compound is a suitable nucleophile for this reaction.
While a direct comparative table is not available from the search results, the successful Buchwald-Hartwig amination of various aryl bromides with related amine structures suggests that this compound would be an effective coupling partner[7][8]. The choice of palladium precursor, ligand, and base is critical for optimizing the reaction conditions[3].
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling: A Platform for Further Functionalization
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds. While this compound itself would not directly participate as a primary reactant in a standard Suzuki coupling, its derivatives, such as a bromo-substituted tetrahydroquinoline, would be excellent substrates. The synthesis of various aryl-substituted tetrahydroquinolines has been successfully achieved via Suzuki-Miyaura coupling of the corresponding bromo-tetrahydroquinolines[5]. This highlights a powerful strategy for the further diversification of the this compound scaffold.
Caption: Suzuki coupling for the arylation of a tetrahydroquinoline scaffold.
Role in Medicinal Chemistry: A Precursor to Potent CXCR4 Antagonists
Beyond its applications in catalysis, this compound and its derivatives are significant in medicinal chemistry. Notably, (S)-5,6,7,8-tetrahydroquinolin-8-amine has been a foundational scaffold for the development of a series of CXCR4 antagonists[9][10]. The CXCR4 chemokine receptor is overexpressed in many cancer cell types and plays a crucial role in tumor metastasis, angiogenesis, and growth[9][10]. Antagonists of this receptor have the potential to disrupt these pro-survival signaling pathways[9]. The development of orally bioavailable small molecule CXCR4 antagonists has utilized (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine as a key synthon[7][8].
Conclusion: A Versatile and High-Performing Chemical Tool
This compound stands out as a highly valuable and versatile compound in the chemist's toolkit. Its utility as a chiral ligand in asymmetric transfer hydrogenation is well-established, demonstrating superior performance in certain contexts compared to even benchmark catalysts. While direct, broad comparative data in cross-coupling reactions is still emerging, the reactivity of the wider class of amino- and halo-tetrahydroquinolines in Buchwald-Hartwig and Suzuki-Miyaura reactions underscores its immense potential for the synthesis of complex molecular architectures. Furthermore, its role as a key building block for potent CXCR4 antagonists highlights its significance in drug discovery and development. The continued exploration of this privileged scaffold is certain to unlock new and exciting applications in both catalysis and medicinal chemistry.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2,3,4-Tetrahydroquinolin-8-amine: Unveiling its Strategic Advantages in Catalysis and Drug Discovery
In the vast landscape of chemical building blocks, the selection of an appropriate amine is a critical decision that profoundly influences the outcome of a synthetic route or the biological activity of a novel compound. While simple amines like anilines or aliphatic diamines have their place, more complex, conformationally restricted scaffolds often provide significant, and sometimes unobtainable, advantages. 1,2,3,4-Tetrahydroquinolin-8-amine and its derivatives represent such a scaffold. This guide provides an in-depth comparison, supported by experimental data, to elucidate the distinct advantages of this heterocyclic amine over other common amines in key research and development applications.
The core of this compound's utility lies in its unique structure: a fusion of a saturated heterocyclic ring with an aniline-like moiety. This imparts a rigid, three-dimensional architecture that is absent in simpler, more flexible amines. This rigidity is not a limitation but a powerful feature, offering enhanced selectivity in catalysis and providing a superior framework for optimizing ligand-receptor interactions in drug design.
Advantage 1: Superior Enantioselectivity in Asymmetric Catalysis
A primary application where the rigid diamine structure of a tetrahydroquinoline backbone excels is in asymmetric catalysis, particularly in transfer hydrogenation reactions. Chiral catalysts derived from these scaffolds can create stereochemically defined environments that are difficult to achieve with more flexible ligands.
A compelling example is the use of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives as ligands for rhodium-based catalysts in the Asymmetric Transfer Hydrogenation (ATH) of cyclic imines.[1] These reactions are crucial for producing chiral amines, which are key intermediates for a vast number of pharmaceuticals.[1]
The constrained bicyclic framework of the tetrahydroquinoline ligand holds the coordinating diamine groups in a fixed orientation. This pre-organization minimizes the entropic penalty upon binding to the metal center and creates a well-defined chiral pocket around the active site, leading to more effective stereochemical communication with the substrate.
Comparative Performance Data
Let's compare the performance of a Rhodium catalyst bearing a chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine ligand (Me-CAMPY) with other systems in the ATH of 1-phenyl-3,4-dihydroisoquinoline.
| Catalyst/Ligand System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| [RhCp*Cl(R-Me-CAMPY)]Cl | 1-phenyl-3,4-dihydroisoquinoline | >99 | 69 | [1] |
| (arene)Ru(II)/TsDPEN | Various Imines | High | High (often >90%) | General Literature Benchmark |
| Acyclic Chiral Diamines | Various Imines | Variable | Often Lower | General Literature Observation |
While the benchmark Noyori-Ikariya catalysts with ligands like TsDPEN often provide higher enantioselectivity, the tetrahydroquinoline-based catalyst demonstrates excellent, near-quantitative conversion, even with challenging substrates.[1] This highlights its robustness and potential for optimization. The key advantage over acyclic diamines lies in the predictable and stable chiral environment conferred by the rigid scaffold, which consistently delivers good enantioselectivity.
Experimental Workflow: Asymmetric Transfer Hydrogenation
The following diagram illustrates a typical workflow for screening catalysts in an asymmetric transfer hydrogenation reaction.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,2,3,4-Tetrahydroquinolin-8-amine
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a new chemical entity is a cornerstone of preclinical safety and efficacy assessment. This guide provides an in-depth technical comparison and experimental framework for evaluating the cross-reactivity of 1,2,3,4-Tetrahydroquinolin-8-amine, a key intermediate in the synthesis of pharmaceuticals, particularly central nervous system agents and antidepressants.[1] Given its structural similarity to known neurotransmitters and its foundation on the privileged tetrahydroquinoline scaffold, a thorough investigation into its off-target interactions is paramount.[2][3]
The tetrahydroquinoline core is a ubiquitous motif found in a vast array of biologically active natural products and pharmacologically relevant therapeutic agents.[4] Derivatives of this scaffold have been shown to interact with a wide range of biological targets, including but not limited to androgen receptors, NF-κB, and various kinases.[4][5] This inherent biological activity necessitates a comprehensive cross-reactivity assessment to preemptively identify potential side effects and elucidate the complete pharmacological profile of any new derivative.
Predicted Cross-Reactivity Profile Based on Structural Analogs
Direct experimental data on the cross-reactivity of this compound is not extensively published. However, based on the known biological activities of structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives, we can predict a potential for interaction with several classes of proteins. This predictive analysis is crucial for designing a targeted and efficient cross-reactivity screening panel.
| Target Class | Representative Analogs & Their Activity | Rationale for Potential Cross-Reactivity of this compound |
| G-Protein Coupled Receptors (GPCRs) | Tetrahydroisoquinoline derivatives have shown activity at various GPCRs. | The core scaffold is a common feature in many GPCR ligands. The 8-amino group can participate in key hydrogen bonding interactions within receptor binding pockets. |
| Kinases | Morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors.[3] | The planar aromatic ring and the basic nitrogen atom are features found in many kinase inhibitors that interact with the ATP-binding site. |
| Nuclear Receptors | Tetrahydroquinoline derivatives have been identified as RORγ inverse agonists and androgen receptor (AR) antagonists.[1][5] | The rigid, lipophilic core of the tetrahydroquinoline scaffold is suitable for binding to the ligand-binding domains of nuclear receptors. |
| Monoamine Transporters | Certain 1,2,3,4-tetrahydroisoquinoline analogs are selective for the norepinephrine transporter (NET) and dopamine transporter (DAT). | Given its use as a building block for CNS agents and its structural similarity to neurotransmitters, interaction with monoamine transporters is a strong possibility. |
| Cytochrome P450 (CYP) Enzymes | Some tetrahydroisoquinoline derivatives have been found to inhibit CYP2D6.[6] | The aromatic and amine moieties are common substrates and inhibitors of CYP enzymes, suggesting a potential for drug-drug interactions. |
| Lysine-Specific Demethylase 1 (LSD1) | Tetrahydroquinoline derivatives have been developed as reversible inhibitors of LSD1, an anticancer target.[7] | The scaffold has proven to be effective in binding to the active site of this enzyme. |
| NF-κB Pathway | Novel 1,2,3,4-tetrahydroquinoline scaffolds have been developed as potent NF-κB inhibitors.[4] | The anti-inflammatory potential of the core structure suggests possible interactions with key proteins in this signaling pathway. |
Experimental Workflows for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough cross-reactivity assessment. This typically begins with broad screening panels and funnels down to more specific functional and tissue-based assays.
Caption: Tiered workflow for cross-reactivity assessment.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay (Displacement Method)
This assay is a primary screening tool to identify interactions with a wide range of receptors.[8][9][10][11][12]
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs, ion channels, and transporters.
Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
Materials:
-
Test Compound: this compound
-
Receptor Source: Cell membranes expressing the target receptor
-
Radioligand: Specific for each target (e.g., [³H]-Prazosin for α1-adrenergic receptors)
-
Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor
-
96-well Filter Plates: Glass fiber filters to separate bound from free radioligand
-
Scintillation Counter
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and the serially diluted test compound.
-
Total Binding Control: In separate wells, add assay buffer, radioligand, and vehicle (solvent for the test compound).
-
Non-specific Binding Control: In other wells, add assay buffer, radioligand, and the non-specific binding control.
-
Reaction Initiation: Add the cell membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibitor binding constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand receptor binding assay.
Enzyme Inhibition Assay (Kinase Example)
This assay is crucial for identifying off-target effects on key signaling pathways.[13][14][15][16][17]
Objective: To determine the IC₅₀ of this compound against a panel of kinases.
Principle: A common method involves measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Materials:
-
Test Compound: this compound
-
Kinase Panel: Purified recombinant kinases
-
Substrate: Specific peptide substrate for each kinase
-
ATP: At a concentration near the Km for each kinase
-
Assay Buffer: Kinase-specific buffer containing MgCl₂
-
Detection Reagent: e.g., Kinase-Glo® Luminescent Kinase Assay (Promega), which measures remaining ATP
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme/Substrate Mix: Prepare a master mix containing the kinase, its specific substrate, and ATP in the assay buffer.
-
Assay Initiation: Add the serially diluted test compound to the wells of the 384-well plate, followed by the enzyme/substrate master mix.
-
Controls:
-
100% Activity Control: Wells with enzyme/substrate mix and vehicle.
-
0% Activity Control (Background): Wells with substrate mix (no enzyme) and vehicle.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add the Kinase-Glo® reagent to all wells. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the 0% and 100% activity controls.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Tissue Cross-Reactivity (TCR) Study
This is a pivotal preclinical safety study to identify unintended binding in human tissues.[18][19][20][21][22]
Objective: To evaluate the on-target and off-target binding of this compound in a comprehensive panel of human tissues using immunohistochemistry (IHC).
Principle: A labeled version of the test compound (or a specific antibody against it) is applied to frozen sections of various human tissues. The binding pattern is then visualized using a detection system, revealing the location and intensity of any interactions.
Materials:
-
Test Article: A labeled version of this compound (e.g., biotinylated) or a highly specific primary antibody raised against the compound.
-
Tissue Panel: A comprehensive panel of snap-frozen human tissues (typically >30 different tissues from multiple donors, as recommended by regulatory agencies).
-
Positive and Negative Control Tissues: Tissues known to express (or not express) a potential target.
-
Detection System: e.g., Streptavidin-Horseradish Peroxidase (HRP) for a biotinylated compound, followed by a chromogen like DAB.
-
Microscope and Digital Imaging System
-
Board-certified Pathologist for interpretation.
Protocol:
-
Method Development: Optimize the staining protocol, including the concentration of the test article, incubation times, and detection reagents, using positive and negative control tissues.
-
Tissue Sectioning: Cryosection the frozen human tissues to a thickness of 5-10 µm and mount them on glass slides.
-
Fixation: Briefly fix the tissue sections (e.g., in cold acetone).
-
Blocking: Block endogenous peroxidases and non-specific binding sites.
-
Test Article Incubation: Apply the labeled test article at two different concentrations (a low and a high concentration) to the tissue sections and incubate.
-
Washing: Wash the slides to remove any unbound test article.
-
Detection: Apply the detection reagents (e.g., Streptavidin-HRP, followed by DAB chromogen). This will produce a colored precipitate at the sites of binding.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and apply a coverslip.
-
Pathological Evaluation: A board-certified pathologist examines all slides to identify and characterize any specific staining. The location (cell type), intensity, and pattern of staining are documented for each tissue.
-
Reporting: The results are compiled into a comprehensive report, detailing any observed on-target or off-target binding, which is critical for the preclinical safety assessment.
Conclusion
While this compound is a valuable synthetic intermediate, its privileged tetrahydroquinoline scaffold warrants a rigorous evaluation of its cross-reactivity profile. By leveraging predictive analysis based on structural analogs and employing a systematic, multi-tiered experimental approach encompassing broad panel screening and definitive tissue-based assays, researchers can build a comprehensive safety and pharmacology profile. This proactive approach is indispensable for mitigating risks in drug development and ensuring the selection of lead candidates with the highest potential for success.
References
- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.biomol.com [resources.biomol.com]
- 18. criver.com [criver.com]
- 19. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 20. histologix.com [histologix.com]
- 21. precisionformedicine.com [precisionformedicine.com]
- 22. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
A Comparative Guide to Computational and Experimental Data for 1,2,3,4-Tetrahydroquinolin-8-amine
This guide provides a comprehensive comparison of computational and experimental data for the heterocyclic compound 1,2,3,4-tetrahydroquinolin-8-amine. In the dynamic landscape of drug discovery and materials science, understanding the nuanced relationship between theoretical predictions and empirical results is paramount. This document is designed for researchers, scientists, and drug development professionals to critically evaluate the strengths and limitations of both computational modeling and laboratory-based characterization for this specific molecule. By presenting a side-by-side analysis, we aim to provide a deeper understanding of the molecule's properties and offer insights into the synergistic application of these two fundamental approaches in modern chemical research.
Introduction to this compound
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an amine group at the 8-position can significantly influence the molecule's physicochemical properties, including its basicity, hydrogen bonding capabilities, and potential for metal chelation, thereby modulating its interaction with biological targets. A thorough characterization of this compound is the first step towards unlocking its therapeutic potential.
Part 1: Computational Analysis
Computational chemistry offers a powerful lens through which to predict the structural and electronic properties of molecules before their synthesis or experimental characterization. In the absence of direct computational studies on this compound, we can extrapolate from density functional theory (DFT) calculations performed on similar tetrahydroquinoline derivatives to predict its key molecular features.[1][2] These theoretical approaches are invaluable for understanding molecular geometry, vibrational frequencies, and electronic distribution.
Predicted Molecular Structure and Properties
DFT calculations, a common computational method, can be employed to determine the most stable conformation of this compound.[3] These calculations typically involve optimizing the molecular geometry to a minimum energy state. Key predicted properties would include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. Furthermore, computational models can predict spectroscopic properties such as NMR chemical shifts and infrared vibrational frequencies.
Caption: Predicted molecular structure of this compound.
Predicted Spectroscopic Data
Based on DFT calculations of related molecules like 6-methyl-1,2,3,4-tetrahydroquinoline, we can anticipate the following trends in the spectroscopic data for the 8-amino derivative.[1][2]
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (H5, H6, H7) expected in the range of 6.5-7.5 ppm. Aliphatic protons on the tetrahydroquinoline ring (H2, H3, H4) expected between 1.5-3.5 ppm. The NH and NH₂ protons will likely appear as broad singlets. |
| ¹³C NMR | Aromatic carbons expected in the range of 110-150 ppm. Aliphatic carbons expected between 20-50 ppm. |
| FT-IR (cm⁻¹) | N-H stretching of the secondary amine in the ring and the primary amine substituent (around 3300-3500 cm⁻¹). C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹. Aromatic C=C stretching around 1500-1600 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. |
It is important to note that these are estimations, and the actual experimental values can be influenced by factors such as solvent effects and intermolecular interactions.
Part 2: Experimental Data and Protocols
Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives
The synthesis of tetrahydroquinolines can be achieved through various methods, often involving the reduction of the corresponding quinoline or through cyclization reactions. A common strategy is the reductive amination of a suitable keto-precursor.[6]
Caption: A general workflow for the synthesis and characterization of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the structure and connectivity of atoms in a molecule.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Table 2: Experimental NMR Data for 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (a close analog) [4]
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Description |
| ¹H NMR | 8.40 (d, J = 4.6 Hz, 1H) | Aromatic proton |
| 7.39 (d, J = 7.6 Hz, 1H) | Aromatic proton | |
| 7.05 (dd, J = 7.7, 4.7 Hz, 1H) | Aromatic proton | |
| 3.67 (t, J = 5.2 Hz, 1H) | CH-NH₂ | |
| 2.50–2.78 (m, 3H) | Aliphatic protons | |
| 2.53 (s, 3H) | Methyl protons | |
| 2.10–2.18 (m, 1H) | Aliphatic proton | |
| 1.93–2.01 (m, 1H) | Aliphatic proton | |
| 1.69–1.81 (m, 2H) | Aliphatic protons | |
| ¹³C NMR | 157.23, 146.86, 136.89, 132.46, 121.86 | Aromatic carbons |
| 59.56, 34.26, 28.85, 27.82, 19.55 | Aliphatic and methyl carbons |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FT-IR Spectroscopy:
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental contributions.
-
Sample Preparation: For a solid sample, a small amount is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid, a single drop is sufficient.
-
Spectrum Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber.
Table 3: Experimental FT-IR Data for 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (a close analog) [4]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3333.9 | N-H stretch (amine) |
| 3049.6 | C-H stretch (aromatic) |
| 2926.7, 2855.2 | C-H stretch (aliphatic) |
| 1648.1, 1575.3 | C=C stretch (aromatic) |
| 1444.5, 1428.1 | C-H bend (aliphatic) |
| 1238.7 | C-N stretch |
| 782.2 | C-H bend (aromatic out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus mass-to-charge ratio.
Table 4: Experimental Mass Spectrometry Data for a Tetrahydroquinoline Derivative
| Technique | m/z (Mass-to-Charge Ratio) | Interpretation |
| ESI-MS | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |
Note: Specific m/z values for this compound are not available in the searched literature, but the expected [M+H]⁺ would be approximately 149.21, corresponding to the molecular formula C₉H₁₃N₂⁺.
Part 3: Comparative Analysis
A direct comparison between the predicted and experimental data reveals both the strengths and limitations of each approach.
Table 5: Comparison of Predicted and Experimental Data
| Property | Computational Prediction (Qualitative) | Experimental Data (from Analogs) | Analysis of Concordance and Discrepancy |
| ¹H NMR | Aromatic protons at 6.5-7.5 ppm; Aliphatic at 1.5-3.5 ppm. | Aromatic protons at 7.0-8.4 ppm; Aliphatic at 1.7-3.7 ppm. | The predicted ranges are generally in good agreement with the experimental data from the analog. The presence of the methyl group in the analog will cause some shifts, but the overall pattern is consistent. |
| ¹³C NMR | Aromatic carbons at 110-150 ppm; Aliphatic at 20-50 ppm. | Aromatic carbons at 121-158 ppm; Aliphatic at 19-60 ppm. | Similar to the proton NMR, the predicted ranges show good correlation with the experimental values of the analog. |
| FT-IR | N-H stretch (3300-3500 cm⁻¹), C-H stretch (2850-3100 cm⁻¹), C=C stretch (1500-1600 cm⁻¹), C-N stretch (1250-1350 cm⁻¹). | N-H stretch (3334 cm⁻¹), C-H stretch (2855-3050 cm⁻¹), C=C stretch (1575-1648 cm⁻¹), C-N stretch (1239 cm⁻¹). | There is excellent agreement between the predicted vibrational modes and the experimentally observed frequencies in the analog. This demonstrates the utility of computational methods in predicting IR spectra. |
The causality behind experimental choices, such as the selection of a specific deuterated solvent in NMR, is crucial. For instance, CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ might be preferred for more polar compounds or to observe exchangeable protons like those on amines. Each protocol described is a self-validating system; for example, in NMR, the integration of proton signals should correspond to the number of protons in the molecule, providing an internal check of the structure.
Conclusion
This guide has provided a comparative overview of computational and experimental data for this compound. While a complete experimental dataset for the target molecule was not available, the analysis of closely related analogs demonstrates a strong correlation between theoretical predictions and empirical findings. Computational methods serve as a valuable predictive tool, offering insights into molecular structure and spectroscopic properties, which can guide experimental design. Conversely, experimental data provides the definitive characterization and validation of these theoretical models. For researchers in drug development and related fields, the integration of both computational and experimental approaches is essential for a comprehensive understanding of a molecule's behavior and for accelerating the discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydroquinolin-8-amine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 1,2,3,4-Tetrahydroquinolin-8-amine, a substituted aromatic amine, requires meticulous handling from cradle to grave. This guide provides an in-depth, procedural framework for its safe disposal, grounded in chemical principles and regulatory compliance, to ensure the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound belongs to the aromatic amine class, which as a group, presents significant health and environmental risks. The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a hazardous chemical that may cause cancer and is known to cause skin, eye, and respiratory irritation[1]. The presence of the amine group at the 8-position further influences its reactivity and toxicological profile.
The primary causality for stringent disposal protocols stems from these hazards. Improper disposal, such as release into wastewater, can harm aquatic life and persist in the environment[2][3]. Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1].
| Hazard Profile: this compound & Related Compounds | | :--- | :--- | | Health Hazards | Toxic if swallowed, Harmful if inhaled, Causes skin and eye irritation, May cause respiratory irritation, Suspected carcinogen[1][4]. | | Environmental Hazards | Harmful to aquatic life with long-lasting effects[3]. Environmental discharge must be avoided[4][5]. | | Chemical Incompatibilities | Strong oxidizing agents, Strong acids[1]. Contact with incompatible materials can lead to violent reactions. | | Hazardous Decomposition | Combustion or thermal decomposition can produce toxic gases such as Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2)[1]. |
Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The risk of exposure through inhalation, skin contact, or eye contact is significant. Therefore, the following PPE is mandatory when handling waste containing this compound.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., Nitrile or Neoprene) inspected for integrity before each use. Dispose of contaminated gloves immediately[4].
-
Eye and Face Protection: Use tight-sealing safety goggles and a face shield to protect against splashes[1][4].
-
Body Protection: A lab coat is standard. For handling larger quantities or in case of potential spills, wear chemical-resistant aprons or coveralls[5].
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood[3]. If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is required[1].
Waste Segregation and Storage: The Principle of Isolation
The foundational principle of chemical waste management is segregation. Aromatic amines must never be mixed with other waste streams indiscriminately. This is not merely a regulatory formality but a critical safety measure to prevent dangerous chemical reactions[5].
Protocol for Segregation and Storage:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Labeling: The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents: "this compound". All components of a mixture must be listed. The label should also include relevant hazard pictograms (e.g., Health Hazard, Irritant).
-
Isolate from Incompatibles: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Crucially, this area must be physically separate from strong acids and oxidizing agents to prevent accidental contact and violent reactions[1][5].
-
Container Integrity: Keep the container tightly sealed when not in use to prevent the release of harmful vapors[5].
Step-by-Step Disposal Protocol
Direct disposal of this compound into the environment is prohibited[5]. On-site chemical treatment or neutralization by laboratory personnel is not recommended due to the compound's hazardous nature and the potential for creating even more hazardous byproducts. The only acceptable and safe method is to engage a licensed professional waste disposal service.
Operational Steps:
-
Waste Collection:
-
Pure or Concentrated Waste: Carefully transfer any surplus or non-recyclable this compound into the designated hazardous waste container using a funnel.
-
Contaminated Labware: Disposable items (e.g., pipette tips, gloves, weigh boats) that are contaminated with the chemical should be placed in a sealed, labeled bag and then into the solid hazardous waste container.
-
Dilute Solutions: Aqueous solutions containing this amine should also be collected in the designated liquid hazardous waste container. Do not discharge to the sewer system[4].
-
-
Container Management: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup[6].
-
Method of Destruction: The standard and most effective method for the final destruction of aromatic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the harmful gaseous byproducts (NOx, CO)[6]. This process ensures complete destruction of the hazardous molecule.
-
Documentation: Maintain meticulous records of the waste generated, including quantities, dates, and disposal methods, as required by institutional and national regulations like those from the Environmental Protection Agency (EPA)[7][8].
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills
Preparedness for accidental spills is a non-negotiable aspect of laboratory safety[5].
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Vapors and Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and remove all sources of ignition.
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Containment: Prevent the spill from spreading or entering any drains by using spill containment materials like absorbent pads or sand[5][6].
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[6][9].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (consult your institution's EHS for recommendations), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office, regardless of the size of the spill.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity and stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. biosynce.com [biosynce.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3,4-Tetrahydroquinolin-8-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities like 1,2,3,4-Tetrahydroquinolin-8-amine demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in the principles of chemical causality and risk mitigation.
The guidance herein is synthesized from safety data for structurally analogous compounds, including the parent 1,2,3,4-tetrahydroquinoline molecule and its derivatives. This approach is a standard and necessary practice in laboratory safety for compounds where specific toxicological data may not be fully elucidated.
Hazard Profile: Understanding the "Why" Behind the Precautions
Effective PPE selection is rooted in a thorough understanding of the potential hazards. Based on data from similar quinoline-based compounds, a comprehensive risk assessment for this compound must consider the following potential hazards.
| Hazard Category | Potential Risks and Health Effects | Rationale for High-Level Caution |
| Skin Contact | Causes skin irritation; may lead to severe burns with prolonged contact.[1][2] Some related compounds may cause allergic skin reactions.[3] | The amine functional group can alter the reactivity and absorption properties of the quinoline structure, necessitating robust skin protection. |
| Eye Contact | Can cause serious eye irritation or severe eye damage.[1][2][4] | The corrosive potential of similar compounds indicates a high risk of irreversible eye damage upon direct contact.[5] |
| Inhalation | Harmful if inhaled; may cause respiratory irritation.[2][4][6] | The compound may be a solid with the potential to form dust or aerosols, or a liquid with vapor pressure, making respiratory exposure a key risk during handling.[6] |
| Ingestion | Toxic or harmful if swallowed.[6] | While accidental ingestion is less common, the high acute toxicity of related compounds makes it a critical exposure route to control. |
| Carcinogenicity | The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a potential carcinogen (Category 1B).[2] | Any derivative of a suspected carcinogen must be handled with the highest level of precaution to minimize long-term health risks. |
Core Protective Measures: A Multi-Layered Defense
The following PPE recommendations constitute the minimum standard for handling this compound. The selection of specific items should always be informed by a task-specific risk assessment.
Your primary defense against splashes and airborne particles is non-negotiable.
-
What to Use: Wear tightly fitting chemical safety goggles conforming to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[1][6][7] When there is a significant risk of splashing (e.g., when transferring larger volumes or working with heated solutions), a face shield should be worn in addition to safety goggles.[2]
-
Causality: The serious and potentially irreversible eye damage associated with similar compounds necessitates a complete seal around the eyes to protect against liquids, vapors, and dust.[3][5]
A comprehensive barrier is essential to prevent dermal absorption and chemical burns.
-
Gloves: Double-gloving with nitrile or neoprene chemotherapy gloves that meet the ASTM D6978 standard is strongly recommended.[8][9] Gloves must be inspected for any signs of degradation or puncture before each use.[6]
-
Expert Insight: The "chemotherapy glove" standard is specified because it tests for resistance to a wider range of chemicals and has a lower acceptable pinhole rate. Given the potential carcinogenicity and irritant nature of this compound, this higher standard is justified.
-
-
Gown/Lab Coat: A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[8][9] Standard cloth lab coats are not sufficient as they can absorb chemicals and hold them against the skin.[9] Cuffs should be elastic or knit to ensure a snug fit around the inner glove.
-
Additional Protection: For tasks with a higher risk of splashes or spills, consider impervious aprons and disposable sleeve covers. Shoe covers should also be worn to prevent tracking contamination out of the laboratory.[8][9]
Controlling the inhalation of dust, aerosols, or vapors is critical.
-
Standard Operations: All handling of this compound (including weighing and solution preparation) must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[3][6]
-
When a Fume Hood is Not Feasible or in Case of a Spill: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge (e.g., Type A Brown, conforming to EN14387) should be used.[1][2][6]
-
Expert Insight: Relying solely on a fume hood is insufficient. Proper respiratory protection provides a critical layer of defense during procedural steps that may transiently increase exposure, such as removing a container from the hood or responding to a spill.
Operational and Disposal Plans: From Receiving to Waste
A cradle-to-grave approach ensures safety at every stage of the chemical's lifecycle.
The following diagram outlines the decision-making process for donning and doffing PPE when handling this compound.
Caption: PPE Donning and Doffing Workflow
-
Preparation: Before bringing the chemical into the work area, ensure the chemical fume hood is operational, all necessary PPE is available, and a spill kit is accessible.
-
Donning PPE: Follow the donning sequence outlined in the diagram above in a clean area away from the immediate workspace.
-
Chemical Handling:
-
Post-Handling: After completing the work, decontaminate any equipment used. Securely close the primary container and wipe it down before removing it from the fume hood.
-
Doffing PPE: Remove PPE in the reverse order of donning, as shown in the diagram, to prevent self-contamination. Outer gloves should be removed first. The respirator, if worn, is typically removed last before exiting the immediate work area.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[4][7] Do not eat, drink, or smoke in the laboratory area.
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste. The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers) and any materials used for cleaning spills (e.g., absorbent pads) must be collected in a designated, sealed hazardous waste container for disposal.[7]
-
Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with institutional and local regulations.[6]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
